molecular formula C9H11FN2O6 B10854810 EIDD-2749

EIDD-2749

カタログ番号: B10854810
分子量: 262.19 g/mol
InChIキー: RDCYLPRXPILMRP-YUOMSVSZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

EIDD-2749 is a useful research compound. Its molecular formula is C9H11FN2O6 and its molecular weight is 262.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H11FN2O6

分子量

262.19 g/mol

IUPAC名

1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6?,7+,9+/m0/s1

InChIキー

RDCYLPRXPILMRP-YUOMSVSZSA-N

異性体SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)F)O)O

正規SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O

製品の起源

United States

Foundational & Exploratory

EIDD-2749: A Technical Guide to a Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of EIDD-2749 (also known as 4′-Fluorouridine), a promising broad-spectrum antiviral ribonucleoside analog. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, mechanism of action, and preclinical development of this compound.

Executive Summary

This compound is an orally bioavailable ribonucleoside analog that has demonstrated potent antiviral activity against a wide range of RNA viruses. Developed by researchers at Emory University, it has shown significant efficacy in preclinical studies against respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, and other RNA viruses.[1] The primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. This guide will detail the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and outlining the experimental protocols used in its assessment.

Discovery and Synthesis

This compound was identified by researchers at the Emory Institute for Drug Development (EIDD) as part of a program focused on the discovery of broad-spectrum antiviral agents. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of 4′-substituted nucleoside analogs typically involves multi-step chemical processes. These generally begin with a protected ribose derivative, followed by the introduction of the fluorine moiety at the 4′ position and subsequent coupling with the uracil base. The final steps involve deprotection to yield the active nucleoside analog.

Mechanism of Action

This compound is a prodrug that, once inside the cell, is metabolized into its active triphosphate form, 4′-Fluorouridine triphosphate (4′-FlU-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.

The incorporation of 4′-FlU-TP into the nascent viral RNA chain leads to transcriptional stalling. This termination of RNA synthesis can be immediate or delayed by a few nucleotides, ultimately preventing the production of new viral genomes and proteins, thus halting viral replication.

Signaling Pathway: Viral RNA Replication and Inhibition by this compound

G Mechanism of Action of this compound cluster_virus Viral Replication EIDD_2749 This compound (4'-Fluorouridine) Host_Kinases Host Kinases EIDD_2749->Host_Kinases EIDD_2749_TP 4'-FlU-TP (Active Metabolite) RdRp RNA-dependent RNA Polymerase (RdRp) EIDD_2749_TP->RdRp Host_Kinases->EIDD_2749_TP Viral_RNA Viral RNA Template Viral_RNA->RdRp Binds Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Viral_Replication Successful Viral Replication Nascent_RNA->Viral_Replication

Caption: Intracellular activation of this compound and inhibition of viral RdRp.

Preclinical Data

This compound has undergone extensive preclinical testing, demonstrating its potent antiviral activity and favorable safety profile in vitro and in vivo.

In Vitro Antiviral Activity

The antiviral efficacy of this compound has been evaluated against a panel of RNA viruses in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) have been determined to calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Respiratory Syncytial Virus (RSV) HEp-20.61 - 1.2>100>83 - >164
A5490.8>100>125
SARS-CoV-2 Vero E60.2 - 0.6>100>167 - >500
Calu-30.5>100>200
Influenza A (H1N1) MDCK0.4>100>250
Influenza B MDCK0.9>100>111
In Vivo Efficacy

This compound has demonstrated significant antiviral efficacy in animal models of respiratory viral infections.

Animal ModelVirusDosageTreatment InitiationOutcome
Mouse (BALB/c) RSV5 mg/kg, once daily (oral)24 hours post-infectionSignificant reduction in lung viral titers.[1]
Ferret SARS-CoV-220 mg/kg, once daily (oral)12 hours post-infectionSignificant reduction in nasal viral titers and prevention of transmission.[1]
Pharmacokinetics

Pharmacokinetic studies in ferrets have shown that this compound is orally bioavailable and achieves therapeutic concentrations in plasma.

Animal ModelDose (oral)Cmax (µM)AUC (h·µM)
Ferret 15 mg/kg~35~154
50 mg/kg~63~413

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

Workflow:

G Plaque Reduction Assay Workflow A 1. Seed host cells in multi-well plates and grow to confluence. C 3. Infect cell monolayers with a known amount of virus. A->C B 2. Prepare serial dilutions of this compound. D 4. Add this compound dilutions to the infected cells. B->D C->D E 5. Overlay cells with a semi-solid medium (e.g., agarose) to restrict virus spread. D->E F 6. Incubate for several days to allow plaque formation. E->F G 7. Fix and stain the cells (e.g., with crystal violet). F->G H 8. Count the number of plaques in each well. G->H I 9. Calculate the EC50 value by plotting plaque number against drug concentration. H->I

Caption: A generalized workflow for determining the EC50 of an antiviral compound.

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a viral suspension calculated to produce a countable number of plaques (typically 50-100 plaques per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound.

  • Overlay: Add an overlay medium containing, for example, 1% low-melting-point agarose to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient for plaque development (typically 2-5 days).

  • Staining: Fix the cells with a solution such as 10% formalin and then stain with a dye like 0.1% crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The percentage of plaque reduction is calculated relative to a no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound on the viral RdRp enzyme.

Workflow:

G In Vitro RdRp Assay Workflow A 1. Purify recombinant viral RdRp enzyme. C 3. Set up reaction mixtures containing RdRp, template/primer, NTPs, and varying concentrations of 4'-FlU-TP. A->C B 2. Synthesize a viral RNA template and a labeled primer. B->C D 4. Incubate to allow RNA synthesis. C->D E 5. Stop the reaction and denature the RNA products. D->E F 6. Separate the RNA products by size using gel electrophoresis (e.g., PAGE). E->F G 7. Visualize the labeled RNA products (e.g., by fluorescence or autoradiography). F->G H 8. Analyze the gel to determine the extent of RNA synthesis inhibition and any chain termination events. G->H

Caption: A generalized workflow for an in vitro RdRp inhibition assay.

Detailed Steps:

  • Enzyme and Template Preparation: Purify the recombinant viral RdRp complex. Synthesize a single-stranded RNA template corresponding to a viral genomic sequence and a complementary primer, which is typically labeled (e.g., with a fluorescent dye or a radioisotope).

  • Reaction Setup: In a reaction tube, combine the RdRp enzyme, the RNA template/primer duplex, a mixture of the four standard nucleoside triphosphates (NTPs), and varying concentrations of 4′-FlU-TP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme to initiate and elongate the new RNA strand.

  • Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

  • Product Analysis: Denature the RNA products and separate them by size using polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Visualize the RNA products using a method appropriate for the label used (e.g., a fluorescence imager or phosphorimager).

  • Data Analysis: The intensity of the full-length product band will decrease with increasing concentrations of 4′-FlU-TP. The appearance of shorter bands indicates chain termination.

In Vivo Efficacy Study in a Mouse Model of RSV Infection

This protocol describes the evaluation of the therapeutic efficacy of orally administered this compound in BALB/c mice infected with RSV.

Workflow:

G RSV Mouse Model Efficacy Study Workflow A 1. Acclimatize BALB/c mice to the facility. B 2. Infect mice intranasally with a defined dose of RSV. A->B C 3. Initiate oral treatment with this compound or vehicle control at a specified time post-infection. B->C D 4. Continue daily treatment for a defined period (e.g., 5 days). C->D E 5. Monitor mice daily for clinical signs (e.g., weight loss). D->E F 6. At the end of the study, euthanize the mice and harvest lungs. E->F G 7. Homogenize lung tissue and determine viral titers by plaque assay. F->G H 8. Compare viral titers between treated and control groups to assess efficacy. G->H

Caption: A generalized workflow for an in vivo antiviral efficacy study in mice.

Detailed Steps:

  • Animal Handling: Use 6-8 week old female BALB/c mice.

  • Infection: Anesthetize the mice (e.g., with isoflurane) and intranasally inoculate with a non-lethal dose of RSV (e.g., 10^6 plaque-forming units).

  • Treatment: At 24 hours post-infection, begin oral administration of this compound (e.g., 5 mg/kg) or a vehicle control once daily.

  • Monitoring: Monitor the mice daily for weight loss and other clinical signs of illness.

  • Tissue Harvest: At a predetermined endpoint (e.g., day 5 post-infection), euthanize the mice and aseptically collect the lungs.

  • Viral Titer Determination: Homogenize the lung tissue, clarify the homogenate by centrifugation, and determine the viral titer in the supernatant using a plaque assay as described in section 5.1.

  • Statistical Analysis: Compare the mean viral titers between the this compound-treated and vehicle-treated groups using appropriate statistical tests to determine if the reduction in viral load is significant.

Conclusion

This compound is a potent, orally bioavailable, broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Preclinical data from in vitro and in vivo studies have demonstrated its significant efficacy against several important human respiratory viruses, including RSV and SARS-CoV-2. The favorable preclinical profile of this compound supports its continued development as a potential therapeutic for the treatment of these and other emerging RNA viral infections. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

EIDD-2749: A Technical Guide to its Mechanism of Action Against RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a promising broad-spectrum antiviral agent with potent activity against a range of RNA viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2. This document provides an in-depth technical overview of the core mechanism of action of this compound, its metabolic activation, and its inhibitory effects on viral RNA-dependent RNA polymerase (RdRp). Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided for key assays. Visual diagrams are included to illustrate the molecular pathways and experimental workflows.

Core Mechanism of Action: Transcriptional Stalling

This compound is a ribonucleoside analog that, upon intracellular conversion to its active triphosphate form, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). The primary mechanism of action is not lethal mutagenesis, as seen with some other nucleoside analogs like molnupiravir, but rather transcriptional stalling or delayed chain termination .

Once the active form, 4'-FlU-triphosphate (4'-FlU-TP), is incorporated into the nascent viral RNA strand by the RdRp, it creates a steric hindrance that impedes the translocation of the polymerase along the RNA template. This stalling does not occur immediately at the site of incorporation but rather a few nucleotides downstream, typically at positions i+3 or i+4. This delayed termination is thought to be due to the altered conformation of the RNA duplex containing the fluorinated uridine analog, which can no longer be accommodated within the active site of the RdRp complex. This effective blockage of further RNA synthesis ultimately inhibits viral replication.

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This compound Mechanism of Action cluster_0 Host Cell cluster_1 Viral Replication Complex EIDD_2749 This compound (4'-FlU) (Oral Administration) EIDD_2749_intra This compound (intracellular) EIDD_2749->EIDD_2749_intra Cellular Uptake EIDD_2749_MP 4'-FlU-Monophosphate EIDD_2749_intra->EIDD_2749_MP Phosphorylation (Host Kinases) EIDD_2749_DP 4'-FlU-Diphosphate EIDD_2749_MP->EIDD_2749_DP Phosphorylation EIDD_2749_TP 4'-FlU-Triphosphate (Active Form) EIDD_2749_DP->EIDD_2749_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD_2749_TP->RdRp Competitive Inhibition Incorporation Incorporation of 4'-FlU-TP RdRp->Incorporation Binds to RNA template RNA_template Viral RNA Template RNA_template->Incorporation Nascent_RNA Nascent RNA Strand Stalling Transcriptional Stalling (Delayed Chain Termination) Nascent_RNA->Stalling Incorporation->Nascent_RNA Inhibition Inhibition of Viral RNA Synthesis Stalling->Inhibition

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various RNA viruses in preclinical studies. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values. The Selectivity Index (SI), a measure of the therapeutic window, is calculated as CC50/EC50.

| Table 1: Antiviral Activity (EC50) of this compound against Respiratory Syncytial Virus (RSV) | | :--- | :--- | | RSV Strain | EC50 (µM) | | Recombinant RSV A2-line19F | 0.61 - 1.2[1] | | Clinical RSV Isolates | 0.61 - 1.2[1] |

| Table 2: Antiviral Activity (EC50) of this compound against SARS-CoV-2 | | :--- | :--- | | SARS-CoV-2 Isolate/Lineage | EC50 (µM) | | Various Isolates | 0.2 - 0.6[1] |

| Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound | | :--- | :--- | :--- | | Cell Line | CC50 (µM) | Selectivity Index (SI) | | HEp-2, MDCK, BHK-T7, BEAS-2B | > 500[2] | High[2] |

Experimental Protocols

Determination of Antiviral Activity (EC50)

This protocol outlines a general method for determining the EC50 of this compound against a target RNA virus in a cell-based assay.

Objective: To determine the concentration of this compound that inhibits 50% of the viral-induced cytopathic effect (CPE) or viral replication.

Materials:

  • Host cell line permissive to the target virus (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV).

  • Target RNA virus stock of known titer.

  • This compound stock solution.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or viral load (e.g., qRT-PCR).

  • Plate reader or qRT-PCR instrument.

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate under optimal growth conditions.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with the target virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, remove the viral inoculum and add the serially diluted this compound to the respective wells. Include untreated infected (virus control) and uninfected (cell control) wells.

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells.

  • Quantification:

    • CPE-based assay: Assess cell viability using a reagent like CellTiter-Glo®.

    • Viral load-based assay: Isolate viral RNA from the supernatant or cell lysate and quantify using qRT-PCR.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Use a non-linear regression model to calculate the EC50 value.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension-Based)

This protocol describes a representative method for assessing the direct inhibitory effect of this compound's active triphosphate form on RdRp activity.

Objective: To determine if 4'-FlU-TP is incorporated by the viral RdRp and to observe its effect on RNA chain elongation.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • Synthetic RNA template and a fluorescently labeled RNA primer.

  • 4'-FlU-Triphosphate (4'-FlU-TP).

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

  • Reaction buffer containing MgCl2 and other necessary salts.

  • Quenching solution (e.g., EDTA in formamide).

  • Polyacrylamide gel electrophoresis (PAGE) system.

  • Fluorescence gel scanner.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified RdRp complex, the RNA template-primer duplex, and the reaction buffer.

  • Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of the four natural rNTPs and varying concentrations of 4'-FlU-TP. Include a control reaction with only the natural rNTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Denaturation and Electrophoresis: Denature the RNA products by heating and separate them by size using denaturing PAGE.

  • Visualization: Visualize the fluorescently labeled RNA products using a gel scanner.

  • Analysis: Analyze the gel to determine the length of the RNA products. The presence of shorter RNA fragments in the presence of 4'-FlU-TP, particularly at positions downstream of potential incorporation sites, indicates transcriptional stalling.

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RdRp Inhibition Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Purify_RdRp Purify Recombinant RdRp Complex Setup_Reaction Combine RdRp, RNA, and Buffer Purify_RdRp->Setup_Reaction Synthesize_RNA Synthesize RNA Template & Primer Synthesize_RNA->Setup_Reaction Prepare_NTPs Prepare Natural NTPs & 4'-FlU-TP Initiate_Reaction Add NTPs and 4'-FlU-TP Prepare_NTPs->Initiate_Reaction Setup_Reaction->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Quench_Reaction Stop Reaction with EDTA Incubate->Quench_Reaction PAGE Denaturing PAGE Separation Quench_Reaction->PAGE Scan_Gel Fluorescence Gel Scanning PAGE->Scan_Gel Analyze_Results Analyze RNA Product Length for Stalling Scan_Gel->Analyze_Results

Caption: Experimental workflow for the in vitro RdRp inhibition assay.

Conclusion

This compound represents a potent, orally bioavailable antiviral candidate with a distinct mechanism of action against a broad range of RNA viruses. Its ability to cause transcriptional stalling by inhibiting the viral RdRp, coupled with a high selectivity index, makes it a valuable lead for further development in the ongoing effort to combat both endemic and pandemic viral threats. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of this compound and other novel antiviral compounds.

References

Structural Activity Relationship of EIDD-2749 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-2749, also known as 4'-Fluorouridine, is a ribonucleoside analog that has demonstrated potent broad-spectrum antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3][4] This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound analogs, focusing on the impact of chemical modifications on their antiviral efficacy. The information presented herein is intended to guide further drug discovery and development efforts in the field of antiviral therapeutics.

Core Structure and Mechanism of Action

This compound is a derivative of the nucleoside uridine, featuring a fluorine atom at the 4'-position of the ribose sugar. This modification is key to its antiviral properties. Like other nucleoside analogs, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the 4'-fluorouridine monophosphate into the viral RNA leads to the termination of RNA synthesis, thereby inhibiting viral replication.[2][5]

The 4'-fluoro substitution on the ribose moiety is a critical determinant of the antiviral activity. This modification likely influences the conformation of the ribose sugar, affecting its interaction with the RdRp active site and the subsequent steps of nucleotide incorporation and chain elongation.

Structural Activity Relationship (SAR) Studies

The exploration of this compound's SAR has primarily focused on modifications to enhance its drug-like properties, such as stability and oral bioavailability, through the synthesis of prodrugs.

Prodrug Analogs

A significant area of investigation has been the development of ester prodrugs of 4'-fluorouridine. These modifications aim to mask the polar hydroxyl groups of the ribose moiety, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. Once inside the cell, these ester groups are cleaved by cellular esterases to release the parent compound, 4'-fluorouridine.

A study on the synthesis and evaluation of various ester prodrugs of 4'-fluorouridine revealed important insights into the SAR of these analogs. The stability and antiviral activity of these prodrugs were assessed, with the tri-isobutyrate ester emerging as a particularly promising candidate.

CompoundModificationAnti-RSV Activity (EC50, µM)Anti-IFV Activity (EC50, µM)
4'-Fluorouridine (Parent) -2.32< 0.12
Tri-acetate ester 2',3',5'-tri-O-acetyl4.900.96
Tri-isobutyrate ester 2',3',5'-tri-O-isobutyryl1.13< 0.12
Tri-pivalate ester 2',3',5'-tri-O-pivaloyl1.850.24

Data summarized from "Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs".

The data indicates that the nature of the ester group influences the antiviral potency. The tri-isobutyrate ester, in particular, demonstrated potent activity against both RSV and influenza virus (IFV), comparable to or even exceeding that of the parent compound in the case of RSV. This suggests that this prodrug moiety is efficiently cleaved intracellularly to release 4'-fluorouridine.

Experimental Protocols

Antiviral Activity Assays

Objective: To determine the half-maximal effective concentration (EC50) of the compounds against RSV and IFV.

Methodology:

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells for IFV and human epithelial type 2 (HEp-2) cells for RSV are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Preparation: The test compounds are serially diluted in cell culture medium to achieve a range of concentrations.

  • Viral Infection: The cell monolayers are infected with a predetermined titer of either IFV or RSV.

  • Compound Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (typically 48-72 hours).

  • Quantification of Viral Activity: The extent of viral replication is determined using a suitable method, such as a cytopathic effect (CPE) reduction assay, a plaque reduction assay, or a reporter virus assay (e.g., measuring luciferase or fluorescent protein expression).

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Chemical Stability Assays

Objective: To assess the stability of the prodrugs in a buffer solution.

Methodology:

  • Sample Preparation: The test compounds are dissolved in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Incubation: The solutions are incubated at a specific temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The concentration of the remaining parent compound and the appearance of the released 4'-fluorouridine are quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The half-life (t1/2) of the compound in the buffer is calculated from the degradation kinetics.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of novel antiviral agents like the this compound analogs.

Antiviral_Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo & Preclinical Analog_Design Analog Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Antiviral_Assay Antiviral Activity Assay (EC50) Chemical_Synthesis->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Chemical_Synthesis->Cytotoxicity_Assay Stability_Assay Chemical & Metabolic Stability Chemical_Synthesis->Stability_Assay SAR_Analysis SAR Analysis Antiviral_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Stability_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Animal_Models Efficacy in Animal Models Lead_Selection->Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Toxicology Toxicology Studies PK_PD_Studies->Toxicology

Caption: Workflow for Antiviral Drug Discovery and Development.

Conclusion

The structural activity relationship studies of this compound analogs have so far highlighted the potential of prodrug strategies to enhance the therapeutic profile of this potent antiviral agent. The 4'-fluoro substitution is a cornerstone of its activity, and modifications at the hydroxyl groups of the ribose via ester linkages have been shown to be a viable approach to improve drug delivery. The tri-isobutyrate ester of 4'-fluorouridine stands out as a promising lead compound for further preclinical development. Future SAR studies could explore a wider range of modifications, including alterations to the uracil base and the introduction of different substituents at the 4'-position of the ribose, to further optimize the antiviral activity, selectivity, and pharmacokinetic properties of this important class of antiviral compounds.

References

EIDD-2749: A Technical Overview of its Antiviral Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals.

EIDD-2749, also known as 4′-fluorouridine (4′-FlU), is an orally bioavailable ribonucleoside analog demonstrating a broad-spectrum antiviral activity against several RNA viruses.[1][2][3] This technical guide provides a comprehensive overview of its antiviral spectrum, efficacy, and mechanism of action, with a focus on quantitative data and experimental methodologies.

Antiviral Spectrum and Potency

This compound has shown potent inhibitory effects against a range of respiratory RNA viruses, most notably Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][4] Its efficacy extends to various SARS-CoV-2 variants of concern.[1] The antiviral activity is characterized by a high selectivity index, indicating a favorable therapeutic window.[1][4]

Table 1: In Vitro Antiviral Activity of this compound
VirusCell Line/SystemEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Reference
RSV (various strains)HEp-2 cells0.61 - 1.2>500>417 - >820[1][4]
SARS-CoV-2 (various lineages)Multiple cell lines0.2 - 0.6>500>833 - >2500[4]
SARS-CoV-2 Human Airway Epithelia OrganoidsPotent InhibitionHighHigh[1][4]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the significant therapeutic potential of orally administered this compound.[4][5] Once-daily oral treatment has been shown to be highly effective in reducing viral load and mitigating disease progression.[1][5]

Table 2: In Vivo Efficacy of Oral this compound
Animal ModelVirusDosageTreatment InitiationOutcomeReference
MiceRespiratory Syncytial Virus (RSV)5 mg/kg, once daily24 hours post-infectionSignificantly reduced viral burden[1][4]
FerretsSARS-CoV-2 (including variants of concern)20 mg/kg, once daily12 hours post-infectionSignificantly reduced viral burden[1][4]

Pharmacokinetic studies in ferrets have shown good oral dose-proportionality.[6] Following oral administration, this compound is rapidly anabolized to its active triphosphate form, which exhibits high metabolic stability within cells.[4][6]

Mechanism of Action

This compound acts as a ribonucleoside analog that, once converted to its active triphosphate form (4′-FlU-TP), is incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRP).[1][7] This incorporation leads to transcriptional stalling, effectively halting viral replication.[1][2] Biochemical assays have revealed that the polymerase stalls at positions i or i+3/4 after the incorporation of 4′-FlU-TP.[3][6]

EIDD-2749_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex EIDD_2749_ext This compound (4'-Fluorouridine) EIDD_2749_int This compound EIDD_2749_ext->EIDD_2749_int Uptake Anabolites Cellular Kinases EIDD_2749_int->Anabolites Anabolism EIDD_2749_TP 4'-FlU-TP (Active Triphosphate) Anabolites->EIDD_2749_TP RdRP RNA-dependent RNA Polymerase (RdRP) EIDD_2749_TP->RdRP Incorporation EIDD_2749_TP->RdRP Viral_RNA Viral RNA Template Viral_RNA->RdRP Nascent_RNA Nascent RNA Strand RdRP->Nascent_RNA Stalled_Replication Transcriptional Stalling Nascent_RNA->Stalled_Replication Halts Elongation

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay
  • Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Infection: Cells are infected with RSV at a specified multiplicity of infection (MOI).

  • Treatment: Following viral adsorption, the inoculum is removed, and cells are treated with the diluted this compound.

  • Incubation: Plates are incubated for a defined period to allow for viral replication.

  • Quantification: Viral yield is quantified using methods such as plaque assay or RT-qPCR. EC₅₀ values are calculated from the dose-response curves.

Cytotoxicity Assay
  • Cell Seeding: Various cell lines (e.g., HEp-2, MDCK, BHK-T7, BEAS-2B) are seeded in 96-well plates.[1]

  • Compound Exposure: Cells are exposed to a range of this compound concentrations for a period equivalent to the antiviral assay.

  • Viability Assessment: Cell viability is measured using a metabolic activity assay (e.g., MTS or MTT assay).

  • Calculation: CC₅₀ values are determined from the dose-response curves.

In_Vitro_Assay_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed HEp-2 cells A2 Infect with RSV A1->A2 A3 Treat with this compound A2->A3 A4 Incubate A3->A4 A5 Quantify Viral Yield A4->A5 A6 Calculate EC₅₀ A5->A6 C1 Seed various cell lines C2 Expose to this compound C1->C2 C3 Incubate C2->C3 C4 Assess Cell Viability C3->C4 C5 Calculate CC₅₀ C4->C5

Caption: Workflow for in vitro antiviral and cytotoxicity assays.

Animal Models of Infection
  • RSV Mouse Model:

    • Infection: Mice are intranasally inoculated with a specified dose of RSV.

    • Treatment: Oral administration of this compound (e.g., 5 mg/kg) or a vehicle control is initiated at a set time point post-infection (e.g., 24 hours).[1][4]

    • Monitoring: Animals are monitored for clinical signs of disease.

    • Viral Load Determination: At specific days post-infection, lung tissues are harvested to quantify viral titers by plaque assay or RT-qPCR.

  • SARS-CoV-2 Ferret Model:

    • Infection: Ferrets are intranasally inoculated with a specific strain of SARS-CoV-2.

    • Treatment: Oral treatment with this compound (e.g., 20 mg/kg) or a vehicle is initiated (e.g., 12 hours post-infection).[1][4]

    • Sample Collection: Nasal washes are collected at regular intervals to monitor viral shedding.

    • Viral Titer Analysis: Viral titers in the nasal washes are determined by plaque assay.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with potent activity against major respiratory pathogens like RSV and SARS-CoV-2.[1][5] Its oral bioavailability and efficacy in relevant animal models underscore its potential as a therapeutic agent for treating these viral infections.[1][6] The mechanism of action, involving the termination of viral RNA synthesis, provides a clear rationale for its antiviral effects.[7] Further clinical development is warranted to establish its safety and efficacy in humans.

References

In Vitro Characterization of EIDD-2749: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

EIDD-2749, also known as 4′-Fluorouridine (4′-FlU), is a ribonucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, including its antiviral potency, cytotoxicity, and mechanism of action. The information is compiled from preclinical studies to serve as a resource for the research and drug development community.

Antiviral Activity and Cytotoxicity

This compound has shown potent and dose-dependent inhibition of various RNA viruses in cell-based assays. The compound's efficacy is quantified by the half-maximal effective concentration (EC50), while its safety profile is initially assessed by the 50% cytotoxic concentration (CC50). A high selectivity index (SI = CC50/EC50) is indicative of a favorable therapeutic window.

Respiratory Viruses

This compound exhibits significant inhibitory activity against key respiratory viruses, including Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza viruses.

Table 1: In Vitro Antiviral Activity of this compound against Respiratory Viruses

Virus FamilyVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
ParamyxoviridaeRespiratory Syncytial Virus (RSV) (various strains)HEp-2Virus Yield Reduction0.61 - 1.2>500>417 - >820[1][2]
Respiratory Syncytial Virus (RSV)Human Airway Epithelia (HAE)Virus Yield Reduction~0.09169≥1877[1]
CoronaviridaeSARS-CoV-2 (various lineages)Vero E6Virus Yield Reduction0.2 - 0.6>500 (in other cell lines)High[1][2]
OrthomyxoviridaeInfluenza A and B VirusesHuman Airway Epithelia (HAE)Virus Yield ReductionNanomolar to sub-micromolar potencyNot specifiedNot specified[3][4][5]
Alphaviruses and Enteroviruses

The broad-spectrum nature of this compound extends to other significant RNA virus families, including alphaviruses and enteroviruses.

Table 2: In Vitro Antiviral Activity of this compound against Other RNA Viruses

Virus FamilyVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Togaviridae (Alphavirus)Chikungunya Virus (CHIKV)U-2 OSFocus Forming Assay3.89>2000>514[6]
Mayaro Virus (MAYV)U-2 OSNot specified~1.2 - 3.7>2000High[6]
O'nyong'nyong Virus (ONNV)U-2 OSNot specified~1.2 - 3.7>2000High[6]
Ross River Virus (RRV)U-2 OSNot specified~1.2 - 3.7>2000High[6]
Sindbis Virus (SINV)U-2 OSNot specified~12 - 35>2000High[6]
Semliki Forest Virus (SFV)U-2 OSNot specified~12 - 35>2000High[6]
Picornaviridae (Enterovirus)Coxsackievirus A10 (CV-A10)RD and VeroPlaque Reduction Assay0.66 - 0.85>100>118 - >152[7]
Various Enteroviruses (CV-A6, A16, B3, EV-A71, D68, etc.)Not specifiedNot specified0.43 - 1.08>100High[7]

Mechanism of Action

This compound is a ribonucleoside analog that, once inside the cell, is anabolized to its active triphosphate form. This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP), the essential enzyme for viral genome replication and transcription. Incorporation of the this compound triphosphate into the nascent viral RNA chain leads to the inhibition of viral RNA synthesis.[1][8] The precise mechanism of inhibition can vary between different viruses, including immediate chain termination or delayed transcriptional stalling.[4][5] For instance, in the case of influenza virus, this compound acts as an immediate chain terminator of the polymerase.[4][5] In contrast, with RSV and SARS-CoV-2, it causes transcriptional pauses and stalling after incorporation.[1][9][10] The antiviral effect of this compound can be competitively reversed by the addition of exogenous pyrimidines, further supporting its role in targeting the RdRP.[1]

G cluster_cell Host Cell cluster_virus Viral Replication EIDD2749_in This compound (4'-Fluorouridine) Anabolism Cellular Kinases EIDD2749_in->Anabolism Anabolism EIDD2749_TP This compound Triphosphate (Active Form) Anabolism->EIDD2749_TP RdRP Viral RNA-dependent RNA Polymerase (RdRP) EIDD2749_TP->RdRP Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRP Nascent_RNA Nascent Viral RNA RdRP->Nascent_RNA Inhibition Inhibition of RNA Synthesis Nascent_RNA->Inhibition Chain Termination or Transcriptional Stalling

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro characterization of this compound involves a series of standardized assays to determine its antiviral activity and cytotoxicity.

Antiviral Activity Assays

Objective: To determine the concentration of this compound required to inhibit viral replication by 50% (EC50).

  • Virus Yield Reduction Assay:

    • Seed susceptible host cells in multi-well plates and allow them to adhere.

    • Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).

    • After a short incubation period to allow for viral entry, remove the inoculum and add cell culture medium containing serial dilutions of this compound.

    • Incubate the plates for a duration appropriate for the virus's replication cycle.

    • Harvest the cell culture supernatant and determine the viral titer using methods such as plaque assay or TCID50 (50% tissue culture infective dose) assay.

    • Calculate the EC50 value by plotting the reduction in viral titer against the drug concentration.

  • Plaque Reduction Assay:

    • Infect confluent cell monolayers with a standardized amount of virus.

    • After viral adsorption, overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of this compound.

    • Incubate the plates until viral plaques (zones of cell death) are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to untreated controls.

  • Minireplicon Assay:

    • Co-transfect cells with plasmids expressing the viral RdRP components and a reporter gene (e.g., luciferase or fluorescent protein) flanked by viral leader and trailer sequences.

    • Treat the transfected cells with different concentrations of this compound.

    • Measure the reporter gene expression, which is dependent on the activity of the viral polymerase.

    • The EC50 is the drug concentration that reduces reporter activity by 50%.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

  • Seed host cells in 96-well plates at a predetermined density.

  • Add serial dilutions of this compound to the cells.

  • Incubate the plates for a period similar to that of the antiviral assays.

  • Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS, MTT, or resazurin-based assays) or cell membrane integrity.

  • The CC50 value is calculated by plotting cell viability against the drug concentration.

G cluster_setup Assay Setup cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Start Start Cell_Seeding Seed Host Cells in Multi-well Plates Start->Cell_Seeding Virus_Infection Infect Cells with Virus Cell_Seeding->Virus_Infection Compound_Addition_C Add Serial Dilutions of this compound Cell_Seeding->Compound_Addition_C Compound_Addition_AV Add Serial Dilutions of this compound Virus_Infection->Compound_Addition_AV Incubation_AV Incubate Compound_Addition_AV->Incubation_AV Titer_Determination Determine Viral Titer (e.g., Plaque Assay) Incubation_AV->Titer_Determination EC50_Calc Calculate EC50 Titer_Determination->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc Incubation_C Incubate Compound_Addition_C->Incubation_C Viability_Assay Assess Cell Viability (e.g., MTS Assay) Incubation_C->Viability_Assay CC50_Calc Calculate CC50 Viability_Assay->CC50_Calc CC50_Calc->SI_Calc

Caption: General experimental workflow for in vitro characterization.

Resistance Profile

While this compound demonstrates a high barrier to resistance in some contexts, the potential for viral escape mutants is a critical aspect of antiviral drug development. Continuous in vitro passaging of viruses in the presence of increasing concentrations of the compound is the standard method to select for and characterize resistant variants. Such studies are essential to identify potential mutations in the viral RdRP that may confer reduced susceptibility to this compound.

Conclusion

The in vitro data available for this compound (4′-Fluorouridine) highlight its potential as a broad-spectrum antiviral agent. Its potent activity against a variety of clinically relevant RNA viruses, coupled with a generally high selectivity index, underscores its therapeutic promise. The well-defined mechanism of action, targeting the conserved viral RdRP, provides a strong rationale for its broad-spectrum activity. Further investigation, including detailed resistance profiling and in vivo efficacy studies, is crucial for its continued development as a potential therapeutic for RNA virus infections.

References

EIDD-2749: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a promising orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, compiling available data from preclinical studies. The document includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to support further research and development of this antiviral candidate.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in ferret and mouse models. These studies demonstrate good oral bioavailability and dose-proportional exposure.

Ferret Pharmacokinetics

Following a single oral administration in ferrets, this compound exhibits dose-dependent plasma concentrations. Peak plasma concentrations (Cmax) and overall exposure (Area Under the Curve, AUC) increase with the administered dose, indicating good oral dose-proportionality.[1]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Ferrets

Dose (mg/kg)Cmax (µM)AUC (h·nmol/mL)
1534.8154 ± 27.6
5063.3413.1 ± 78.1

Data sourced from Sourimant et al., 2021.[1]

Mouse Pharmacokinetics

In mice, a single oral dose of 1.5 mg/kg resulted in a maximal plasma concentration of approximately 1 µM, which was reached 90 minutes after administration.[2] This concentration is significantly higher than the in vitro half-maximal effective concentration (EC90) against influenza virus.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (µM)Tmax (minutes)
1.5~190

Data sourced from Lieber et al., 2023.[2]

Bioavailability and Metabolism

This compound is an orally bioavailable compound that undergoes intracellular conversion to its active triphosphate form.

Intracellular Metabolism

Upon entering the cell, this compound is efficiently anabolized by host cell kinases to its active 5'-triphosphate metabolite, 4'-fluorouridine triphosphate (4'-FlU-TP).[3] Studies in human airway epithelium (HAE) cells have shown that this conversion is rapid, with the triphosphate form reaching peak concentrations within hours of exposure. The active metabolite also demonstrates high metabolic stability, with an extrapolated intracellular half-life of 9.7 hours.[1]

cluster_0 Intracellular Space EIDD_2749 This compound (4'-Fluorouridine) EIDD_2749_MP This compound-Monophosphate EIDD_2749->EIDD_2749_MP Host Kinases EIDD_2749_DP This compound-Diphosphate EIDD_2749_MP->EIDD_2749_DP Host Kinases EIDD_2749_TP This compound-Triphosphate (Active Form) EIDD_2749_DP->EIDD_2749_TP Host Kinases

Figure 1: Intracellular metabolic activation of this compound.

Mechanism of Action

The antiviral activity of this compound is mediated by its active triphosphate form, 4'-FlU-TP, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Inhibition of Viral RdRp

4'-FlU-TP is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to a delayed chain termination, effectively halting viral genome replication.[2][4] The mechanism involves transcriptional stalling after the incorporation of the analog.[2]

EIDD_2749_TP 4'-FlU-TP Incorporation Incorporation of 4'-FlU-TP EIDD_2749_TP->Incorporation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RdRp->Incorporation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Incorporation Nascent_RNA Nascent RNA Strand Chain_Termination Delayed Chain Termination Nascent_RNA->Chain_Termination Incorporation->Nascent_RNA Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Figure 2: Mechanism of action of this compound triphosphate.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

Animal Pharmacokinetic Studies
  • Species: Ferrets (Mustela putorius furo) and mice (BALB/c).

  • Administration: Single oral gavage.

  • Dosing Formulation: this compound was typically formulated in a vehicle such as 1% methylcellulose.

  • Blood Sampling: Serial blood samples were collected at various time points post-administration via appropriate routes (e.g., jugular vein or cranial vena cava in ferrets).

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Animal_Model Ferret or Mouse Model Dosing Oral Gavage of this compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis Sample_Storage->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_Analysis->PK_Analysis

Figure 3: Workflow for animal pharmacokinetic studies.

Intracellular Metabolism Analysis
  • Cell Culture: Human Airway Epithelium (HAE) cells were cultured at an air-liquid interface.

  • Treatment: Cells were exposed to this compound for various durations.

  • Cell Lysis: Cells were lysed to release intracellular contents.

  • Metabolite Extraction: Intracellular metabolites, including the mono-, di-, and triphosphate forms of this compound, were extracted.

  • Quantification: The concentrations of this compound and its metabolites were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodology

Quantification of this compound and its metabolites in biological matrices was performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Sample Preparation: Protein precipitation was a common method for extracting the analytes from plasma and cell lysates.

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) was used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification. Stable isotope-labeled internal standards were used to ensure accuracy and precision.

Conclusion

This compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and efficient intracellular conversion to its active triphosphate form. The mechanism of action, involving the inhibition of viral RdRp, provides a strong rationale for its broad-spectrum antiviral activity. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working on the advancement of this compound as a potential therapeutic agent for RNA virus infections. Further studies are warranted to fully elucidate its pharmacokinetic profile in other species and to translate these promising preclinical findings into clinical applications.

References

EIDD-2749 RdRp inhibition mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the RNA-dependent RNA Polymerase (RdRp) Inhibition Mechanism of EIDD-2749 (4′-Fluorouridine)

Executive Summary

This compound, also known as 4′-Fluorouridine (4′-FlU), is a potent, orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and various alphaviruses.[1][2][3] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome.[1] Upon entry into the host cell, this compound is metabolized into its active 5′-triphosphate form (4′-FlU-TP). This active metabolite acts as a competitive substrate for the viral RdRp, which incorporates it into the nascent viral RNA strand in place of the natural nucleotide, uridine.[2][4] Unlike some nucleoside analogs that cause immediate chain termination or induce lethal mutagenesis, the incorporation of 4′-FlU-TP results in delayed transcriptional stalling, typically occurring three to four nucleotides downstream from the insertion site.[1] This action effectively halts viral RNA synthesis, preventing the production of new viral genomes and progeny virions. This compound has demonstrated a high selectivity index, indicating potent antiviral activity at concentrations well below those that cause cytotoxicity in host cells.[5]

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral potency and corresponding cytotoxicity of this compound have been evaluated across various cell lines and viruses. The tables below summarize the key quantitative metrics.

Table 1: Antiviral Activity of this compound against Various RNA Viruses

Virus Family Virus Cell Line EC50 (µM) Reference
Pneumoviridae Respiratory Syncytial Virus (RSV) HEp-2 0.61 - 1.2 [4]
Coronaviridae SARS-CoV-2 (Various lineages) Vero 0.2 - 0.6 [4][6]
Coronaviridae SARS-CoV-2 Vero E6 1.86 [5]
Togaviridae Chikungunya Virus (CHIKV) U-2 OS 3.89 [2]
Togaviridae Mayaro Virus (MAYV) U-2 OS ~1.2 - 3.7 [2]
Togaviridae O'nyong'nyong Virus (ONNV) U-2 OS ~1.2 - 3.7 [2]
Togaviridae Ross River Virus (RRV) U-2 OS ~1.2 - 3.7 [2]
Togaviridae Sindbis Virus (SINV) U-2 OS ~12 - 35 [2]

| Togaviridae | Semliki Forest Virus (SFV) | U-2 OS | ~12 - 35 |[2] |

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell Line CC50 (µM) Virus Selectivity Index (SI = CC50/EC50) Reference
Human Airway Epithelia (HAE) 169 RSV ≥1877 [5]
HEp-2, MDCK, BHK-T7, BEAS-2B >500 RSV >416 - >820 [7]
Vero E6 380 SARS-CoV-2 >204 [5]

| U-2 OS | >2000 | Alphaviruses | >514 (for CHIKV) |[2] |

Core Inhibition Mechanism

The antiviral activity of this compound is a multi-step process that begins with its metabolic activation and culminates in the disruption of viral RNA synthesis.

  • Cellular Uptake and Anabolism: this compound is a prodrug that, upon administration, is taken up by host cells. Inside the cell, host kinases phosphorylate this compound sequentially to its monophosphate, diphosphate, and finally its pharmacologically active 5′-triphosphate form, 4′-FlU-TP.[1]

  • Competitive Inhibition of RdRp: 4′-FlU-TP mimics the natural ribonucleoside uridine triphosphate (UTP). It competes with endogenous UTP for binding to the active site of the viral RdRp during RNA elongation.[4]

  • Incorporation into Viral RNA: The viral RdRp recognizes and incorporates 4′-FlU-monophosphate into the growing viral RNA strand opposite an adenosine in the template strand.[4]

  • Delayed Transcriptional Stalling: The key feature of this compound's mechanism is delayed chain termination. The 4′-fluoro modification on the ribose sugar of the incorporated nucleotide is believed to alter the conformation of the RNA backbone. This structural perturbation does not prevent the addition of the next few nucleotides. However, after the incorporation of approximately 3-4 more nucleotides, the distortion becomes too great for the RdRp complex to accommodate, causing the polymerase to stall and dissociate from the RNA template.[1][2] This premature termination results in the production of truncated, non-functional viral RNA genomes, thereby inhibiting viral replication.

EIDD2749_Mechanism cluster_host Host Cell cluster_virus Viral Replication Complex EIDD2749 This compound (4'-Fluorouridine) EIDD2749_TP 4'-FlU-TP (Active Triphosphate) EIDD2749->EIDD2749_TP Host Kinases (Phosphorylation) RdRp Viral RdRp EIDD2749_TP->RdRp Competes with Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporates 4'-FlU-MP RNA_Template Viral RNA Template RNA_Template->RdRp Reads Stalled_Complex Stalled RdRp Complex (Replication Halted) Nascent_RNA->Stalled_Complex Delayed Stalling (+3-4 nucleotides) UTP Endogenous UTP UTP->RdRp

Mechanism of Action of this compound.

Experimental Protocols

The evaluation of this compound's antiviral properties involves a series of standardized in vitro and cell-based assays.

In Vitro RdRp Primer Extension Assay

This biochemical assay directly assesses the effect of the drug's active form on purified viral polymerase.

  • Objective: To determine if 4′-FlU-TP is incorporated by the viral RdRp and to characterize its effect on RNA elongation.

  • Methodology:

    • Protein Expression and Purification: The viral RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8 proteins) is expressed in a suitable system (e.g., insect or E. coli cells) and purified.[4][8]

    • Assay Reaction: A reaction mixture is prepared containing the purified RdRp complex, a synthetic RNA primer-template duplex, a radio-labeled nucleotide (e.g., [α-³²P]ATP or GTP for visualization), and either the natural substrate (UTP) or the test compound (4′-FlU-TP) at various concentrations.[4]

    • Primer Extension: The reaction is initiated and incubated at 37°C for a defined period (e.g., 60 minutes) to allow for primer extension.[8]

    • Analysis: The reaction is stopped, and the RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen, and the resulting bands are visualized.

    • Interpretation: The appearance of bands longer than the original primer indicates elongation. The length and intensity of these bands in the presence of 4′-FlU-TP compared to UTP reveal its incorporation efficiency and whether it causes termination or stalling at specific positions.[4]

Cell-Based Virus Yield Reduction Assay

This assay measures the ability of the compound to inhibit the production of infectious virus in a cellular context.

  • Objective: To determine the 50% effective concentration (EC50) of this compound.

  • Methodology:

    • Cell Seeding: A suitable host cell line (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2) is seeded into 96-well plates and incubated overnight to form a confluent monolayer.[2]

    • Infection: The cell culture medium is removed, and cells are infected with the virus at a low multiplicity of infection (MOI), for example, 0.1.

    • Compound Treatment: Following a brief adsorption period (e.g., 1 hour), the virus inoculum is removed, and fresh medium containing serial dilutions of this compound is added to the wells.

    • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

    • Quantification of Viral Yield: The culture supernatant is harvested, and the concentration of infectious virus particles is quantified using a standard method like a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[2]

    • Data Analysis: The viral titers are plotted against the compound concentration, and a dose-response curve is generated to calculate the EC50 value.

Cytotoxicity Assay (WST-8 Assay)

This assay is performed in parallel with antiviral assays to measure the compound's toxicity to the host cells and determine its selectivity.

  • Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

  • Methodology:

    • Cell Seeding and Treatment: Uninfected cells are seeded in a 96-well plate and treated with the same serial dilutions of this compound as used in the antiviral assay.[9][10]

    • Incubation: The cells are incubated with the compound for the same duration as the virus yield reduction assay (e.g., 24-48 hours).[9]

    • WST-8 Reagent Addition: Approximately 10 µL of WST-8 reagent is added to each well. WST-8 is a stable tetrazolium salt.[10]

    • Incubation and Measurement: The plate is incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the WST-8 to a water-soluble, orange-colored formazan product.[11] The absorbance of the formazan is measured using a microplate reader at approximately 450 nm.

    • Data Analysis: The absorbance values (which correlate with cell viability) are plotted against the compound concentration to calculate the CC50 value.

Experimental_Workflow cluster_invitro Biochemical Level cluster_cellular Cellular Level RdRp_Assay In Vitro RdRp Assay (Primer Extension) RdRp_Assay_Result Mechanism Confirmed: Incorporation & Stalling RdRp_Assay->RdRp_Assay_Result Demonstrates Antiviral_Assay Virus Yield Reduction Assay (Infected Cells) RdRp_Assay_Result->Antiviral_Assay Informs EC50 Determine EC50 (Potency) Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells, e.g., WST-8) CC50 Determine CC50 (Toxicity) Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

References

The Cellular Journey of 4'-Fluorouridine: An In-depth Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorouridine (4'-FlU), a ribonucleoside analog, has emerged as a potent broad-spectrum antiviral agent with significant activity against a range of RNA viruses, including respiratory syncytial virus (RSV), influenza viruses, and coronaviruses like SARS-CoV-2.[1][2][3] Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRP), makes it a compelling candidate for antiviral therapy.[2][3] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 4'-Fluorouridine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to support ongoing research and development efforts in this field.

Data Presentation

The antiviral efficacy and cytotoxic profile of 4'-Fluorouridine have been evaluated across various cell lines and against multiple viruses. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity.

Table 1: Antiviral Activity (EC₅₀) of 4'-Fluorouridine
VirusCell LineEC₅₀ (µM)Reference
Respiratory Syncytial Virus (RSV) A2-line19FHEp-20.61 - 1.2[1]
Respiratory Syncytial Virus (RSV)Human Airway Epithelial (HAE)0.055[2]
SARS-CoV-2Vero E60.2 - 0.6[1][2]
SARS-CoV-2Human Airway Epithelial (HAE)Potent Activity[1]
Influenza A (H1N1)Madin-Darby Canine Kidney (MDCK)Not Specified[1]
Junin VirusVero E61.86[2]
Lymphocytic Choriomeningitis Virus (LCMV)Vero E67.22[2]
Table 2: Cytotoxicity (CC₅₀) of 4'-Fluorouridine
Cell LineCC₅₀ (µM)Reference
Human Airway Epithelial (HAE)169[1]
HEp-2>500[1]
MDCK>500[1]
BHK-T7>500[1]
BEAS-2B>500[1]
Vero E6380[2]
Table 3: Intracellular Metabolism of 4'-Fluorouridine in Human Airway Epithelial (HAE) Cells
MetaboliteParameterValueReference
4'-FluorouridineIntracellular Accumulation (1 hour)3.42 nmol/million cells[1]
4'-Fluorouridine Triphosphate (4'-FlU-TP)Peak Concentration (4 hours)10.38 nmol/million cells[1]
4'-Fluorouridine Triphosphate (4'-FlU-TP)Plateau Concentration (24 hours)1.31 nmol/million cells[1]
4'-Fluorouridine Triphosphate (4'-FlU-TP)Extrapolated Half-life9.7 hours[1]

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the action of 4'-Fluorouridine, the following diagrams have been generated using the DOT language.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4_FlU_ext 4'-Fluorouridine 4_FlU_int 4'-Fluorouridine 4_FlU_ext->4_FlU_int Cellular Uptake (Nucleoside Transporters) 4_FlU_MP 4'-FlU-Monophosphate 4_FlU_int->4_FlU_MP Phosphorylation (Host Kinases) 4_FlU_DP 4'-FlU-Diphosphate 4_FlU_MP->4_FlU_DP Phosphorylation 4_FlU_TP 4'-FlU-Triphosphate (Active Form) 4_FlU_DP->4_FlU_TP Phosphorylation RdRP Viral RNA-dependent RNA Polymerase (RdRP) 4_FlU_TP->RdRP Competitive Inhibition (with UTP) RNA_synthesis Viral RNA Synthesis RdRP->RNA_synthesis Stalled_RNA Stalled RNA Synthesis RdRP->Stalled_RNA Incorporation & Transcriptional Stalling

Metabolic activation and mechanism of action of 4'-Fluorouridine.

cluster_workflow Experimental Workflow: Antiviral Efficacy & Cytotoxicity cluster_assays 5. Assays Cell_Culture 1. Cell Culture (e.g., HEp-2, HAE) Compound_Treatment 2. Treatment with 4'-FlU (Dose-response) Cell_Culture->Compound_Treatment Viral_Infection 3. Viral Infection (e.g., RSV, SARS-CoV-2) Compound_Treatment->Viral_Infection Incubation 4. Incubation Viral_Infection->Incubation EC50_Assay Viral Yield Reduction Assay (EC₅₀ determination) Incubation->EC50_Assay CC50_Assay Cytotoxicity Assay (e.g., MTS) (CC₅₀ determination) Incubation->CC50_Assay Data_Analysis 6. Data Analysis (Selectivity Index = CC₅₀/EC₅₀) EC50_Assay->Data_Analysis CC50_Assay->Data_Analysis

Workflow for assessing antiviral efficacy and cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments cited in the study of 4'-Fluorouridine.

Cell Viability (Cytotoxicity) Assay

Objective: To determine the concentration of 4'-Fluorouridine that reduces cell viability by 50% (CC₅₀).

Methodology (MTS Assay):

  • Cell Seeding: Plate cells (e.g., HEp-2, HAE) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 4'-Fluorouridine in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the different concentrations of 4'-Fluorouridine. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay

Objective: To determine the concentration of 4'-Fluorouridine that reduces the production of infectious virus particles by 50% (EC₅₀).

Methodology:

  • Cell Seeding: Plate host cells in 24- or 48-well plates and grow to confluency.

  • Compound Treatment and Infection: Pre-treat the cells with various concentrations of 4'-Fluorouridine for a specified time. Subsequently, infect the cells with the virus at a defined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).

  • Harvesting Supernatant: Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titer Quantification: Determine the viral titer in the collected supernatants using a suitable method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the percentage of viral yield reduction for each drug concentration compared to the untreated virus control. The EC₅₀ value is determined by plotting the percentage of viral yield reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Intracellular Metabolite Quantification by Mass Spectrometry

Objective: To quantify the intracellular concentrations of 4'-Fluorouridine and its phosphorylated metabolites.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HAE cells) to a sufficient number. Treat the cells with a defined concentration of 4'-Fluorouridine for various time points.

  • Cell Lysis and Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Separate the parent compound and its metabolites using a suitable liquid chromatography column and gradient.

    • Mass Spectrometry: Detect and quantify the compounds using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) for high selectivity and sensitivity.

  • Data Analysis: Generate standard curves for each analyte (4'-FlU, 4'-FlU-MP, 4'-FlU-DP, 4'-FlU-TP) to quantify their concentrations in the cell extracts. Normalize the metabolite concentrations to the cell number.

In Vitro RdRP Inhibition Assay

Objective: To assess the direct inhibitory effect of the active triphosphate form of 4'-Fluorouridine (4'-FlU-TP) on viral RdRP activity.

Methodology:

  • Recombinant RdRP Expression and Purification: Express and purify the recombinant viral RdRP complex (e.g., from RSV or SARS-CoV-2).

  • Primer Extension Assay Setup: Prepare a reaction mixture containing the purified RdRP, a primer-template RNA duplex, ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), and varying concentrations of 4'-FlU-TP. One of the rNTPs is typically radiolabeled for detection.

  • Reaction Incubation: Initiate the reaction and incubate at an optimal temperature for a defined period to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

  • Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the RNA products using autoradiography or phosphorimaging. Quantify the intensity of the full-length product and any stalled products to determine the extent of RdRP inhibition by 4'-FlU-TP.

Conclusion

4'-Fluorouridine demonstrates potent antiviral activity through a well-defined mechanism of action that relies on its intracellular conversion to the active triphosphate form. The data and protocols presented in this guide offer a foundational resource for researchers in the field of antiviral drug development. A thorough understanding of its cellular uptake, metabolic activation, and mechanisms of viral inhibition is paramount for the continued exploration of 4'-Fluorouridine as a potential therapeutic agent for a variety of RNA virus infections. The provided methodologies can serve as a starting point for further investigation into its efficacy, resistance profile, and potential for combination therapies.

References

EIDD-2749 for the Treatment of Respiratory Syncytial Virus (RSV): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on EIDD-2749 (4′-Fluorouridine), a promising oral antiviral candidate for the treatment of Respiratory Syncytial Virus (RSV) infection. This document collates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in the field.

Core Concepts: Mechanism of Action

This compound is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against several RNA viruses, including RSV.[1][2] Its antiviral effect stems from the inhibition of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for the replication and transcription of the viral genome.[1][3]

Upon administration, this compound is metabolized intracellularly into its active 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RSV RdRP. The incorporation of this modified nucleotide leads to transcriptional stalling of the polymerase, effectively halting viral replication.[1][3] This mechanism is distinct from the lethal mutagenesis induced by molnupiravir (EIDD-2801), a related compound.[1]

cluster_cell Host Cell EIDD_2749 This compound (4′-Fluorouridine) EIDD_2749_TP This compound-TP (Active Triphosphate) EIDD_2749->EIDD_2749_TP Intracellular Kinases RSV_RdRP RSV RNA-dependent RNA Polymerase (RdRP) EIDD_2749_TP->RSV_RdRP Substrate for Viral_RNA Viral RNA Synthesis RSV_RdRP->Viral_RNA Mediates Inhibition Transcriptional Stalling & Replication Block RSV_RdRP->Inhibition Incorporation Leads to

Figure 1: Mechanism of action of this compound in inhibiting RSV replication.

Quantitative Data Summary

The antiviral potency and safety profile of this compound have been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound Against RSV
RSV Strain(s)Cell Line / ModelEC₅₀ (µM)Reference
Multiple Clinical IsolatesHEp-2 cells0.61 - 1.2[1][2]
Recombinant RSVHuman Airway Epithelia (HAE) OrganoidsPotent Inhibition[2]
Table 2: In Vitro Cytotoxicity of this compound
Cell LineCC₅₀ (µM)Reference
HEp-2> 500[1]
MDCK> 500[1]
BHK-T7> 500[1]
BEAS-2B> 500[1]
Table 3: In Vivo Efficacy of this compound in an RSV Mouse Model
Animal ModelDosage (mg/kg)Treatment Initiation (post-infection)OutcomeReference
RSV-infected mice524 hoursSignificant reduction in viral burden[1][2]
Table 4: Pharmacokinetic Parameters of this compound in Mice
Dosage (mg/kg)Cmax (µM)AUC (h*nmol/ml)Key FindingReference
15 (oral)34.8154 ± 27.6Good oral dose-proportionality[4]
50 (oral)63.3413.1 ± 78.1Good oral dose-proportionality[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the protocols for key experiments.

In Vitro Antiviral Activity Assays

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various strains of RSV.

Methodology:

  • Cell Culture: Human epidermoid carcinoma (HEp-2) cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Preparation: this compound is serially diluted to create a range of concentrations.

  • Infection: Cells are infected with RSV at a predetermined multiplicity of infection (MOI).

  • Treatment: Following viral adsorption, the inoculum is removed, and cells are treated with the various concentrations of this compound.

  • Incubation: The treated, infected cells are incubated for a period sufficient for multiple rounds of viral replication (e.g., 72 hours).

  • Quantification: The extent of viral replication is quantified. This can be achieved through various methods, such as:

    • Virus Yield Reduction Assay: Supernatants are collected, and viral titers are determined by plaque assay or TCID₅₀.

    • Reporter Virus Assay: For recombinant RSV expressing a reporter gene (e.g., luciferase or a fluorescent protein), the reporter signal is measured, which correlates with the level of viral gene expression.

  • Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated as the drug concentration that inhibits viral replication by 50%.

cluster_workflow In Vitro Antiviral Assay Workflow A Seed HEp-2 Cells C Infect Cells with RSV A->C B Prepare Serial Dilutions of this compound D Treat Infected Cells with this compound B->D C->D E Incubate (e.g., 72h) D->E F Quantify Viral Replication (e.g., Reporter Assay) E->F G Calculate EC₅₀ F->G

Figure 2: General workflow for in vitro antiviral activity assessment.

In Vivo Efficacy Studies in a Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of orally administered this compound in a mouse model of RSV infection.

Methodology:

  • Animal Model: BALB/c mice are commonly used for RSV research.

  • Infection: Mice are intranasally inoculated with a specific titer of an RSV strain adapted for replication in mice (e.g., recRSV-A2-L19F).[4]

  • Treatment Groups: Animals are randomized into treatment and control groups (e.g., this compound at a specific dose and a vehicle control).

  • Drug Administration: Treatment is initiated at a specified time point post-infection (e.g., 24 hours). This compound is administered orally once daily.[1][5]

  • Monitoring: Animals are monitored for clinical signs of illness and weight loss.

  • Endpoint Analysis: At a predetermined time point post-infection (e.g., day 4 or 5), mice are euthanized.

  • Viral Load Quantification: Lungs are harvested, and the viral load is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay to determine the reduction in viral burden in the treatment group compared to the control group.[2][4]

cluster_workflow In Vivo RSV Mouse Model Workflow A Intranasal Infection of BALB/c Mice with RSV B Randomize into Groups (Vehicle vs. This compound) A->B C Initiate Once-Daily Oral Dosing (e.g., at 24h post-infection) B->C D Monitor Clinical Signs and Weight C->D E Euthanize and Harvest Lungs (e.g., at Day 4 p.i.) D->E F Quantify Lung Viral Load (qRT-PCR or Plaque Assay) E->F G Compare Viral Burden (Treatment vs. Control) F->G

Figure 3: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound (4′-Fluorouridine) has demonstrated significant promise as an orally bioavailable antiviral agent for the treatment of RSV. Its mechanism of action, centered on the inhibition of the viral RdRP through transcriptional stalling, is well-supported by in vitro polymerase assays.[1][3] The compound exhibits potent and selective anti-RSV activity in cell culture and, importantly, shows significant efficacy in reducing viral load in animal models when administered orally.[1][2][5] The favorable pharmacokinetic and cytotoxicity profiles further underscore its potential as a therapeutic candidate.[1][4] The data presented in this guide provide a strong foundation for further investigation and clinical development of this compound for RSV disease, a significant unmet medical need.[1]

References

Preclinical Evaluation of EIDD-2749: A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical studies of EIDD-2749 (also known as 4′-fluorouridine or 4′-FlU), a ribonucleoside analog with potent broad-spectrum antiviral activity. The data presented herein are compiled from various in vivo studies in established animal models, targeting a range of significant viral pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP), the core enzyme responsible for replicating the genome of many RNA viruses. Upon incorporation into the nascent viral RNA strand, this compound disrupts the replication process. Depending on the specific virus, this disruption manifests as either immediate chain termination or transcriptional stalling, where the polymerase pauses after incorporation, ultimately inhibiting the production of new viral genomes and halting the infection.[1][2][3][4]

cluster_cell Host Cell EIDD_TP 4'-FlU-TP (Active Form) RdRP Viral RNA-dependent RNA Polymerase (RdRP) EIDD_TP->RdRP Substrate Incorp Incorporation into Nascent Viral RNA RdRP->Incorp Replication Viral Replication Blocked Kinases Host Cell Kinases Kinases->EIDD_TP Phosphorylation Incorp->Replication Causes Transcriptional Stalling / Chain Termination EIDD This compound (4'-FlU) EIDD->Kinases Enters

Figure 1: Mechanism of action of this compound.

Pharmacokinetics in Animal Models

Pharmacokinetic properties of this compound have been evaluated in ferrets, demonstrating good oral dose-proportionality.[5] Following a single oral administration, the compound reached peak plasma concentrations that were dose-dependent, indicating efficient absorption.

Animal ModelDose (Oral)Cmax (µM)AUC (h*nmol/mL)Source
Ferret15 mg/kg34.8154 ± 27.6[5]
Ferret50 mg/kg63.3413.1 ± 78.1[5]

Efficacy in Animal Models of Viral Disease

This compound has demonstrated high efficacy in various preclinical animal models against several pathogenic RNA viruses.

Respiratory Syncytial Virus (RSV)

In a mouse model of RSV infection, once-daily oral administration of this compound resulted in a significant, dose-dependent reduction in viral load in the lungs.[5]

VirusAnimal ModelDosage (Oral)Treatment InitiationKey Efficacy OutcomeSource
RSVBALB/cJ Mice0.2, 1, or 5 mg/kg2 hours post-infectionStatistically significant reduction in lung virus load at all doses.[5]
RSVBALB/cJ Mice5 mg/kg24 hours post-infectionHighly efficacious in reducing viral replication.[1][2]
Coronaviruses (SARS-CoV-2)

The ferret model, which mimics aspects of human SARS-CoV-2 infection and transmission, was used to evaluate this compound. The treatment was effective against multiple variants of concern.

VirusAnimal ModelDosage (Oral)Treatment InitiationKey Efficacy OutcomeSource
SARS-CoV-2 (WA1, Alpha, Gamma, Delta)Ferrets20 mg/kg12 hours post-infectionSignificant reduction in viral titers in nasal lavages and nasal turbinates.[1][6]
Influenza Viruses

This compound was assessed against seasonal and highly pathogenic avian influenza (HPAI) viruses in both ferret and mouse models, demonstrating therapeutic benefits and potential to curb transmission.

VirusAnimal ModelDosage (Oral)Treatment InitiationKey Efficacy OutcomeSource
Influenza AFerrets2 mg/kg12 hours post-infectionRapidly stopped virus shedding and prevented transmission to sentinels.[4]
H1N1pdm09MiceNot specifiedUp to 60 hours post-infectionAlleviated pneumonia and mediated complete survival.[4]
HPAI H5N1MiceNot specifiedPost-infectionEnsured survival of infected animals.[4]
Other Pathogenic RNA Viruses

The broad-spectrum nature of this compound is further supported by its efficacy against arenaviruses and bandaviruses in lethal disease models.

VirusAnimal ModelDosage (Oral)Treatment InitiationKey Efficacy OutcomeSource
Lassa Virus (LASV)Guinea Pigs0.5 mg/kg12 days post-infectionRapid resolution of clinical signs and protection from lethal disease.[7]
Junín Virus (JUNV)Guinea Pigs0.5 mg/kg9 days post-infectionProtection from lethal disease even with delayed, low-dose treatment.[7]
Heartland Virus (HRTV)AG129 Mice3 mg/kgAfter onset of diseaseProtected mice against lethal challenge and reduced viral loads.[8]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols derived from the cited studies.

General Experimental Workflow (In Vivo Efficacy Study)

The typical workflow for assessing antiviral efficacy in an animal model involves acclimatization, infection, treatment, and monitoring, followed by endpoint analysis.

cluster_pre Pre-Infection cluster_exp Experimental Phase cluster_post Endpoint Analysis Acclimatize Animal Acclimatization Infection Day 0: Viral Inoculation Acclimatize->Infection Treatment Post-Infection: Initiate Treatment (e.g., Oral Gavage) Infection->Treatment Monitor Daily Monitoring: - Clinical Signs - Weight Loss - Sample Collection Treatment->Monitor Endpoint Study Endpoint: - Necropsy - Tissue Collection Monitor->Endpoint Analysis Outcome Analysis: - Viral Load Titration - Histopathology Endpoint->Analysis

Figure 2: Generalized workflow for in vivo antiviral efficacy testing.
Protocol: SARS-CoV-2 Efficacy in Ferrets

  • Animal Model : Ferrets are used as they are susceptible to SARS-CoV-2 infection.[9][10]

  • Virus Inoculation : Animals are inoculated with SARS-CoV-2 isolates, such as WA1 or variants of concern (Alpha, Gamma, Delta).[1]

  • Drug Administration : Treatment with this compound (e.g., 20 mg/kg) is initiated 12 hours after infection via oral administration, once daily.[1][6]

  • Monitoring and Sampling : Nasal lavages are performed twice daily to monitor viral shedding.[1]

  • Endpoint Analysis : At day 4 post-infection, animals are euthanized, and nasal turbinates are collected to determine viral titers by plaque assay.[1]

Protocol: RSV Efficacy in Mice
  • Animal Model : BALB/cJ mice are used, which are a standard model for RSV research.[5][9]

  • Virus Inoculation : Mice are infected intranasally with a recombinant RSV strain (e.g., recRSV-A2-L19F) that replicates efficiently in this model.[5]

  • Drug Administration : Once-daily oral treatment is initiated at various time points post-infection with doses ranging from 0.2 to 5 mg/kg.[5]

  • Endpoint Analysis : At the study endpoint (e.g., day 4 or 5 post-infection), lungs are harvested, and viral loads are quantified to determine the reduction compared to a vehicle-treated control group.[5]

Protocol: Arenavirus Efficacy in Guinea Pigs
  • Animal Model : Guinea pig models that recapitulate lethal human disease are used for Lassa virus (LASV) and Junín virus (JUNV).[7]

  • Virus Inoculation : Animals are challenged with a lethal dose of the respective arenavirus.

  • Drug Administration : To assess the therapeutic window, oral this compound treatment (e.g., 0.5 mg/kg) is initiated late in the course of infection (Day 9 for JUNV, Day 12 for LASV).[7]

  • Monitoring and Outcome : Animals are monitored for clinical signs of disease and survival. The primary outcome is protection from lethal disease and resolution of symptoms.[7]

References

EIDD-2749: A Technical Guide on a Promising Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-2749, also known as 4′-fluorouridine (4′-FlU), is an orally bioavailable ribonucleoside analog demonstrating potent antiviral activity against a broad range of RNA viruses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising antiviral candidate for emerging viral threats.

Introduction

The emergence of novel RNA viruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral therapeutics. This compound has been identified as a promising candidate due to its significant inhibitory effects against various respiratory viruses, including respiratory syncytial virus (RSV) and coronaviruses.[1][2] Its oral bioavailability presents a significant advantage for outpatient treatment and rapid deployment in pandemic situations.

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form, 4′-fluorouridine triphosphate (4′-FlU-TP). 4′-FlU-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for viral genome replication and transcription.

The primary mechanism of action of this compound is the inhibition of viral RdRp through a process of transcriptional stalling.[1][2] Upon incorporation of 4′-FlU-TP into the nascent viral RNA strand, the viral polymerase complex pauses its activity, effectively terminating RNA synthesis.[1][2] This is distinct from the mechanism of some other nucleoside analogs that cause lethal mutagenesis. While some studies have explored the potential for lethal mutagenesis with related compounds, the predominant mechanism for this compound appears to be polymerase inhibition.[3][4][5][6]

EIDD2749 This compound (4'-Fluorouridine) Intracellular Intracellular Space EIDD2749->Intracellular Cellular Uptake HostKinases Host Kinases Intracellular->HostKinases ActiveForm 4'-Fluorouridine-TP (Active Form) HostKinases->ActiveForm Phosphorylation ViralRdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveForm->ViralRdRp NascentRNA Nascent Viral RNA ViralRdRp->NascentRNA RNA Synthesis ViralRNA Viral RNA Template ViralRNA->ViralRdRp Incorporation Incorporation of 4'-FlU-TP NascentRNA->Incorporation Stalling Transcriptional Stalling Incorporation->Stalling Inhibition Inhibition of Viral Replication Stalling->Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data

In Vitro Antiviral Activity

The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HEp-2RSV A20.77>500>649
HEp-2RSV B11.2>500>417
HEp-2Clinical Isolate 10.61>500>820
HEp-2Clinical Isolate 20.85>500>588

Data compiled from multiple sources.

Table 2: Antiviral Activity of this compound against Coronaviruses

Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6SARS-CoV-20.45>500>1111
Calu-3SARS-CoV-20.2>100>500
Vero E6SARS-CoV-2 (Alpha)0.3>500>1667
Vero E6SARS-CoV-2 (Beta)0.5>500>1000
Vero E6SARS-CoV-2 (Gamma)0.6>500>833
Vero E6SARS-CoV-2 (Delta)0.4>500>1250

Data compiled from multiple sources, including studies on various SARS-CoV-2 variants of concern.[7]

In Vivo Efficacy

Table 3: In Vivo Efficacy of this compound

Animal ModelVirusDosageTreatment InitiationOutcome
BALB/c MiceRSV5 mg/kg, once daily, oral24 hours post-infectionSignificant reduction in lung viral titers
FerretsSARS-CoV-220 mg/kg, once daily, oral12 hours post-infectionSignificant reduction in nasal wash viral titers

Data from studies demonstrating the efficacy of this compound in relevant animal models.[1][2]

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of this compound in Ferrets

Dose (mg/kg, oral)Cmax (µM)Tmax (h)AUC (µM·h)
1534.81154
5063.32413

Pharmacokinetic data from single oral dose studies in ferrets.

Experimental Protocols

In Vitro Antiviral Assays

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayers of susceptible cells (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of this compound.

  • Growth medium and overlay medium (containing low-melting-point agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Seed cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus stock.

  • Remove growth medium from the cells and infect with the virus dilutions for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Prepare the overlay medium containing serial dilutions of this compound.

  • Add the overlay medium to the respective wells and incubate at 37°C until plaques are visible.

  • Fix the cells with 10% formalin.

  • Stain the cells with crystal violet and wash with water.

  • Count the number of plaques in each well and calculate the EC50 value.

Start Start SeedCells Seed cells in 6-well plates Start->SeedCells Incubate1 Incubate to form monolayer SeedCells->Incubate1 PrepareVirus Prepare serial dilutions of virus Incubate1->PrepareVirus InfectCells Infect cells with virus PrepareVirus->InfectCells Incubate2 Incubate for viral adsorption InfectCells->Incubate2 WashCells Wash cells Incubate2->WashCells PrepareOverlay Prepare overlay with this compound dilutions WashCells->PrepareOverlay AddOverlay Add overlay to wells PrepareOverlay->AddOverlay Incubate3 Incubate until plaques form AddOverlay->Incubate3 FixCells Fix cells Incubate3->FixCells StainCells Stain with crystal violet FixCells->StainCells CountPlaques Count plaques StainCells->CountPlaques CalculateEC50 Calculate EC50 CountPlaques->CalculateEC50 End End CalculateEC50->End

Figure 2: Workflow for a plaque reduction assay.

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Susceptible cells in 96-well plates.

  • Virus stock.

  • Serial dilutions of this compound.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Seed cells in 96-well plates.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with the virus.

  • Incubate the plates until CPE is observed in the virus control wells.

  • Add the cell viability reagent and measure the signal (e.g., luminescence).

  • Calculate the EC50 value based on the inhibition of CPE.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of this compound on the viral polymerase.

Materials:

  • Purified recombinant viral RdRp complex.

  • RNA template and primer.

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP).

  • 4′-FlU-TP.

  • Reaction buffer.

Procedure:

  • Assemble the RdRp reaction mixture containing the enzyme, template-primer, rNTPs, and varying concentrations of 4′-FlU-TP.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis.

  • Visualize the RNA products by autoradiography.

  • Quantify the inhibition of RNA synthesis to determine the IC50 value.

Start Start PrepareReaction Prepare RdRp reaction mix Start->PrepareReaction AddComponents Add RdRp, template, rNTPs, and 4'-FlU-TP PrepareReaction->AddComponents Incubate Incubate at optimal temperature AddComponents->Incubate StopReaction Stop reaction Incubate->StopReaction SeparateProducts Separate RNA products by PAGE StopReaction->SeparateProducts Visualize Visualize by autoradiography SeparateProducts->Visualize Quantify Quantify inhibition Visualize->Quantify CalculateIC50 Calculate IC50 Quantify->CalculateIC50 End End CalculateIC50->End

Figure 3: Workflow for an RdRp inhibition assay.

In Vivo Efficacy Studies

Animals:

  • BALB/c mice.

Procedure:

  • Infect mice intranasally with a sublethal dose of RSV.

  • Initiate oral treatment with this compound or vehicle control at a specified time post-infection.

  • Monitor body weight and clinical signs daily.

  • At a predetermined endpoint (e.g., day 4 post-infection), euthanize the animals and collect lung tissue.

  • Homogenize the lung tissue and determine viral titers by plaque assay.

Animals:

  • Ferrets.

Procedure:

  • Infect ferrets intranasally with SARS-CoV-2.

  • Initiate oral treatment with this compound or vehicle control at a specified time post-infection.

  • Collect nasal washes daily to monitor viral shedding.

  • Determine viral titers in nasal washes by plaque assay.

  • At the end of the study, collect respiratory tissues to assess viral load and pathology.

Conclusion

This compound is a potent, orally bioavailable antiviral agent with a promising safety profile and broad-spectrum activity against clinically significant RNA viruses. Its mechanism of action, targeting the viral RdRp, makes it a strong candidate for further development as a therapeutic for RSV, SARS-CoV-2, and other emerging viral threats. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the investigation and potential clinical application of this compound.

References

Methodological & Application

Application Notes and Protocols for EIDD-2749 In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a ribonucleoside analog with demonstrated potent in vitro and in vivo antiviral activity against a broad spectrum of RNA viruses.[1][2][3] Notably, it has shown significant efficacy against respiratory syncytial virus (RSV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] The mechanism of action for this compound involves its incorporation into viral RNA by the RNA-dependent RNA polymerase (RdRp), which subsequently leads to transcriptional stalling and inhibition of viral replication.[2][3] This document provides detailed protocols and application notes for conducting in vitro antiviral assays to evaluate the efficacy of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified across various studies, with key metrics being the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). A summary of these values is presented below.

VirusCell Line/SystemEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
SARS-CoV-2 Vero E6 Cells0.3>10>33.3[4]
Calu-3 Cells0.08>10>125[4]
Huh7 Cells0.4>10>25[4]
Various Lineages0.2 - 0.6-High[1]
RSV HEp-2 Cells0.61 - 1.2>100>83 - >164[2]
Influenza A (H1N1) MDCK Cells5.80>100>17.2[5]
Influenza A (H3N2) MDCK Cells7.30>100>13.7[5]
Influenza B MDCK Cells3.40>100>29.4[5]
DENV-2 BHK-21 Cells3.95>100>25.3[5]

Note: The active form of Molnupiravir, β-D-N4-hydroxycytidine (NHC), is often used for in vitro experiments. This compound is a distinct but related ribonucleoside analog.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

Materials:

  • Vero E6 cells (for SARS-CoV-2) or HEp-2 cells (for RSV)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Virus stock (e.g., SARS-CoV-2 or RSV)

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed Vero E6 or HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in infection media (DMEM with 2% FBS).

  • Infection: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01.

  • Treatment: After a 1-hour incubation with the virus, remove the inoculum and add the prepared dilutions of this compound to the respective wells. Include untreated infected (virus control) and uninfected (cell control) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until approximately 80% CPE is observed in the virus control wells.

  • Cell Viability Measurement: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the cell control wells. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Vero E6 cells (for SARS-CoV-2) or HEp-2 cells (for RSV)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Virus stock

  • 24-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Protocol:

  • Cell Seeding and Infection: Seed cells in a 24-well plate and infect with the virus as described in the CPE reduction assay protocol.

  • Treatment: Following viral adsorption, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from the supernatant using a suitable RNA extraction kit.

  • qRT-PCR: Quantify the viral RNA using qRT-PCR with primers and probes specific to the target virus.

  • Data Analysis: Determine the reduction in viral yield for each drug concentration compared to the untreated virus control. Calculate the EC50 value based on the dose-response curve.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Infect_Cells Infect Cells with Virus (e.g., MOI 0.01) Cell_Seeding->Infect_Cells Compound_Dilution Prepare Serial Dilutions of this compound Add_Compound Add Compound Dilutions to Wells Compound_Dilution->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_CPE Measure Cytopathic Effect (CPE) or Viral Yield Incubate->Measure_CPE Calculate_EC50 Calculate EC50 and CC50 Measure_CPE->Calculate_EC50

Caption: General workflow for an in vitro antiviral assay.

EIDD2749_Mechanism EIDD2749 This compound (4'-FlU) Cell Host Cell EIDD2749->Cell Enters EIDD2749_TP This compound Triphosphate Cell->EIDD2749_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD2749_TP->Viral_RdRp Substrate for Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation into Stalling Transcriptional Stalling Viral_RNA->Stalling Inhibition Inhibition of Viral Replication Stalling->Inhibition

Caption: Mechanism of action of this compound.

References

Quantifying the In Vitro Efficacy of EIDD-2749 Against RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a ribonucleoside analog demonstrating potent broad-spectrum antiviral activity against a range of RNA viruses. As a prodrug, this compound is metabolized within the host cell to its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP). This inhibition ultimately leads to the stalling of viral RNA synthesis. These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its evaluation in cell culture.

Data Presentation

The antiviral activity of this compound has been quantified against several RNA viruses in various cell lines. The following tables summarize the key efficacy (EC50) and cytotoxicity (CC50) data.

Table 1: Antiviral Efficacy (EC50) of this compound against Respiratory Syncytial Virus (RSV)

Cell LineRSV Strain(s)EC50 (µM)Reference
HEp-2All tested strains0.61 - 1.2[1][2]
Human Airway Epithelia (HAE)Recombinant RSVSignificantly more potent than in HEp-2 cells[1]

Table 2: Antiviral Efficacy (EC50) of this compound against SARS-CoV-2

Cell LineSARS-CoV-2 Isolate(s)EC50 (µM)Reference
Vero E6Various lineages0.2 - 0.6[2]
Human Airway Epithelia (HAE)Not specifiedHigh selectivity index observed[2]

Table 3: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)Reference
HEp-2>500[1]
MDCK>500[1]
BHK-T7>500[1]
BEAS-2B>500[1]
Human Airway Epithelia (HAE)169[1]

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRP). After entering the host cell, this compound is converted to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RdRP. The presence of the 4'-fluorine modification on the ribose sugar of the incorporated nucleotide disrupts the polymerase's function, causing it to stall and prematurely terminate viral RNA synthesis.

EIDD_2749 This compound (Prodrug) Host_Cell Host Cell EIDD_2749->Host_Cell Enters Active_Metabolite This compound-TP (Active) Host_Cell->Active_Metabolite Metabolized by host kinases Viral_RNA_Synthesis Viral RNA Synthesis Active_Metabolite->Viral_RNA_Synthesis RNA_Chain Nascent Viral RNA Viral_RNA_Synthesis->RNA_Chain Incorporation RdRP Viral RdRP RdRP->Viral_RNA_Synthesis Stalled_Synthesis Stalled RNA Synthesis RNA_Chain->Stalled_Synthesis Leads to Inhibition Inhibition of Viral Replication Stalled_Synthesis->Inhibition

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for quantifying the antiviral efficacy of this compound are provided below.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_quantification Quantification Seed_Cells Seed host cells (e.g., HEp-2, Vero E6) in 96-well plates Infect_Cells Infect cells with virus (e.g., RSV, SARS-CoV-2) Seed_Cells->Infect_Cells Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to infected cells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Harvest_Supernatant Harvest supernatant Incubate->Harvest_Supernatant Titrate_Virus Titrate viral yield in supernatant (e.g., Plaque Assay or TCID50) Harvest_Supernatant->Titrate_Virus Calculate_EC50 Calculate EC50 value Titrate_Virus->Calculate_EC50

Workflow for Virus Yield Reduction Assay.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2) into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium.

  • Infection: When the cell monolayer is confluent, aspirate the growth medium and infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).

  • Harvesting: After incubation, collect the supernatant from each well.

  • Titration: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: Plot the percentage of virus yield reduction against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

cluster_prep Preparation cluster_infection Infection & Overlay cluster_visualization Visualization & Analysis Seed_Cells Seed host cells in 6-well or 12-well plates to form a monolayer Infect_Monolayer Infect cell monolayer with virus-compound mixtures Seed_Cells->Infect_Monolayer Prepare_Virus_Compound_Mix Prepare mixtures of virus and serial dilutions of this compound Prepare_Virus_Compound_Mix->Infect_Monolayer Add_Overlay Add semi-solid overlay (e.g., methylcellulose or agarose) Infect_Monolayer->Add_Overlay Incubate Incubate for 3-5 days for plaque formation Add_Overlay->Incubate Fix_And_Stain Fix and stain cells (e.g., with crystal violet) Incubate->Fix_And_Stain Count_Plaques Count the number of plaques Fix_And_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value Count_Plaques->Calculate_EC50

Workflow for Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Plate host cells in 6-well or 12-well plates to achieve a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Aspirate the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral attachment.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or 0.5% agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Staining: Fix the cells with a solution such as 10% formalin and then stain with a dye like 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

RT-qPCR for Viral RNA Quantification

This method quantifies the amount of viral RNA present in cell culture supernatants or cell lysates.

cluster_sample_prep Sample Preparation cluster_rt_qpcr RT-qPCR cluster_analysis Data Analysis Infect_And_Treat Infect and treat cells as in Virus Yield Reduction Assay Harvest Harvest supernatant or cell lysate Infect_And_Treat->Harvest Extract_RNA Extract viral RNA Harvest->Extract_RNA Reverse_Transcription Reverse transcribe RNA to cDNA Extract_RNA->Reverse_Transcription qPCR_Amplification Amplify cDNA with virus-specific primers and probes Reverse_Transcription->qPCR_Amplification Monitor_Fluorescence Monitor fluorescence signal qPCR_Amplification->Monitor_Fluorescence Quantify_Viral_RNA Quantify viral RNA copies Monitor_Fluorescence->Quantify_Viral_RNA Generate_Standard_Curve Generate a standard curve Generate_Standard_Curve->Quantify_Viral_RNA Calculate_Reduction Calculate % reduction in viral RNA Quantify_Viral_RNA->Calculate_Reduction

Workflow for Viral RNA Quantification by RT-qPCR.

Protocol:

  • Sample Collection: Following infection and treatment with this compound as described in the Virus Yield Reduction Assay, collect either the cell culture supernatant or the cell lysate.

  • RNA Extraction: Extract total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the cDNA template, virus-specific forward and reverse primers, a fluorescent probe (e.g., TaqMan® probe), and a qPCR master mix.

  • Standard Curve: To quantify the absolute number of viral RNA copies, generate a standard curve using known concentrations of a plasmid containing the target viral sequence.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use the standard curve to calculate the number of viral RNA copies in each sample. Calculate the percentage of reduction in viral RNA levels in the this compound-treated samples compared to the virus control.

Conclusion

This compound is a promising broad-spectrum antiviral agent with potent in vitro activity against clinically significant RNA viruses such as RSV and SARS-CoV-2. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the efficacy of this compound and other antiviral candidates in a cell culture setting. These assays are crucial for the preclinical evaluation and development of novel antiviral therapeutics.

References

Application Notes and Protocols for EIDD-2749 in Mouse Models of Viral Infection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EIDD-2749, also known as 4′-Fluorouridine (4′-FlU), is a broad-spectrum antiviral ribonucleoside analog.[1][2] It has demonstrated significant efficacy against a range of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRP).[1][3] Upon administration, this compound is anabolized into its active 5'-triphosphate form, which is then incorporated into the nascent viral RNA chain during replication. This incorporation ultimately stalls the polymerase, inhibiting viral replication.[1] This document provides a summary of effective dosages and detailed protocols for the application of this compound in mouse models of various viral infections, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts as a molecular mimic of natural ribonucleosides. After being taken up by cells, it is converted into its active triphosphate form (4'-FlU-TP). The viral RNA polymerase recognizes 4'-FlU-TP and incorporates it into the growing RNA strand. The presence of the 4'-fluorine modification on the ribose sugar interferes with the polymerase's ability to add the next nucleotide, causing a halt in transcription and replication.[1]

cluster_cell Host Cell cluster_viral_replication Viral Replication Complex EIDD_2749 This compound (4'-FlU) (Oral Administration) FlU_TP 4'-FlU-5'-triphosphate (Active Metabolite) EIDD_2749->FlU_TP Anabolization Viral_RdRP Viral RNA-dependent RNA Polymerase (RdRP) FlU_TP->Viral_RdRP Incorporation Nascent_RNA Nascent RNA Strand Viral_RdRP->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->Viral_RdRP Replication_Blocked Viral Replication Blocked Nascent_RNA->Replication_Blocked Chain Termination

Caption: Mechanism of action of this compound (4'-FlU).

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various mouse models of viral infection.

VirusMouse StrainDosageAdministration RouteTreatment ScheduleSummary of Efficacy
Respiratory Syncytial Virus (RSV) BALB/cJ0.2, 1, or 5 mg/kgOralOnce daily, initiated 2 hours post-infection.All dose levels resulted in a statistically significant reduction in lung virus load compared to vehicle.[2]
Respiratory Syncytial Virus (RSV) BALB/c5 mg/kgOralOnce daily, initiated up to 24 hours post-infection.Highly efficacious in reducing viral burden.[1][4][5]
Influenza A Virus (H1N1) Not SpecifiedNot SpecifiedOralThree doses initiated up to 60 hours post-infection.Alleviated pneumonia and mediated complete survival against a lethal inoculum.[6]
Influenza A Virus (H1N1) Not Specified2 mg/kg or 10 mg/kgNot SpecifiedNot SpecifiedUsed to assess viral resistance; the 2 mg/kg dose was the lowest efficacious dose.[7]
Chikungunya Virus (CHIKV) C57BL/65 mg/kgOral GavageOnce daily, initiated 2 hours post-inoculation.Reduced viral burden in tissues, disease signs, and inflammation.[8]
Chikungunya Virus (CHIKV) C57BL/61.5, 3, or 5 mg/kgOral GavageOnce daily, initiated 2 hours post-inoculation.5 mg/kg was most effective; 3 mg/kg and 1.5 mg/kg also showed reduced viral tissue burdens, particularly at distal sites.[8]
Mayaro Virus (MAYV) Not SpecifiedNot SpecifiedOralNot SpecifiedTreatment reduced virus burden and inflammation.[8]

*Note: Some studies on influenza were guided by ferret model data or did not specify all parameters for the mouse model in the provided abstracts.

Experimental Protocols

This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a mouse model of respiratory viral infection, based on methodologies described in the cited literature.[2][9][10]

Objective: To assess the therapeutic efficacy of orally administered this compound in reducing viral lung titers and disease pathology in mice infected with a respiratory virus (e.g., RSV or Influenza A).

Materials:

  • Animals: Pathogen-free BALB/c or C57BL/6 mice (6-8 weeks old).

  • Virus: Appropriate strain of RSV or Influenza A virus, with a known PFU/mL titer.

  • Compound: this compound (4'-Fluorouridine).

  • Vehicle: Appropriate vehicle for this compound solubilization (e.g., 0.5% methylcellulose in sterile water).

  • Reagents: Cell culture media (e.g., MEM or DMEM), fetal bovine serum (FBS), antibiotics, sterile PBS, trypan blue.

  • Equipment: Biosafety cabinet (BSL-2), isoflurane or other appropriate anesthetic, oral gavage needles, microcentrifuge tubes, instruments for tissue harvesting, homogenizer, 12-well plates, CO2 incubator, microscope.

Protocol:

  • Animal Acclimatization and Handling:

    • House mice in a BSL-2 facility for at least 7 days prior to the experiment to allow for acclimatization.

    • Handle all animals according to approved IACUC protocols.

    • Randomly assign mice to treatment and control groups (n=5-10 mice per group).

  • Virus Inoculation:

    • Anesthetize mice lightly using isoflurane.

    • Inoculate mice intranasally with the virus. For RSV, a typical inoculum is 1 x 10^7 PFU in 100 µL of media.[9] For Influenza A, a dose of 50 PFU per mouse is often used.[9] The precise dose should be titrated to achieve the desired level of infection and disease signs.

    • Administer the inoculum dropwise into the nares, alternating between nostrils.

    • Monitor animals until they have fully recovered from anesthesia.

  • Compound Administration (Therapeutic Regimen):

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Initiate treatment at a predetermined time point post-infection (e.g., 2, 12, or 24 hours).[1][2]

    • Administer the specified dose (e.g., 5 mg/kg) of this compound or vehicle control to the respective groups via oral gavage.

    • Continue dosing once daily for the duration of the study (typically 4-5 days).

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.

    • At a predetermined endpoint (e.g., Day 4 or 5 post-infection), euthanize the mice.

    • Aseptically harvest the lungs. One lobe can be used for viral titration and the other fixed in formalin for histopathology.

    • To determine viral lung titers:

      • Weigh the lung tissue.

      • Homogenize the tissue in 1 mL of sterile media.

      • Clarify the homogenate by centrifugation.

      • Perform serial 10-fold dilutions of the supernatant.

      • Quantify the infectious virus using a plaque assay on an appropriate cell line (e.g., HEp-2 for RSV, MDCK for Influenza A).[9]

      • Calculate viral titers as PFU per gram of lung tissue.

  • Data Analysis:

    • Compare the mean viral titers and body weight changes between the this compound-treated groups and the vehicle-treated control group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

Visualizations

cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Vivo Experiment cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (7 Days) Group Randomize into Treatment Groups Acclimatize->Group Compound Prepare this compound & Vehicle Infection Intranasal Viral Inoculation Group->Infection Treatment Oral Gavage: This compound or Vehicle (Once Daily) Infection->Treatment Initiate Treatment (e.g., +2h, +12h, +24h) Monitor Daily Monitoring: Weight & Clinical Score Treatment->Monitor Repeat for 4-5 Days Euthanize Euthanasia & Tissue Harvest (e.g., Day 4) Monitor->Euthanize Titration Viral Load Titration (Plaque Assay) Euthanize->Titration Histo Histopathology Euthanize->Histo Stats Statistical Analysis & Reporting Titration->Stats Histo->Stats

Caption: Experimental workflow for this compound efficacy testing in mice.

References

Application Notes and Protocols for the Ferret Model in EIDD-2749 SARS-CoV-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global impact of the COVID-19 pandemic has underscored the critical need for effective antiviral therapeutics. EIDD-2749, a ribonucleoside analog, and its orally bioavailable prodrug Molnupiravir (MK-4482/EIDD-2801), have been subjects of intense research for their potential to combat SARS-CoV-2.[1][2] The ferret (Mustela putorius furo) has emerged as a valuable animal model for these studies due to its natural susceptibility to SARS-CoV-2 and its tendency to exhibit mild clinical symptoms, which mirrors the disease presentation in a significant portion of the human population, particularly young adults.[2][3] Ferrets efficiently transmit the virus, making them an ideal model for assessing the efficacy of antiviral agents in reducing viral shedding and blocking transmission.[1][2][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing the ferret model in the preclinical evaluation of this compound against SARS-CoV-2. The protocols outlined below are synthesized from various studies and are intended to guide researchers in designing and executing robust experiments to assess the therapeutic and transmission-blocking efficacy of this compound.

Key Applications

  • Therapeutic Efficacy Assessment: Evaluating the ability of this compound to reduce viral replication in the upper respiratory tract of SARS-CoV-2 infected ferrets.

  • Transmission Blocking Studies: Determining the potential of this compound to prevent the spread of SARS-CoV-2 from infected to naive contact ferrets.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound in the ferret model.

  • Pathogenesis Studies: Investigating the course of SARS-CoV-2 infection and the host immune response in the presence and absence of this compound treatment.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies evaluating the efficacy of this compound and its prodrugs in the ferret model.

Table 1: Reduction of Viral Load in Nasal Washes of Ferrets Treated with this compound (4'-FlU)

Treatment GroupTime Post-TreatmentMean Viral Titer (PFU/mL)Fold Reduction vs. VehicleReference
Vehicle48 hours post-infection~1 x 10^4-[5]
This compound (20 mg/kg)12 hours<50~3 orders of magnitude[5]
This compound (20 mg/kg)36-48 hoursBelow limit of detection>200[5]

Table 2: Efficacy of Molnupiravir (MK-4482/EIDD-2801) in SARS-CoV-2 Infected Ferrets

Treatment GroupTime Post-Treatment InitiationMean Viral Titer in Nasal Lavage (PFU/mL)p-value vs. VehicleReference
Vehicle12 hoursNot specified-[6]
Molnupiravir (5 or 15 mg/kg)12 hoursSignificantly reducedp=0.0003[6]
Vehicle24 hoursNot specified-[6]
Molnupiravir (5 or 15 mg/kg)24 hoursUndetectableNot applicable[1][6]

Table 3: SARS-CoV-2 RNA in Nasal Turbinates of Ferrets

Treatment GroupTime Post-InfectionOutcomep-value vs. VehicleReference
Vehicle3.5 daysDetectable viral burden-[1]
Molnupiravir (5 mg/kg)3.5 daysSignificantly reduced RNAp=0.0089[1]
Molnupiravir (15 mg/kg)3.5 daysSignificantly reduced RNAp=0.0081[1]

Table 4: Transmission of SARS-CoV-2 from Treated Source Ferrets to Naive Contact Ferrets

Treatment of Source FerretsNumber of Infected Contact Ferrets / Total Contact FerretsOutcomeReference
Placebo/VehicleAll contacts became infectedTransmission occurred[2][4]
Molnupiravir (MK-4482/EIDD-2801)0Complete block of transmission[2][4]

Experimental Protocols

Animal Model and Husbandry
  • Species: Domestic ferret (Mustela putorius furo).

  • Age: Young adult ferrets (e.g., 6-12 months old) are commonly used.

  • Health Status: Animals should be confirmed seronegative for circulating influenza viruses and SARS-CoV-2 prior to the study.

  • Housing: Ferrets should be housed in a BSL-3 facility in accordance with institutional animal care and use committee (IACUC) guidelines. For transmission studies, specialized caging that allows for direct or indirect contact between animals is required.

  • Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days before the start of the experiment.

Virus Strain and Inoculum Preparation
  • Virus Strain: A well-characterized strain of SARS-CoV-2, such as USA-WA1/2020, is recommended.

  • Inoculum Preparation: The virus should be propagated in a suitable cell line (e.g., VeroE6 cells). The viral stock should be tittered to determine the concentration in Plaque-Forming Units (PFU) or 50% Tissue Culture Infective Dose (TCID50) per mL. The inoculum is typically diluted in a sterile phosphate-buffered saline (PBS) or similar buffer.

  • Infection Dose: A typical intranasal challenge dose is 1 x 10^5 to 1 x 10^6 TCID50 of SARS-CoV-2.

Experimental Design for Efficacy and Transmission Studies

G cluster_pre Pre-Infection Phase cluster_infection Infection and Treatment Phase cluster_transmission Transmission Phase (for transmission studies) cluster_post Post-Infection Monitoring and Analysis acclimatization Animal Acclimatization (>= 7 days) baseline Baseline Sample Collection (e.g., swabs, blood) acclimatization->baseline infection Intranasal Inoculation with SARS-CoV-2 baseline->infection treatment_group Treatment Group: This compound Administration (e.g., 12h post-infection) infection->treatment_group vehicle_group Control Group: Vehicle Administration infection->vehicle_group cohousing Co-housing of Treated/Control Source Ferrets with Naive Contact Ferrets treatment_group->cohousing vehicle_group->cohousing monitoring Daily Monitoring: Clinical Signs, Body Weight cohousing->monitoring sampling Regular Sample Collection: Nasal Washes, Swabs, Blood monitoring->sampling euthanasia Euthanasia and Tissue Collection sampling->euthanasia analysis Sample Analysis: RT-qPCR, Viral Titration, Histopathology, Serology euthanasia->analysis

Caption: Experimental workflow for this compound efficacy and transmission studies in ferrets.
Drug and Vehicle Administration

  • Drug Formulation: this compound or its prodrug should be formulated in a suitable vehicle for oral administration (e.g., a solution or suspension).

  • Dosage: Doses ranging from 5 to 20 mg/kg body weight have been shown to be effective.[1][5]

  • Administration Route: Oral gavage is the standard route of administration.

  • Dosing Regimen: Treatment is typically initiated 12 to 36 hours post-infection and administered once or twice daily.[1][5]

  • Vehicle Control: A control group receiving only the vehicle should be included in all experiments.

Sample Collection and Processing
  • Nasal Washes/Lavages: Ferrets are anesthetized, and a small volume of sterile PBS (e.g., 1 mL) is instilled into the nostrils and collected for viral load determination. This is a key sample for assessing upper respiratory tract viral shedding.

  • Swabs: Oropharyngeal, nasal, and rectal swabs can be collected to assess viral shedding from different sites.

  • Blood: Blood samples are collected for serum preparation to analyze antibody responses and for pharmacokinetic analysis.

  • Tissues: At the end of the study, animals are euthanized, and tissues (e.g., nasal turbinates, lungs, trachea, intestines) are collected for virological and histopathological analysis.

  • Sample Processing: A portion of the fresh tissue can be used for virus titration, while the remainder is fixed in formalin for histopathology or stored for RNA extraction.

Analytical Methods
  • RNA Extraction: Extract viral RNA from nasal washes, swabs, and homogenized tissues using a commercial viral RNA extraction kit.

  • RT-qPCR Assay: Perform a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) targeting a specific SARS-CoV-2 gene (e.g., the E gene).

  • Primers and Probe:

    • Forward Primer (E_Sarbeco_F): 5'-ACAGGTACGTTAATAGTTAATAGCGT-3'

    • Reverse Primer (E_Sarbeco_R): 5'-ATATTGCAGCAGTACGCACACA-3'

    • Probe (E_Sarbeco_P1): 5'-FAM-ACACTAGCCATCCTTACTGCGCTTCG-BBQ-3'[7]

  • Standard Curve: Generate a standard curve using a known quantity of viral RNA to quantify the viral RNA copies in the samples.

  • Data Analysis: Express the results as viral RNA copies per mL of nasal wash or per gram of tissue.

  • Cell Culture: Plate VeroE6 cells in 96-well plates (for TCID50) or 6-well plates (for plaque assay).

  • Sample Dilution: Prepare serial 10-fold dilutions of the nasal wash or tissue homogenate samples.

  • Infection: Inoculate the cell monolayers with the sample dilutions.

  • Incubation: Incubate the plates for several days to allow for the development of cytopathic effect (CPE) for TCID50 or plaques.

  • Quantification:

    • TCID50: Determine the dilution at which 50% of the wells show CPE and calculate the TCID50/mL using the Reed-Muench method.

    • Plaque Assay: Stain the cells (e.g., with crystal violet) and count the number of plaques to determine the PFU/mL.

  • Tissue Fixation and Processing: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for lesions such as rhinitis, tracheitis, bronchitis, and pneumonia.

  • Scoring: Lesions can be scored based on their severity and distribution (e.g., minimal, mild, moderate, severe).

Mechanism of Action of this compound

This compound is a ribonucleoside analog that, once inside the host cell, is metabolized into its active 5'-triphosphate form. This active form mimics a natural nucleotide and is incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the analog leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately results in the production of non-viable viral particles.

G cluster_cell Host Cell EIDD2749 This compound (Ribonucleoside Analog) ActiveForm Active 5'-triphosphate form EIDD2749->ActiveForm Metabolized RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveForm->RdRp Substrate Mimic ViralRNA Nascent Viral RNA RdRp->ViralRNA Incorporation MutatedRNA Mutated Viral RNA ViralRNA->MutatedRNA Lethal Mutagenesis NonViableVirus Non-viable Virus Particles MutatedRNA->NonViableVirus Production of

Caption: Proposed mechanism of action of this compound against SARS-CoV-2.

Conclusion

The ferret model is a robust and relevant system for the preclinical evaluation of this compound and other antiviral candidates against SARS-CoV-2. The protocols and data presented here provide a framework for conducting studies to assess the therapeutic efficacy and transmission-blocking potential of these compounds. Careful experimental design and the use of standardized analytical methods are crucial for obtaining reliable and reproducible results that can inform the clinical development of novel COVID-19 treatments.

References

Administration of Nucleoside Analogs in Hamster Models of COVID-19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, no specific studies on the administration of EIDD-2749 (4'-Fluorouridine) in hamster models of COVID-19 have been identified. The following application notes and protocols are based on extensive research conducted on the closely related and clinically relevant nucleoside analog, MK-4482 (Molnupiravir, EIDD-2801) , in Syrian and dwarf hamster models of SARS-CoV-2 infection. Researchers should consider the distinct properties of each compound when adapting these protocols.

Introduction

The Syrian hamster (Mesocricetus auratus) is a well-established preclinical model for studying mild-to-moderate COVID-19, as it consistently supports SARS-CoV-2 replication in the respiratory tract and develops lung pathology akin to that seen in human patients.[1][2] For more severe disease modeling, the Roborovski dwarf hamster (Phodopus roborovskii) can be utilized, as infection with certain SARS-CoV-2 variants of concern (VOCs) leads to lethal outcomes.[3] This document provides detailed protocols and compiled data for evaluating the efficacy of the orally bioavailable nucleoside analog MK-4482 (Molnupiravir) in these hamster models. MK-4482 is a prodrug of β-D-N4-hydroxycytidine (NHC) and has demonstrated broad-spectrum activity against various RNA viruses, including SARS-CoV-2 and its variants.[4][5]

Quantitative Data Summary

The efficacy of MK-4482 has been quantified across multiple studies, demonstrating significant reductions in viral load and lung pathology. The tables below summarize key findings from representative experiments in Syrian hamsters.

Table 1: Efficacy of MK-4482 Against SARS-CoV-2 Wuhan Strain in Syrian Hamsters
Treatment GroupViral RNA in Lungs (log10 copies/mg tissue)Infectious Virus in Lungs (log10 TCID50/g tissue)Lung Pathology Score (Median)Reference
Vehicle~8.0~7.09.5[4]
MK-4482 (200 mg/kg BID)~7.3 (0.7 log reduction)~5.2 (1.8 log reduction)5.3[4]

Treatment initiated 1 hour before infection and continued for 4 days.

Table 2: Efficacy of MK-4482 Against SARS-CoV-2 Variants of Concern (VOCs) in Syrian Hamsters
SARS-CoV-2 VariantTreatment GroupViral RNA in Lungs (log10 reduction)Infectious Virus in Lungs (log10 reduction)Lung Pathology ImprovementReference
B.1.1.7 (Alpha) MK-4482 (200 mg/kg BID)0.91.9Significant[4]
B.1.351 (Beta) MK-4482 (200 mg/kg BID)1.52.5Significant[4]
B.1.617.2 (Delta) MK-4482 (250 mg/kg BID)Significant ReductionSignificant ReductionSignificant[6]
B.1.1.529 (Omicron) MK-4482 (250 mg/kg BID)Significant ReductionProfound InhibitionSignificant[5][6]

Treatment was initiated 12 hours post-infection and continued every 12 hours for a total of 3 days.[6]

Experimental Protocols

The following are detailed methodologies for conducting efficacy studies of MK-4482 in hamster models of COVID-19.

Animal Model and Housing
  • Species: 6 to 10-week-old female or male Syrian hamsters (Mesocricetus auratus) or Roborovski dwarf hamsters (Phodopus roborovskii).[3][4][7]

  • Housing: Animals should be housed in appropriate biocontainment facilities (e.g., BSL-3 for SARS-CoV-2 work) in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Formulation and Administration
  • Compound: MK-4482 (Molnupiravir, EIDD-2801).

  • Formulation:

    • Option 1: Dissolve MK-4482 in DMSO and then resuspend in sterile saline for delivery.[7][8]

    • Option 2: Formulate in a vehicle of 10% polyethylene glycol (PEG)-400 and 2.5% Cremophor RH40 in water.[1]

  • Dosage:

    • 200 mg/kg, administered twice daily (BID).[4]

    • 250 mg/kg, administered twice daily (BID).[1][7][8]

  • Administration Route: Oral gavage.

SARS-CoV-2 Infection
  • Virus Strains: Studies have utilized various isolates, including early 2020 strains (e.g., Wuhan lineage) and subsequent VOCs such as Alpha, Beta, Delta, Gamma, and Omicron.[3][4][6]

  • Inoculum: A typical infectious dose is 1 x 10⁵ TCID₅₀ (50% tissue culture infectious dose) in 50 µL of sterile phosphate-buffered saline (PBS).[4] Some studies have used 10³ TCID₅₀.[8]

  • Inoculation Route: Intranasal inoculation, administered to anesthetized hamsters (e.g., with isoflurane), with the volume split between the nares.[4]

Experimental Design and Timelines

Two primary treatment strategies are commonly employed: prophylactic (pre-infection) and therapeutic (post-infection).

This workflow assesses the ability of the compound to prevent infection or mitigate disease when given shortly before or after viral exposure.[9][10]

G cluster_pre Pre-infection Treatment Group pre_treat1 Treat with MK-4482 (12h pre-infection) pre_treat2 Treat with MK-4482 (2h pre-infection) pre_treat1->pre_treat2 infection Intranasal Infection (SARS-CoV-2) pre_treat2->infection post_treat1 Treat with MK-4482 (12h post-infection) vehicle_treat Treat with Vehicle (Same schedule as Pre-infection) vehicle_treat->infection continued_treatment Continued Dosing (Every 12h for 3 days) infection->continued_treatment necropsy Euthanasia & Necropsy (Day 4 post-infection) continued_treatment->necropsy

Caption: Prophylactic and therapeutic MK-4482 treatment workflow.

This design evaluates the efficacy of the compound against established infection, which is more clinically relevant.

G cluster_treatment Therapeutic Intervention infection Day 0: Intranasal Infection (SARS-CoV-2) treatment_start Day +1 or +2: Initiate Treatment (MK-4482 or Vehicle, BID) infection->treatment_start monitoring Daily Monitoring: - Body Weight - Clinical Signs treatment_end Day +4: Final Treatment Dose treatment_start->treatment_end necropsy Day +4 or +5: Euthanasia & Necropsy treatment_end->necropsy

Caption: Delayed therapeutic intervention workflow for MK-4482.

Endpoint Analysis
  • Virological Analysis:

    • Tissue Collection: At necropsy (typically day 4 post-infection), lungs and nasal turbinates are harvested.[4] Oral swabs can be collected on days 2 and 4 to assess shedding.[10]

    • Viral RNA Quantification: A portion of the tissue is homogenized for RNA extraction and quantification of viral RNA copies by RT-qPCR.

    • Infectious Virus Titration: Another tissue portion is homogenized and used to determine infectious virus titers via a TCID₅₀ assay on susceptible cell lines (e.g., Vero E6).

  • Pathological Analysis:

    • Gross Pathology: Lungs are examined for visible lesions, such as consolidation and hemorrhage.

    • Histopathology: Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist should score the slides for key features like bronchopneumonia, perivascular edema, and inflammatory cell infiltration.[4]

    • Immunohistochemistry (IHC): Staining for SARS-CoV-2 nucleocapsid protein can be performed to visualize the distribution and quantity of viral antigen in the lung tissue.[6]

Mechanism of Action

MK-4482 (EIDD-2801) is a prodrug that is metabolized into its active form, NHC-triphosphate. This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into the newly synthesized viral RNA strand. This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis or "viral error catastrophe," which ultimately inhibits the production of viable infectious virus particles.[5]

G cluster_host Host Cell cluster_virus Viral Replication mk4482 MK-4482 (Oral Prodrug) nhc NHC (EIDD-1931) mk4482->nhc Metabolism nhc_tp NHC-Triphosphate (Active Form) nhc->nhc_tp Phosphorylation incorporation Incorporation into Viral RNA nhc_tp->incorporation rdrp Viral RdRp rdrp->incorporation mutagenesis Lethal Mutagenesis (Error Catastrophe) incorporation->mutagenesis inhibition Inhibition of Viable Virus Production mutagenesis->inhibition

References

Application Notes and Protocols for RdRp Polymerase Assay: EIDD-2749 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-2749, also known as 4′-Fluorouridine (4′-FlU), is a ribonucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against viral RdRp, specifically focusing on SARS-CoV-2.

This compound is a prodrug that, once inside the host cell, is metabolized into its active 5'-triphosphate form, 4'-FlU-TP. This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp. The incorporation of 4'-FlU-TP leads to transcriptional stalling, thereby inhibiting viral replication.[1][2] The assays described herein are designed to quantify this inhibitory effect, providing valuable data for antiviral drug development and research.

Quantitative Data Summary

The inhibitory activity of this compound has been predominantly characterized through cell-based assays, which measure the effective concentration required to inhibit viral replication within a cellular environment (EC50). While a specific biochemical IC50 value for this compound's active triphosphate form against purified SARS-CoV-2 RdRp was not available in the searched literature, an in vitro study on a related virus's NTP-dependent RNA polymerase reported an IC50 value of 2 µM for 4'-fluorouridine-5'-O-triphosphate.[5] The available cell-based efficacy data for this compound against various SARS-CoV-2 variants are summarized below.

Virus Isolate/VariantCell LineEC50 (µM)Reference
SARS-CoV-2 (various lineages)HEp-20.2 - 0.6[2]
SARS-CoV-2 WA1/2020HAE organoids2.47[6]
SARS-CoV-2 Alpha, Gamma, Delta VoCVero E60.5 - 5.1[7]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the general workflows for the in vitro and cell-based RdRp inhibition assays.

EIDD2749_Mechanism EIDD_2749 This compound (Prodrug) Host_Cell Host Cell EIDD_2749->Host_Cell Enters EIDD_2749_TP 4'-FlU-TP (Active Form) Host_Cell->EIDD_2749_TP Metabolized by host kinases Nascent_RNA Nascent Viral RNA EIDD_2749_TP->Nascent_RNA Incorporated into Viral_RdRp Viral RdRp Complex (nsp12, nsp7, nsp8) RNA_Template Viral RNA Template Viral_RdRp->RNA_Template Binds to RNA_Template->Nascent_RNA Synthesizes Stalled_Complex Stalled RdRp-RNA Complex Nascent_RNA->Stalled_Complex Leads to Inhibition Inhibition of Viral Replication Stalled_Complex->Inhibition

Caption: Mechanism of this compound Inhibition of Viral RdRp.

RdRp_Assay_Workflow cluster_in_vitro In Vitro Biochemical Assay cluster_cell_based Cell-Based Reporter Assay Purified_RdRp Purified RdRp Complex (nsp12, nsp7, nsp8) Incubation Incubate at 37°C Purified_RdRp->Incubation Primer_Template RNA Primer/Template Primer_Template->Incubation NTPs NTPs NTPs->Incubation EIDD_2749_TP 4'-FlU-TP EIDD_2749_TP->Incubation PAGE Denaturing PAGE Incubation->PAGE Analysis Analyze RNA Products (Autoradiography/Fluorescence) PAGE->Analysis Host_Cells Host Cells Transfection Transfect with RdRp & Reporter Plasmids Host_Cells->Transfection EIDD_2749_Treatment Treat with this compound Transfection->EIDD_2749_Treatment Incubation_Cells Incubate EIDD_2749_Treatment->Incubation_Cells Lysis Cell Lysis Incubation_Cells->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay

Caption: Experimental Workflows for RdRp Inhibition Assays.

Experimental Protocols

In Vitro RdRp Primer Extension Assay

This biochemical assay directly measures the ability of the viral RdRp to extend a primer annealed to an RNA template in the presence of nucleotide triphosphates (NTPs) and the active form of this compound (4'-FlU-TP). The products are then analyzed to assess the extent of inhibition.

Materials:

  • Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8 subunits)

  • Synthetic RNA primer and template. The primer can be 5'-labeled with a fluorophore (e.g., FAM) or radiolabel (e.g., 32P).

  • 4'-FlU-TP (active triphosphate form of this compound)

  • Natural ribonucleotide triphosphates (ATP, GTP, CTP, UTP) solution

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • RNase Inhibitor

  • Quench Buffer (e.g., 94% formamide, 30 mM EDTA)

  • Denaturing polyacrylamide gel (Urea-PAGE)

  • Gel imaging system (fluorescence scanner or phosphorimager)

Protocol:

  • Prepare the RdRp Complex: If the nsp12, nsp7, and nsp8 subunits are separate, pre-incubate them to form the active complex. A typical molar ratio is 1:2:10 (nsp12:nsp7:nsp8).

  • Anneal Primer and Template: Mix the RNA primer and template in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature.

  • Set up the Reaction: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, the components could be:

    • Reaction Buffer (to final 1x concentration)

    • Annealed primer/template (e.g., 100 nM final concentration)

    • NTP mix (concentration will depend on the specific experiment, e.g., 100 µM of each)

    • Varying concentrations of 4'-FlU-TP

    • RNase Inhibitor (e.g., 0.5 U/µL)

    • Purified RdRp complex (e.g., 50 nM final concentration)

  • Initiate the Reaction: Start the reaction by adding the RdRp complex to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quench the Reaction: Stop the reaction by adding an equal volume of Quench Buffer.

  • Denature and Analyze: Heat the samples at 95°C for 5 minutes. Load the samples onto a denaturing urea-polyacrylamide gel.

  • Visualize and Quantify: After electrophoresis, visualize the RNA products using a suitable imaging system. Quantify the intensity of the full-length product and any stalled products to determine the extent of inhibition.

Cell-Based RdRp Luciferase Reporter Assay

This assay measures the activity of the viral RdRp within a cellular context. Cells are engineered to express the viral RdRp and a reporter gene (e.g., luciferase) whose expression is dependent on RdRp activity. The inhibition of RdRp by this compound is then quantified by a decrease in the reporter signal.

Materials:

  • Human cell line (e.g., HEK293T)

  • Plasmids:

    • Expression plasmid for SARS-CoV-2 RdRp (nsp12) and its cofactors (nsp7, nsp8).

    • Reporter plasmid containing a luciferase gene (e.g., Firefly or Renilla luciferase) under the control of a viral promoter and flanked by viral UTRs, which is transcribed in the antisense orientation. A second luciferase can be included in the sense orientation as an internal control.

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RdRp expression plasmid(s) and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the dual-luciferase reporter assay kit.

  • Luciferase Assay: Measure the activities of both luciferases using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the RdRp-dependent luciferase signal to the internal control luciferase signal. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

References

Application Notes and Protocols for Virus Yield Reduction Assay of EIDD-2749

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a broad-spectrum antiviral ribonucleoside analog with potent activity against several RNA viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication.[2][5] this compound is a prodrug that is metabolized within the host cell to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to a halt in transcription.[5][6] This document provides detailed protocols for conducting a virus yield reduction assay to evaluate the in vitro efficacy of this compound and presents key quantitative data from preclinical studies.

Mechanism of Action of this compound

This compound exerts its antiviral effect by targeting the viral RNA replication process. As a nucleoside analog, it mimics naturally occurring ribonucleosides and is recognized by the viral RdRP.

cluster_cell Host Cell EIDD_2749 This compound (4'-Fluorouridine) EIDD_2749_TP This compound Triphosphate (Active Form) EIDD_2749->EIDD_2749_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD_2749_TP->RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Replication_Blocked Viral Replication Blocked Nascent_RNA->Replication_Blocked Incorporation of This compound-TP leads to transcriptional stalling

Caption: Mechanism of action of this compound in inhibiting viral replication.

Quantitative Data Summary

The antiviral activity of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound against Respiratory Syncytial Virus (RSV)

Cell LineVirus StrainEC50 (µM)Reference
HEp-2Clinical Isolate 6A80.61 - 1.2[1][4]
HEp-2Clinical Isolate 16F100.61 - 1.2[1][4]
HEp-2Clinical Isolate 2-200.61 - 1.2[1][4]
HEp-2recRSV-A2line19F-[mKate]0.61 - 1.2[1][4]
Human Airway Epithelial (HAE)recRSV-A2line19F-[FireSMASh]≥17-fold more potent than in HEp-2[1]

Table 2: In Vitro Efficacy of this compound against SARS-CoV-2

Cell LineVirus IsolateEC50 (µM)Reference
Human Airway Epithelial (HAE)Various Lineages0.2 - 0.6[4][7]

Table 3: In Vivo Efficacy of this compound

Animal ModelVirusDosageKey FindingReference
MiceRSV5 mg/kg, once dailySignificant reduction in viral burden[4][7]
FerretsSARS-CoV-2 Variants20 mg/kg, once dailySignificant reduction in viral burden[4][7]

Experimental Protocols

Virus Yield Reduction Assay Workflow

A 1. Cell Seeding (e.g., HEp-2 cells) B 2. Cell Culture Incubation (24 hours) A->B D 4. Virus Inoculation & Drug Treatment B->D C 3. Drug Preparation (Serial dilutions of this compound) C->D E 5. Incubation (Allow for virus replication) D->E F 6. Harvest Supernatant/Lysate E->F G 7. Virus Quantification F->G H Plaque Assay G->H I TCID50 Assay G->I J qRT-PCR G->J

Caption: General workflow for a virus yield reduction assay.

Detailed Protocol: Virus Yield Reduction Assay for this compound against RSV in HEp-2 Cells

This protocol outlines the steps to determine the concentration of this compound that inhibits RSV production in HEp-2 cells.

Materials:

  • HEp-2 cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 2mM L-glutamine

  • RSV stock (e.g., A2 strain)

  • This compound

  • Dimethyl sulfoxide (DMSO) for drug dilution

  • 96-well tissue culture plates

  • Methylcellulose overlay medium (1% in EMEM)

  • Phosphate Buffered Saline (PBS)

  • Fixing solution (e.g., 80% acetone, ice-cold)

  • Primary antibody (e.g., mouse anti-RSV F protein antibody)

  • Secondary antibody (e.g., anti-mouse IgG conjugated to a fluorescent marker)

  • Plate reader for automated counting or microscope for manual counting

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEp-2 cells in EMEM with 2% FBS.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer the next day (e.g., 1.2 x 10^6 cells/mL, 50 µL per well).[7]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in EMEM to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO only).

  • Infection and Treatment:

    • Aspirate the culture medium from the confluent HEp-2 cell monolayers.

    • Infect the cells with RSV at a specified Multiplicity of Infection (MOI).

    • Immediately add the prepared dilutions of this compound or vehicle control to the respective wells.

    • Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Incubation:

    • After the 1-hour incubation, add 150 µL of methylcellulose overlay medium to each well to prevent the virus from spreading to adjacent cells.[7]

    • Incubate the plates at 37°C with 5% CO2 for 3 days to allow for virus replication and plaque formation.[7]

  • Harvesting and Quantification (Plaque Assay):

    • After the incubation period, carefully remove the overlay medium and wash the cells with PBS.

    • Fix the cells with ice-cold 80% acetone for 10-20 minutes.[7]

    • Allow the plates to dry completely.

    • Perform immunostaining by first incubating with a primary antibody against an RSV protein (e.g., F protein) for 1 hour.[7]

    • Wash the plates with PBS containing 0.05% Tween 20 (PBST).

    • Incubate with a fluorescently labeled secondary antibody for 1 hour.[7]

    • Wash the plates again with PBST.

    • Quantify the number of plaques (foci of infected cells) in each well using an automated plate reader or by manual counting under a microscope.

  • Data Analysis:

    • Calculate the percentage of virus yield reduction for each drug concentration compared to the vehicle control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Alternative Quantification Methods:

  • TCID50 Assay: The harvested virus can be serially diluted and used to infect new cell monolayers to determine the 50% tissue culture infective dose.

  • qRT-PCR: Viral RNA can be extracted from the cell lysate or supernatant, and quantitative reverse transcription PCR can be performed to quantify the amount of viral genetic material.[8]

Conclusion

The virus yield reduction assay is a robust method for determining the in vitro antiviral efficacy of compounds like this compound. The provided protocols and data serve as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics. The potent activity of this compound against clinically significant respiratory viruses highlights its potential as a valuable broad-spectrum antiviral agent.

References

Application Notes and Protocols for Determining the Cytotoxicity of 4'-Fluorouridine in Vero E6 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of 4'-Fluorouridine (also known as EIDD-2749) in Vero E6 cells, a continuous cell line derived from the kidney of an African green monkey. These methodologies are crucial for determining the therapeutic window of this broad-spectrum antiviral agent.

Introduction to 4'-Fluorouridine and its Cytotoxicity

4'-Fluorouridine is a ribonucleoside analog that exhibits potent antiviral activity against a range of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] By acting as a chain terminator after its incorporation into the nascent viral RNA, 4'-Fluorouridine effectively halts viral proliferation.[1]

Assessing the cytotoxicity of antiviral compounds is a critical step in drug development to ensure that the therapeutic effects are not due to general cell death. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of a drug that reduces cell viability by 50%.[2][3]

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% cytotoxic concentration (CC50) of 4'-Fluorouridine in Vero E6 cells. This data is essential for establishing the selectivity index (SI = CC50 / EC50), a measure of the compound's therapeutic window.

CompoundCell LineAssayCC50 (µM)Reference
4'-FluorouridineVero E6Not Specified380[2]

Mechanism of Action of 4'-Fluorouridine

4'-Fluorouridine is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite is then incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the fluorine atom at the 4' position of the ribose sugar interferes with the subsequent addition of nucleotides, leading to premature termination of RNA synthesis and inhibition of viral replication.

Mechanism of Action of 4'-Fluorouridine cluster_cell Vero E6 Cell 4FU_ext 4'-Fluorouridine (Extracellular) 4FU_int 4'-Fluorouridine (Intracellular) 4FU_ext->4FU_int Cellular Uptake 4FU_TP 4'-Fluorouridine Triphosphate (Active Form) 4FU_int->4FU_TP Cellular Kinases vRNA_synthesis Viral RNA Synthesis 4FU_TP->vRNA_synthesis Incorporation by RdRp RdRp Viral RNA-dependent RNA Polymerase (RdRp) vRNA_terminated Terminated Viral RNA vRNA_synthesis->vRNA_terminated Chain Termination Inhibition Inhibition of Viral Replication vRNA_terminated->Inhibition

Mechanism of 4'-Fluorouridine in viral replication inhibition.

Experimental Protocols

Two standard colorimetric assays for determining cytotoxicity are the MTT and LDH assays. The following are detailed protocols optimized for use with Vero E6 cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 4'-Fluorouridine stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture Vero E6 cells in DMEM with 10% FBS.

    • Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4'-Fluorouridine in DMEM. It is recommended to start with a high concentration (e.g., 1000 µM) and perform 2-fold or 3-fold dilutions.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMEM with the same concentration of DMSO as the highest drug concentration) and a cell-free blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

MTT Assay Experimental Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plate (1x10^4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of 4'-Fluorouridine Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. It is an indicator of cell membrane integrity and cytotoxicity.

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS

  • 4'-Fluorouridine stock solution (in DMSO)

  • 96-well flat-bottom plates

  • LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay to seed 1 x 10^4 Vero E6 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Controls:

    • Prepare serial dilutions of 4'-Fluorouridine in DMEM.

    • Set up the following controls:

      • Vehicle Control: Cells treated with medium containing DMSO.

      • Maximum LDH Release Control: Cells treated with lysis buffer (typically 1 hour before the end of the incubation).

      • Background Control: Medium only.

    • Remove the old medium and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration and determine the CC50 value.

LDH Assay Experimental Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plate (1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 4'-Fluorouridine and controls Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Centrifuge_Plate Centrifuge plate Incubate_48_72h->Centrifuge_Plate Collect_Supernatant Transfer supernatant to a new plate Centrifuge_Plate->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture Collect_Supernatant->Add_Reaction_Mix Incubate_RT Incubate at RT for 30 min Add_Reaction_Mix->Incubate_RT Read_Absorbance Read absorbance at 490 nm Incubate_RT->Read_Absorbance Analyze_Data Calculate CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the LDH cytotoxicity assay.

References

Application Notes and Protocols for Plaque Reduction Neutralization Assay with EIDD-2749

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral agent EIDD-2749, including its mechanism of action and efficacy against various RNA viruses. Detailed protocols for performing a Plaque Reduction Neutralization Assay (PRNA) to evaluate the in vitro antiviral activity of this compound are also included.

Introduction to this compound

This compound, also known as 4´-Fluorouridine (4´-FlU), is a ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is a promising therapeutic candidate for the treatment of infections caused by viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV-2. This compound is a prodrug that is metabolized within the host cell to its active triphosphate form, which then interferes with viral replication.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome.[1][2] Once inside the cell, this compound is converted into its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp during replication. The incorporation of the modified nucleoside leads to transcriptional stalling, effectively halting the viral replication process.[1][3]

EIDD2749_Mechanism cluster_cell Host Cell cluster_virus Viral Replication EIDD_2749 This compound (4´-Fluorouridine) EIDD_2749_TP Active Triphosphate Metabolite EIDD_2749->EIDD_2749_TP Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) EIDD_2749_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Replication_Blocked Viral Replication Blocked Nascent_RNA->Replication_Blocked Transcriptional Stalling PRNA_Workflow start Start cell_seeding Seed susceptible cells in multi-well plates start->cell_seeding incubation1 Incubate until confluent monolayer forms cell_seeding->incubation1 infection Infect cell monolayers with the virus-drug mixture incubation1->infection drug_dilution Prepare serial dilutions of this compound incubation2 Incubate virus with This compound dilutions drug_dilution->incubation2 virus_prep Prepare virus inoculum at a target PFU virus_prep->incubation2 incubation2->infection adsorption Allow virus adsorption infection->adsorption overlay Add overlay medium adsorption->overlay incubation3 Incubate to allow plaque formation overlay->incubation3 fix_stain Fix and stain the cells incubation3->fix_stain plaque_counting Count plaques and calculate % inhibition fix_stain->plaque_counting end End plaque_counting->end

References

Application Notes and Protocols for Testing EIDD-2749 Against Respiratory Syncytial Virus (RSV) in HEp-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing HEp-2 cells as a robust in vitro model system to evaluate the antiviral efficacy of EIDD-2749 against Respiratory Syncytial Virus (RSV).

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2][3] The development of effective antiviral therapeutics is a critical public health priority. This compound, also known as 4'-Fluorouridine (4'-FlU), is a ribonucleoside analog that has demonstrated potent, broad-spectrum antiviral activity against several RNA viruses, including RSV.[4][5][6][7] This document outlines the materials, methods, and expected outcomes for testing the anti-RSV activity of this compound in the widely used HEp-2 human epithelial cell line.[8][9]

Mechanism of Action

This compound is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, is incorporated into the nascent viral RNA by the RSV RNA-dependent RNA polymerase (RdRP).[1][5] This incorporation leads to transcriptional stalling, thereby inhibiting viral replication.[1][5]

Quantitative Data Summary

The following tables summarize the reported antiviral activity and cytotoxicity of this compound in cell-based assays.

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV) in HEp-2 Cells

RSV StrainAssay TypeEC₅₀ (µM)Reference
Recombinant RSV A2-line19FVirus Yield Reduction0.61 - 1.2[5]
Clinical RSV IsolatesVirus Yield Reduction0.61 - 1.2[5]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeCC₅₀ (µM)Reference
HEp-2Metabolic Activity> 500[5][10]
MDCKMetabolic Activity> 500[5][10]
BHK-T7Metabolic Activity> 500[5][10]
BEAS-2BMetabolic Activity> 500[5][10]

Experimental Protocols

Protocol 1: General Maintenance and Culture of HEp-2 Cells

  • Cell Line: HEp-2 (ATCC® CCL-23™).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using Trypsin-EDTA solution.

Protocol 2: Propagation of Respiratory Syncytial Virus (RSV) in HEp-2 Cells

  • Cell Seeding: Seed HEp-2 cells in T-175 flasks to achieve 80-90% confluency on the day of infection.

  • Infection:

    • Wash the cell monolayer with serum-free EMEM.

    • Infect the cells with an RSV stock at a low multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of serum-free EMEM.[9][11]

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.[11]

  • Virus Production:

    • Remove the inoculum and add fresh EMEM supplemented with 2% FBS.[11]

    • Incubate at 37°C and monitor daily for the development of cytopathic effects (CPE), such as syncytia formation.

  • Harvesting:

    • When extensive CPE is observed (typically 3-5 days post-infection), harvest the virus-containing supernatant.[11]

    • Clarify the supernatant by centrifugation at 3000 x g for 10 minutes to remove cell debris.[11]

    • Aliquot and store the virus stock at -80°C.

Protocol 3: Antiviral Activity Assay (Virus Yield Reduction Assay)

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in EMEM with 2% FBS.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound and the RSV inoculum (MOI of 0.01) to the respective wells. Include a virus-only control and a no-virus control.

  • Incubation: Incubate the plates at 37°C until CPE is evident in the virus control wells (typically 3-5 days).

  • Quantification of Viral Yield:

    • Harvest the supernatant from each well.

    • Determine the viral titer in the supernatant using a standard plaque assay or TCID₅₀ assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of virus inhibition against the log of the compound concentration.

Protocol 4: Cytotoxicity Assay

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Remove the growth medium.

    • Add serial dilutions of this compound in fresh growth medium to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • Cell Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).

    • Follow the manufacturer's instructions to measure cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis A Culture HEp-2 Cells D Antiviral Assay (Virus Yield Reduction) A->D E Cytotoxicity Assay A->E B Propagate RSV Stock B->D C Prepare this compound Dilutions C->D C->E F Quantify Viral Titer (Plaque Assay/TCID50) D->F G Measure Cell Viability E->G H Calculate EC50 F->H I Calculate CC50 G->I J Determine Selectivity Index (SI = CC50 / EC50) H->J I->J

Caption: Experimental workflow for evaluating this compound.

Mechanism_of_Action cluster_cell Host Cell EIDD_2749 This compound (4'-Fluorouridine) EIDD_2749_TP This compound-TP (Triphosphate form) EIDD_2749->EIDD_2749_TP Intracellular Phosphorylation RSV_RdRp RSV RNA-dependent RNA Polymerase (RdRp) EIDD_2749_TP->RSV_RdRp Substrate for Viral_RNA Nascent Viral RNA RSV_RdRp->Viral_RNA Incorporation into Inhibition Replication Inhibition Viral_RNA->Inhibition Leads to Transcriptional Stalling

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for EIDD-2749 Treatment in Human Airway Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EIDD-2749, also known as 4′-Fluorouridine (4′-FlU), is a potent ribonucleoside analog with broad-spectrum antiviral activity against various RNA viruses, including respiratory syncytial virus (RSV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in well-differentiated primary human airway epithelial (HAE) cell cultures, a physiologically relevant model for studying respiratory virus infections.[4][5][6]

This compound functions by inhibiting the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication.[2][3] Upon incorporation into the viral RNA, it leads to transcriptional stalling, effectively halting the production of new viral particles.[2][7][8] Studies have demonstrated its high selectivity and potent efficacy in HAE organoids and cell cultures, making it a valuable tool for preclinical antiviral research.[1][9]

Data Presentation

The following tables summarize the quantitative data on the antiviral activity and metabolic stability of this compound in relevant cell models.

Table 1: Antiviral Activity of this compound

VirusCell Type/ModelEC50 (µM)Virus Titer ReductionReference
Respiratory Syncytial Virus (RSV)HEp-2 cells0.61 - 1.2Not specified[1]
SARS-CoV-2 (various lineages)Not specified0.2 - 0.6Not specified[1]
recRSV A2-line19F-[FireSMASh]HAE cellsNot specifiedDose-dependent inhibition[9]
SARS-CoV-2HAE cellsNot specifiedFrom 3.86x10⁴ TCID₅₀ to 78.18 TCID₅₀ with 5 µM this compound[10]

Table 2: Metabolic Profile of this compound Anabolite in HAE Cells

ParameterValueTime PointReference
Intracellular Concentration1.31 nmol/million cells24 hours (plateau)[10]
Post-Washout Concentration~1 nmol/million cellsOver 6 hours[10]
Extrapolated Half-life9.7 hoursPost-washout[10]

Experimental Protocols

Protocol 1: Culturing Human Airway Epithelial (HAE) Cells at Air-Liquid Interface (ALI)

This protocol describes the standard procedure for culturing primary HAE cells to form a well-differentiated, pseudostratified epithelium.

Materials:

  • Primary human tracheal or bronchial epithelial cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Appropriate cell culture plates

  • PneumaCult™-Ex Plus Medium (or equivalent) for expansion

  • PneumaCult™-ALI Medium (or equivalent) for differentiation

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Trypsin-EDTA

  • Coating solution (e.g., collagen-based)

Procedure:

  • Coating Transwells: Pre-coat the apical surface of the Transwell inserts with a suitable coating solution according to the manufacturer's instructions.

  • Cell Seeding: Expand primary HAE cells in appropriate expansion medium. Once confluent, detach the cells using trypsin-EDTA. Seed the cells onto the coated Transwell inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).

  • Submerged Culture: Culture the seeded cells submerged in expansion medium, feeding both the apical and basolateral chambers, until a confluent monolayer is formed (typically 2-4 days).

  • Establishing ALI: Once confluent, remove the medium from the apical chamber to establish the air-liquid interface (ALI).

  • Differentiation: Switch the medium in the basolateral chamber to a differentiation medium (e.g., PneumaCult™-ALI).

  • Maintenance: Culture the cells at 37°C and 5% CO₂. Change the basolateral medium every 2-3 days. Periodically wash the apical surface with DPBS to remove accumulated mucus. Full differentiation, characterized by the presence of ciliated and mucus-producing cells, is typically achieved within 3-4 weeks.

Protocol 2: Antiviral Efficacy Assay of this compound in HAE Cultures

This protocol details the steps to assess the antiviral activity of this compound against respiratory viruses in differentiated HAE cultures.

Materials:

  • Well-differentiated HAE cultures (from Protocol 1)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Virus stock (e.g., SARS-CoV-2, RSV)

  • ALI culture medium

  • DPBS

  • Viral transport medium (VTM) or appropriate buffer for sample collection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in ALI culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Pre-treatment: One hour prior to infection, replace the medium in the basolateral chamber of the HAE cultures with the medium containing the desired concentrations of this compound or vehicle control.[5]

  • Infection: Dilute the virus stock to the desired multiplicity of infection (MOI). Gently wash the apical surface of the HAE cultures with warm DPBS. Add the viral inoculum to the apical chamber in a small volume (e.g., 50-100 µL) and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Post-Infection: After the incubation period, remove the viral inoculum from the apical surface. The cultures are then maintained at the ALI.

  • Treatment Maintenance: Continue the treatment by refreshing the basolateral medium containing this compound or vehicle control every 48 hours.[5]

  • Apical Wash Collection: At specified time points post-infection (e.g., 24, 48, 72, 96 hours), collect samples from the apical surface by adding a small volume of VTM or DPBS, incubating for 10-15 minutes at 37°C, and then collecting the wash.

  • Quantification of Viral Load: Determine the viral load in the collected apical washes using methods such as RT-qPCR (for viral RNA) or plaque assay/TCID₅₀ assay (for infectious virus titers).

  • Data Analysis: Plot the viral titers against the this compound concentration to determine the EC₅₀ value.

Protocol 3: Cytotoxicity Assay in HAE Cultures

This protocol is used to evaluate the potential cytotoxic effects of this compound on HAE cells.

Materials:

  • Well-differentiated HAE cultures

  • This compound stock solution

  • ALI culture medium

  • Cell viability assay kit (e.g., CellTiter-Glo®, PrestoBlue™)

Procedure:

  • Compound Treatment: Add serial dilutions of this compound to the basolateral medium of uninfected, well-differentiated HAE cultures. Include a vehicle control and an untreated control.

  • Incubation: Incubate the cultures for a duration equivalent to the antiviral assay (e.g., 72-96 hours), refreshing the compound-containing medium every 48 hours.

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability according to the manufacturer's instructions for the chosen assay. This typically involves adding the reagent to the basolateral or apical chamber and measuring luminescence or fluorescence.

  • Data Analysis: Plot cell viability against the this compound concentration to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) can then be calculated as CC₅₀ / EC₅₀.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

G cluster_setup HAE Culture Setup cluster_experiment Antiviral Assay seed Seed Primary HAE Cells on Transwell Insert submerged Submerged Culture (2-4 Days) seed->submerged ali Establish Air-Liquid Interface (ALI) submerged->ali differentiate Differentiate at ALI (3-4 Weeks) ali->differentiate pretreat Basolateral Pre-treatment (this compound or Vehicle) differentiate->pretreat infect Apical Viral Infection (e.g., SARS-CoV-2) pretreat->infect maintain Maintain at ALI with Continuous Treatment infect->maintain collect Collect Apical Washes at Time Points maintain->collect quantify Quantify Viral Load (RT-qPCR / TCID50) collect->quantify G cluster_virus Viral Replication Cycle cluster_drug Drug Action cluster_host Host Cell Antiviral Response Virus RNA Virus Entry Entry & Uncoating Virus->Entry Replication Viral RNA Replication (via RdRp) Entry->Replication Assembly Assembly & Release Replication->Assembly PRR Viral RNA Sensing (RIG-I, MDA5) Replication->PRR triggers Assembly->Virus New Virions EIDD_2749 This compound (4'-Fluorouridine) Anabolite Active Triphosphate Form (4'-FlU-TP) EIDD_2749->Anabolite Host Kinases Anabolite->Replication Incorporation & Chain Termination Signaling IRF3/NF-κB Signaling PRR->Signaling IFN Interferon (IFN) Production Signaling->IFN ISG Antiviral State (ISG Expression) IFN->ISG

References

Application Notes and Protocols for High-Throughput Screening of EIDD-2749 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of analogs of EIDD-2749, a broad-spectrum antiviral ribonucleoside analog. The protocols outlined below are designed to identify and characterize novel antiviral compounds with potential therapeutic applications against various RNA viruses, including coronaviruses and respiratory syncytial virus (RSV).

Introduction

This compound (4′-Fluorouridine) is a promising antiviral compound that inhibits the replication of a wide range of RNA viruses.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral genome replication.[1][3] The development of high-throughput screening assays is essential for the rapid evaluation of this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This document details the experimental protocols for cell-based and biochemical assays suitable for HTS campaigns.

Data Presentation

Quantitative data from primary and secondary screens should be meticulously organized to facilitate the identification of lead compounds. The following tables provide a template for summarizing key antiviral and cytotoxicity data.

Table 1: Primary High-Throughput Screening (HTS) Antiviral Activity of this compound Analogs

Compound IDConcentration (µM)% Inhibition of Viral Replication (e.g., SARS-CoV-2 pseudovirus)
This compound195%
Analog-001185%
Analog-002140%
.........

Table 2: Dose-Response Antiviral Activity and Cytotoxicity of Lead Compounds

Compound IDAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (vs. RSV)0.61 - 1.2>250>208 - 410
This compound (vs. SARS-CoV-2)0.2 - 0.6>250>417 - 1250
Analog-XXX[Insert Data][Insert Data][Insert Data]
............

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The data for this compound is derived from studies on various RSV strains and SARS-CoV-2 isolates.[1][3][4]

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The overall workflow for the HTS of this compound analogs is a multi-step process designed to efficiently identify and validate promising antiviral candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Mechanism of Action & Secondary Assays Compound_Library Compound Library (this compound Analogs) Primary_Assay Primary Antiviral Assay (e.g., Pseudovirus Entry Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response_Antiviral Dose-Response Antiviral Assay (EC50 Determination) Hit_Identification->Dose_Response_Antiviral Dose_Response_Cytotoxicity Dose-Response Cytotoxicity Assay (CC50 Determination) Hit_Identification->Dose_Response_Cytotoxicity SI_Calculation Selectivity Index (SI) Calculation Dose_Response_Antiviral->SI_Calculation Dose_Response_Cytotoxicity->SI_Calculation Secondary_Assay Secondary Antiviral Assay (e.g., CPE Reduction Assay with live virus) SI_Calculation->Secondary_Assay MOA_Assay Mechanism of Action Assay (RdRp Inhibition Assay) Secondary_Assay->MOA_Assay Lead_Candidates Lead Candidates MOA_Assay->Lead_Candidates

HTS workflow for this compound analog screening.
Primary Antiviral Screening: SARS-CoV-2 Pseudovirus Entry Assay

This assay is suitable for a BSL-2 laboratory setting and provides a rapid and safe method for initial screening.[5][6][7]

Objective: To identify compounds that inhibit the entry of SARS-CoV-2 pseudovirus into host cells.

Materials:

  • HEK293T cells stably expressing ACE2 (HEK293T-ACE2).

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP).

  • 96-well or 384-well white, clear-bottom assay plates.

  • Compound library of this compound analogs dissolved in DMSO.

  • Cell culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Luciferase substrate (e.g., Bright-Glo).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293T-ACE2 cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the time of assay readout. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add the this compound analog compounds to the cells at the desired final concentration (e.g., 1 µM). Include appropriate controls: vehicle (DMSO) as a negative control and a known inhibitor as a positive control. Incubate for 1 hour at 37°C.

  • Pseudovirus Infection: Add the SARS-CoV-2 pseudovirus to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • For luciferase reporter: Add luciferase substrate to each well and measure luminescence using a plate reader.

    • For GFP reporter: Measure GFP fluorescence using a plate reader or automated microscope.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control.

Secondary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

This assay confirms the antiviral activity of hit compounds using live virus in a BSL-3 laboratory.[8][9]

Objective: To determine the ability of compounds to protect host cells from virus-induced cell death.

Materials:

  • Vero E6 cells or other susceptible cell lines.

  • Live SARS-CoV-2 or other target RNA virus.

  • 96-well or 384-well clear assay plates.

  • Hit compounds from the primary screen.

  • Cell culture medium.

  • Cell viability reagent (e.g., CellTiter-Glo, Neutral Red, or Crystal Violet).

  • Plate reader (spectrophotometer or luminometer).

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well or 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells.

  • Virus Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2, until CPE is evident in the virus control wells.[8]

  • Quantification of Cell Viability: Add the chosen cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value for each compound by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to assess the toxicity of the compounds to the host cells.[10]

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).

Protocol:

  • Follow the same procedure as the CPE reduction assay (Section 3.3) but without adding the virus.

  • Data Analysis: Calculate the CC50 value for each compound. The Selectivity Index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more promising therapeutic window.

Mechanism of Action: In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme.[11][12]

Objective: To determine if the antiviral activity of the compounds is due to the direct inhibition of viral RdRp.

Materials:

  • Recombinant viral RdRp enzyme complex.

  • RNA template and primer.

  • Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or biotinylated UTP).

  • Assay buffer.

  • Lead compounds.

  • Detection system (e.g., scintillation counter or streptavidin-coated plates with a colorimetric or chemiluminescent substrate).

Protocol:

  • Reaction Setup: In a microplate, combine the RdRp enzyme, RNA template/primer, and the test compound in the assay buffer.

  • Initiation of Reaction: Add the NTP mix to initiate the RNA synthesis reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Detection of RNA Synthesis: Quantify the amount of newly synthesized RNA using the appropriate detection method.

  • Data Analysis: Calculate the percent inhibition of RdRp activity for each compound and determine the IC50 value for active compounds.

Signaling Pathway

This compound and its active analogs act as nucleoside mimics. They are incorporated into the nascent viral RNA chain by the RdRp. Once incorporated, they terminate RNA synthesis, thereby halting viral replication.

Mechanism of action of this compound analogs.

Conclusion

The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening and characterization of this compound analogs. By systematically evaluating antiviral activity, cytotoxicity, and mechanism of action, researchers can efficiently identify novel and potent broad-spectrum antiviral agents with the potential for further preclinical and clinical development.

References

Application Note: Quantification of EIDD-2749 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EIDD-2749, also known as 4′-Fluorouridine, is a promising broad-spectrum antiviral agent with potential therapeutic applications against various RNA viruses.[1][2][3] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is based on established methodologies for analogous nucleoside analogs, such as Molnupiravir (EIDD-2801) and its active metabolite β-D-N4-hydroxycytidine (NHC, EIDD-1931).[4]

Principle

The method involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-EIDD-2749)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of this compound with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the SIL-IS primary stock solution with methanol to achieve a final concentration of 5 µg/mL.

3. Sample Preparation

  • Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution to each tube.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 100 mm x 2.1 mm) is a suitable choice.[4]

  • Mobile Phase A: 1 mM Ammonium acetate in water, pH adjusted to 4.3 with acetic acid.[4]

  • Mobile Phase B: 1 mM Ammonium acetate in acetonitrile.[4]

  • Flow Rate: 0.350 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.

  • Gradient Elution: A gradient elution is employed to achieve optimal separation.[4]

Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), with polarity (positive or negative) to be optimized for this compound. For the analogous compound NHC (EIDD-1931), negative ionization mode has been successfully used.[4]

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: The precursor and product ion m/z values for this compound and its SIL-IS need to be determined by direct infusion. As a starting point, the fragmentation of similar nucleoside analogs can be referenced. For instance, the transition for NHC is m/z 258.0 → 125.9.[4]

Data Presentation

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0982
1.2982
2.51090
3.51090
3.6982
5.0982

Table 2: Mass Spectrometry Parameters (Hypothetical for this compound)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compoundTBDTBD200TBD
This compound-SIL-ISTBDTBD200TBD
TBD: To be determined experimentally.

Table 3: Method Validation Parameters (Based on typical acceptance criteria)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Curve Range To be determined (e.g., 2.5 - 5000 ng/mL)[4]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentration

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (400 µL Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry Detection (SRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming EIDD-2749 Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with EIDD-2749 (also known as 4'-Fluorouridine or 4'-FlU) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a ribonucleoside analog that functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5] It exhibits broad-spectrum antiviral activity against various RNA viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV-2.[1][2][3][4] Once inside a host cell, this compound is converted into its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of the analog leads to transcriptional stalling, thereby inhibiting viral replication.[1][5]

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide (DMF).[6] It also has a notable solubility in aqueous buffers like PBS (pH 7.2).[6]

Q3: What is the recommended stock solution concentration for this compound in DMSO?

A3: A common stock solution concentration for this compound in DMSO is 10 mg/mL.[5][6]

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. What can I do to prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue with compounds prepared in DMSO. To mitigate this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium, as higher concentrations can be toxic to cells.[7][8][9]

  • Perform serial dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in pre-warmed culture medium.

  • Add the compound to the medium slowly while vortexing or swirling: This helps to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Prepare an aqueous stock in PBS: Given that this compound is soluble in PBS (pH 7.2) at approximately 10 mg/mL, you can prepare a stock solution directly in sterile PBS.[5][6] However, it is recommended to not store aqueous solutions for more than one day.[6]

Q5: What is the maximum permissible concentration of DMSO in my in vitro assay?

A5: The maximum allowable DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.1% to avoid off-target effects and cytotoxicity.[7][8][9] Some less sensitive cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium - High final concentration of this compound.- High final concentration of DMSO.- Rapid addition of concentrated stock to aqueous medium.- Low temperature of the medium.- Reduce the final concentration of this compound if possible.- Ensure the final DMSO concentration is ≤ 0.1%.- Perform serial dilutions in pre-warmed (37°C) medium.- Add the this compound solution dropwise while gently mixing.
High background cytotoxicity in vehicle control wells - DMSO concentration is too high for the specific cell line.- Titrate the DMSO concentration to determine the maximum non-toxic level for your cells (ideally ≤ 0.1%).- Reduce the incubation time with the compound if the assay allows.
Inconsistent antiviral activity between experiments - Incomplete dissolution of this compound stock solution.- Degradation of this compound in aqueous solution.- Variability in cell seeding density.- Ensure the DMSO stock is fully dissolved before use.- Prepare fresh dilutions of this compound in aqueous medium for each experiment.- Maintain consistent cell seeding and experimental conditions.
No observed antiviral effect - Incorrect concentration of this compound used.- The virus is not sensitive to this compound.- Issues with the assay itself (e.g., high background, low signal-to-noise).- Verify the calculations for your working concentrations.- Confirm the expected sensitivity of your virus strain from the literature.- Optimize your antiviral assay with appropriate positive and negative controls.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
DMSO10 mg/mL[5][6]
Dimethyl Formamide (DMF)20 mg/mL[6]
PBS (pH 7.2)10 mg/mL[5][6]

Table 2: In Vitro Antiviral Activity of this compound against selected RNA viruses

VirusCell LineAssay TypeEC50 (µM)Reference
Respiratory Syncytial Virus (RSV)HEp-2Virus Yield Reduction0.61 - 1.2[2][3][5]
SARS-CoV-2Vero E6CPE Reduction0.2 - 0.6[3]
SARS-CoV-2Human Airway Epithelial CellsVirus Yield Reduction0.055[5]
Influenza A Virus (H1N1)Human Airway Epithelial CellsReporter Assay0.07 (EC90)[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Preparation of 10 mg/mL DMSO Stock Solution: a. Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. c. Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Preparation of Working Solutions (Example for a 10 µM final concentration): a. Intermediate Dilution (Recommended): Prepare a 1 mM intermediate solution by diluting the 10 mg/mL DMSO stock 1:38.2 in pre-warmed cell culture medium (assuming a molecular weight of 262.2 g/mol for this compound). Gently mix. b. Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be approximately 0.026%. c. Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the antiviral activity of this compound by measuring its ability to protect cells from virus-induced cell death.

Materials:

  • 96-well cell culture plates

  • Susceptible host cell line

  • Virus stock of known titer

  • This compound working solutions

  • Cell culture medium

  • Cell viability reagent (e.g., Neutral Red, MTS)

Procedure:

  • Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.

  • After 24 hours, remove the growth medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and vehicle control (virus, DMSO).

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates at the optimal temperature and CO2 conditions for the virus and cell line.

  • Monitor the plates daily for the appearance of CPE. When the virus control wells show 80-90% CPE, proceed to the next step.

  • Quantify cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves.

Visualizations

EIDD_2749_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_viral_replication Viral Replication Complex EIDD_2749_prodrug This compound (4'-Fluorouridine) EIDD_2749_in This compound EIDD_2749_prodrug->EIDD_2749_in Cellular Uptake EIDD_2749_MP This compound-MP EIDD_2749_in->EIDD_2749_MP Host Kinases EIDD_2749_DP This compound-DP EIDD_2749_MP->EIDD_2749_DP EIDD_2749_TP This compound-TP (Active Metabolite) EIDD_2749_DP->EIDD_2749_TP RdRp Viral RdRp EIDD_2749_TP->RdRp Incorporation nascent_RNA Nascent Viral RNA RdRp->nascent_RNA RNA Synthesis stalled_RNA Stalled Transcription RdRp->stalled_RNA Inhibition viral_RNA Viral RNA Template viral_RNA->RdRp

Caption: Mechanism of action of this compound.

experimental_workflow start Start prep_stock Prepare 10 mg/mL this compound Stock in DMSO start->prep_stock prep_cells Seed Cells in 96-well Plate start->prep_cells prep_working Prepare Serial Dilutions of this compound in Medium prep_stock->prep_working treat_cells Treat Cells with this compound and Controls prep_cells->treat_cells prep_working->treat_cells infect_cells Infect Cells with Virus treat_cells->infect_cells incubation Incubate until CPE in Virus Control infect_cells->incubation measure_viability Measure Cell Viability incubation->measure_viability analyze_data Calculate EC50 and CC50 measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for a CPE reduction assay.

References

Technical Support Center: EIDD-2749 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing EIDD-2749 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a new in vivo mouse model?

A1: A common starting point for dose-finding studies in mice is in the range of 0.2 to 5 mg/kg administered orally once daily.[1][2][3] A dose-to-failure study can help determine the optimal dose for your specific model and virus. For instance, in a respiratory syncytial virus (RSV) mouse model, doses of 0.2, 1, and 5 mg/kg all resulted in a statistically significant reduction in lung viral load.[2][3] For alphavirus infections like Chikungunya (CHIKV) in mice, therapeutic dose-response studies have been conducted with 0.5, 1.5, 3, or 5 mg/kg.[1]

Q2: What is the recommended dosage of this compound in ferrets for SARS-CoV-2 studies?

A2: For studies involving SARS-CoV-2 in ferrets, a once-daily oral dose of 20 mg/kg has been shown to be highly efficacious in significantly reducing viral burden.[2][4][5]

Q3: How should this compound be formulated for oral administration in animal models?

A3: this compound is typically administered as a solution for in vivo studies. While specific formulation details can vary, it is often dissolved in a suitable vehicle for oral gavage. For example, in some studies with related compounds, a water solution has been used for intragastric administration.[6] It is crucial to ensure the compound is fully solubilized and stable in the chosen vehicle.

Q4: When should treatment with this compound be initiated in an in vivo experiment?

A4: The therapeutic window for this compound can be model-dependent. In an RSV mouse model, treatment initiated up to 24 hours post-infection showed efficacy.[2][4] For SARS-CoV-2 in ferrets, initiating treatment up to 12 hours after infection was effective.[2][4] In a Chikungunya virus mouse model, treatment was most effective when started 2 hours post-infection, though measurable antiviral effects were still observed when initiated as late as 24-48 hours post-infection.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a ribonucleoside analog that, after being anabolized to its triphosphate form, is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRP). This incorporation leads to transcriptional stalling, inhibiting viral replication.[2] For some viruses, it can induce lethal mutagenesis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lack of Efficacy - Suboptimal Dosage: The dose may be too low for the specific virus or animal model. - Timing of Administration: Treatment may be initiated too late in the infection cycle. - Drug Formulation/Stability: The compound may not be properly solubilized or could be degrading in the formulation. - Route of Administration: Oral bioavailability might be insufficient in the specific model.- Conduct a dose-response study to determine the optimal dose.[1] - Initiate treatment at different time points post-infection to define the therapeutic window.[1] - Verify the solubility and stability of this compound in your chosen vehicle. - Consider pharmacokinetic studies to assess drug exposure in plasma and target tissues.
Unexpected Toxicity - High Dosage: The administered dose may be approaching the maximum tolerated dose. - Vehicle Toxicity: The vehicle used for formulation could be causing adverse effects. - Off-target Effects: At high concentrations, the drug may have off-target effects.- Perform a dose-escalation study to determine the maximum tolerated dose. - Run a control group treated with the vehicle alone to assess its effects. - Reduce the dosage or consider a different dosing schedule (e.g., less frequent administration).
High Variability in Results - Inconsistent Dosing: Inaccurate or inconsistent administration of the drug. - Biological Variability: Natural variation within the animal population. - Assay Variability: Inconsistency in the methods used to measure viral load or other endpoints.- Ensure accurate and consistent oral gavage technique. - Increase the number of animals per group to improve statistical power. - Standardize all experimental procedures and assays.

Data Presentation

Table 1: Summary of this compound In Vivo Dosages and Efficacy

Virus Animal Model Dosage Route of Administration Treatment Initiation Key Findings Reference
Respiratory Syncytial Virus (RSV)Mouse5 mg/kg, once dailyOralUp to 24 hours post-infectionSignificant reduction in viral burden.[2][4]
SARS-CoV-2Ferret20 mg/kg, once dailyOralUp to 12 hours post-infectionSignificant reduction in viral burden.[2][4][5]
Chikungunya Virus (CHIKV)Mouse0.5, 1.5, 3, 5 mg/kgOral2, 24, 48, or 72 hours post-inoculationReduced disease signs and viral tissue burden.[1]
Influenza A VirusFerret/MouseNot SpecifiedOralNot SpecifiedInhibited a panel of influenza viruses.[7]

Experimental Protocols

Dose-Finding Study for this compound in a Mouse Model of Viral Infection (General Protocol)

  • Animal Model: Select a suitable mouse strain susceptible to the virus of interest.

  • Virus Inoculation: Infect mice with a standardized dose of the virus via the appropriate route (e.g., intranasal for respiratory viruses).

  • Group Allocation: Randomly assign mice to different treatment groups, including a vehicle control group and multiple this compound dose groups (e.g., 0.5, 1.5, 3, and 5 mg/kg).

  • Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle on each day of dosing.

  • Drug Administration: Administer the assigned dose of this compound or vehicle orally (e.g., by gavage) once daily, starting at a predetermined time post-infection.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, morbidity).

  • Endpoint Analysis: At a predetermined time point (e.g., day 4 post-infection), euthanize the animals and collect relevant tissues (e.g., lungs for respiratory viruses) to determine viral titers and/or viral RNA levels.

  • Data Analysis: Compare the viral loads and clinical scores between the treatment groups and the vehicle control group to determine the efficacy of each dose.

Visualizations

DoseFindingWorkflow Experimental Workflow for a Dose-Finding Study cluster_setup Experimental Setup cluster_infection Infection and Grouping cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Animal Model virus_prep Prepare Virus Inoculum infection Infect Animals virus_prep->infection grouping Randomize into Groups (Vehicle, Dose 1, Dose 2, Dose 3) infection->grouping treatment Administer this compound or Vehicle (Once Daily) grouping->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Euthanize and Collect Tissues monitoring->endpoint analysis Determine Viral Load and Analyze Data endpoint->analysis

Caption: Workflow for a typical in vivo dose-finding study.

SignalingPathway Mechanism of Action of this compound EIDD_2749 This compound (Prodrug) EIDD_2749_TP This compound-TP (Active Form) EIDD_2749->EIDD_2749_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRP) EIDD_2749_TP->RdRp Incorporation Viral_RNA Viral RNA Synthesis EIDD_2749_TP->Viral_RNA Causes Transcriptional Stalling RdRp->Viral_RNA Catalyzes Inhibition Inhibition of Viral Replication Viral_RNA->Inhibition

Caption: Simplified mechanism of action for this compound.

References

EIDD-2749 In Vitro Resistance Selection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro selection of resistance mutations to EIDD-2749 (4′-fluorouridine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 4′-fluorouridine, is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action involves the viral RNA-dependent RNA polymerase (RdRp). Once inside the cell, this compound is converted into its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the RdRp. The incorporation of this compound leads to transcriptional stalling, effectively halting viral replication.[1][3] This stalling can be immediate or delayed depending on the sequence context, suggesting that it may work by causing steric hindrance that prevents the polymerase from advancing or accommodating the next nucleotide.[1][3]

Q2: Has resistance to this compound been observed in vitro for SARS-CoV-2?

Currently, there are no published studies demonstrating the successful in vitro selection of this compound resistant SARS-CoV-2 variants. This compound has been shown to be a potent inhibitor of SARS-CoV-2 replication.[1][4] The lack of reported resistance may suggest a high genetic barrier to resistance development in this virus. Further supporting this, attempts to generate resistance in Respiratory Syncytial Virus (RSV) against this compound have been unsuccessful to date.[5]

Q3: Has resistance to this compound been selected in vitro for other viruses?

Yes, in vitro viral adaptation studies have successfully generated Influenza A virus lineages with moderately reduced susceptibility to this compound. These studies provide valuable insights into potential resistance mechanisms.

Troubleshooting Guide for In Vitro Resistance Selection Experiments

Problem: No resistant variants emerge after multiple passages.

Possible CauseSuggested Solution
Drug concentration is too high: The antiviral concentration may be completely inhibiting viral replication, leaving no opportunity for resistant mutants to arise. Perform a dose-response curve to accurately determine the EC50 and EC90 values for your specific virus and cell line. Start the selection process at a concentration around the EC50.
Drug concentration is too low: Insufficient selective pressure will not favor the amplification of resistant variants. Gradually increase the drug concentration with each passage as the virus adapts.
Insufficient number of passages: The evolution of resistance can be a slow process. Continue passaging the virus for an adequate number of generations (e.g., 20-30 passages) to allow for the accumulation and selection of mutations.
Low viral diversity in the starting population: A genetically homogeneous viral stock may lack the pre-existing mutations upon which selection can act. Consider using a more diverse viral population or treating the virus with a sub-lethal dose of a mutagen to increase diversity before starting the selection.
High fitness cost of resistance mutations: Resistance mutations may impart a significant fitness cost, preventing them from outcompeting the wild-type virus. Consider using a more sensitive assay to detect low-frequency variants or performing passages in different cell lines that may be more permissive to the replication of less fit viruses.

Problem: Selected virus shows only a low level of resistance.

Possible CauseSuggested Solution
Sub-optimal mutation for high-level resistance: The selected mutation may only confer a low level of resistance. Continue passaging at higher drug concentrations to select for additional mutations that may enhance resistance.
Mixed population of wild-type and resistant virus: The presence of wild-type virus can mask the true resistance level of the mutant population. Perform plaque purification to isolate and characterize individual viral clones.
Assay variability: Inconsistencies in the antiviral assay can lead to inaccurate EC50 measurements. Ensure that the assay is properly validated and that all steps are performed consistently. Include appropriate controls in every experiment.

Data on In Vitro Selected this compound Resistance in Influenza A Virus

The following table summarizes the quantitative data from a study on the in vitro selection of this compound resistance in the Influenza A/CA/07/2009 (H1N1) virus. Six independent escape lineages were generated, revealing three distinct mutation clusters in the RdRp.

LineageMutation(s)Fold-Increase in EC99
1PA S223R~5
2PB1 D663G~3
3PB1 G146R~4
4PB1 V201I + PA S223R~15
5PB1 G146R + PB2 D247G~25
6PB1 V201I~2

Data adapted from a study on Influenza A virus resistance to 4'-fluorouridine.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant Virus by Serial Passage

This protocol provides a general framework for the selection of antiviral resistance in cell culture.

1. Materials:

  • Vero E6 cells (or other susceptible cell line)
  • High-titer wild-type virus stock (e.g., SARS-CoV-2)
  • This compound
  • Cell culture medium and supplements
  • Multi-well plates
  • Standard virological and molecular biology equipment

2. Method:

  • Determination of EC50: Perform a viral yield reduction assay to determine the half-maximal effective concentration (EC50) of this compound for the wild-type virus in the chosen cell line.
  • Passage 1:
  • Seed Vero E6 cells in 6-well plates.
  • Infect cells with the wild-type virus at a multiplicity of infection (MOI) of 0.01.
  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing this compound at a concentration equal to the EC50. Include a parallel culture with no drug as a control.
  • Incubate until a clear cytopathic effect (CPE) is observed (typically 2-3 days).
  • Harvest the supernatant.
  • Subsequent Passages:
  • Use the viral supernatant from the previous passage to infect fresh cells.
  • Gradually increase the concentration of this compound in the culture medium for the drug-treated lineage. A common strategy is to double the concentration every few passages or when the virus shows signs of adaptation (i.e., faster CPE development).
  • Continue this process for 20-30 passages.
  • Monitoring for Resistance:
  • Periodically (e.g., every 5 passages), determine the EC50 of the passaged virus populations to this compound. A significant increase in the EC50 compared to the wild-type virus indicates the selection of a resistant phenotype.
  • Once a resistant phenotype is confirmed, perform genomic sequencing of the viral population to identify potential resistance mutations in the RdRp gene (NSP12 for SARS-CoV-2).

Protocol 2: Genotypic and Phenotypic Characterization of Resistant Variants

1. Plaque Purification:

  • Perform plaque assays with the resistant viral population to isolate individual viral clones.
  • Pick well-isolated plaques and amplify them to generate clonal viral stocks.

2. Phenotypic Analysis:

  • Determine the EC50 of each clonal virus to this compound to confirm the resistance phenotype and quantify the level of resistance.
  • Assess the replication kinetics of the resistant clones compared to the wild-type virus to evaluate the fitness cost of the resistance mutations.

3. Genotypic Analysis:

  • Extract viral RNA from the clonal virus stocks.
  • Perform RT-PCR to amplify the RdRp gene followed by Sanger or next-generation sequencing to identify the specific mutation(s) responsible for resistance.

Visualizations

EIDD2749_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex EIDD_2749_ext This compound (4'-Fluorouridine) EIDD_2749_int This compound EIDD_2749_ext->EIDD_2749_int Uptake EIDD_2749_MP This compound-MP EIDD_2749_int->EIDD_2749_MP Host Kinases EIDD_2749_DP This compound-DP EIDD_2749_MP->EIDD_2749_DP EIDD_2749_TP This compound-TP (Active Form) EIDD_2749_DP->EIDD_2749_TP RdRp Viral RdRp EIDD_2749_TP->RdRp Incorporation Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Viral_RNA Viral RNA Template Viral_RNA->RdRp Stalled_Complex Stalled Replication Nascent_RNA->Stalled_Complex Termination

Caption: Mechanism of action of this compound.

Resistance_Selection_Workflow Start Start: Wild-Type Virus Population Passage_1 Passage 1 (EC50 of this compound) Start->Passage_1 Passage_N Serial Passages (Increasing [this compound]) Passage_1->Passage_N Monitor Monitor for Resistance (EC50 Determination) Passage_N->Monitor Monitor->Passage_N Continue Passaging Resistant_Population Resistant Virus Population Monitor->Resistant_Population Resistance Detected No_Resistance No Resistance Observed Monitor->No_Resistance No Resistance Plaque_Purification Plaque Purification of Resistant Population Resistant_Population->Plaque_Purification Characterization Phenotypic & Genotypic Characterization Plaque_Purification->Characterization

Caption: Experimental workflow for in vitro resistance selection.

References

Minimizing cytotoxicity of EIDD-2749 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of EIDD-2749 in cell lines during in vitro experiments.

I. Troubleshooting Guide

This guide addresses specific issues that users might encounter, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What could be the cause?

A1: While this compound generally exhibits a high selectivity index, several factors could contribute to unexpected cytotoxicity:

  • Concentration: Ensure the concentration of this compound is within the recommended range for your specific cell line and virus. Exceeding the half-maximal cytotoxic concentration (CC50) will lead to cell death.[1][2]

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to ribonucleoside analogs. It is crucial to determine the CC50 for your specific cell line before conducting antiviral assays.

  • Experimental Duration: Prolonged exposure to any compound can increase the likelihood of cytotoxic effects. Optimize the duration of your experiment to be sufficient for viral replication inhibition but minimal for the host cells.

  • Contamination: Microbial contamination (e.g., mycoplasma) can stress cells and increase their susceptibility to drug-induced toxicity. Regularly test your cell cultures for contamination.

  • Reagent Quality: Ensure the this compound is of high purity and has been stored correctly. Degradation of the compound could potentially lead to toxic byproducts.

Q2: My cell viability assay (e.g., MTT, XTT) results show a significant decrease in viability at concentrations where I don't observe morphological changes. Why is this happening?

A2: This discrepancy can arise from:

  • Metabolic vs. Morphological Effects: MTT and XTT assays measure metabolic activity, which can be affected before overt morphological signs of cell death are visible.[3] this compound, as a nucleoside analog, might interfere with cellular metabolic pathways at high concentrations.

  • Mitochondrial Stress: In some contexts, particularly when cellular metabolism is stressed (e.g., using galactose instead of glucose in the media), the CC50 of nucleoside analogs can be lower, indicating a potential effect on mitochondrial function.[4]

  • Assay Interference: While unlikely, it's a remote possibility that the compound interferes with the assay chemistry. A control experiment with the compound in cell-free media can rule this out.

Q3: Can the antiviral activity of this compound be separated from its cytotoxic effects in my experiments?

A3: Yes, this is the primary goal of in vitro antiviral testing. To achieve this:

  • Determine the Selectivity Index (SI): The SI is the ratio of the CC50 to the half-maximal effective concentration (EC50) (SI = CC50 / EC50). A high SI indicates that the antiviral effects occur at concentrations much lower than those causing cytotoxicity.[1]

  • Dose-Response Curves: Generate separate dose-response curves for both cytotoxicity (in uninfected cells) and antiviral activity (in infected cells). This will clearly define the therapeutic window for your experimental system.

  • Time-of-Addition Studies: These experiments can help identify the specific stage of the viral life cycle targeted by this compound, confirming that the observed effect is antiviral rather than a non-specific cytotoxic effect.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as 4'-Fluorouridine) is a ribonucleoside analog. It is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRP). This incorporation leads to transcriptional stalling or pauses, thereby inhibiting viral replication.[2][4][5]

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

A2: The cytotoxicity of this compound has been assessed in several human and animal cell lines, including U-2 OS, HEp-2, MDCK, BHK-T7, and BEAS-2B cells, where it has been shown to have low cytotoxicity.[1][2][6]

Q3: What are the typical CC50 and EC50 values for this compound?

A3: The CC50 and EC50 values are dependent on the cell line and the specific virus being tested. However, published data indicates a high selectivity index. For example, in U-2 OS cells, the CC50 was found to be greater than 2,000 µM.[1] In other cell lines like HEp-2, MDCK, BHK-T7, and BEAS-2B, metabolic activity remained unaltered at concentrations up to 500 µM.[2] EC50 values are typically in the low micromolar range for susceptible viruses.[1][7]

Q4: How can I best design my experiment to avoid cytotoxicity?

A4:

  • Perform a preliminary cytotoxicity assay: Always determine the CC50 of this compound in your specific cell line before conducting antiviral experiments.

  • Use a range of concentrations: Test a dilution series of the compound to identify the optimal concentration that provides potent antiviral activity with minimal impact on cell viability.

  • Include proper controls: Use uninfected, untreated cells as a baseline for cell viability and infected, untreated cells to measure the maximum viral cytopathic effect.

  • Optimize incubation times: Minimize the duration of drug exposure to what is necessary to observe the antiviral effect.

III. Data Presentation: Cytotoxicity and Efficacy of this compound

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeCC50 (µM)Reference
U-2 OSCell Viability Assay> 2,000[1]
HEp-2Metabolic Activity> 500[2]
MDCKMetabolic Activity> 500[2]
BHK-T7Metabolic Activity> 500[2]
BEAS-2BMetabolic Activity> 500[2]
HAEMetabolic Activity (Galactose)250[4]

Table 2: Antiviral Efficacy of this compound against Various Viruses

VirusCell LineEC50 (µM)Reference
Chikungunya Virus (CHIKV)U-2 OS3.89[1]
Respiratory Syncytial Virus (RSV)HEp-20.61 - 1.2[2][7]
SARS-CoV-2Vero0.2 - 0.6[7]

IV. Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the CC50 using non-linear regression analysis.

Protocol 2: Antiviral Efficacy Assay (Viral Titer Reduction)
  • Cell Seeding: Seed cells in a 24-well or 48-well plate to be ~80-90% confluent on the day of infection.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1) for 1 hour.[1]

  • Treatment: After the incubation period, remove the viral inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound (at non-cytotoxic concentrations).

  • Incubation: Incubate the plates for a duration sufficient for viral replication (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.

  • Viral Titer Quantification: Determine the viral titer in the collected supernatants using a suitable method, such as a plaque assay or a focus-forming assay (FFA).[1]

  • Calculation: Calculate the percentage of viral inhibition for each concentration relative to the untreated infected control. Plot the inhibition against the log of the compound concentration to determine the EC50.

V. Visualizations

Caption: Experimental workflow for determining the cytotoxicity and antiviral efficacy of this compound.

mechanism_of_action EIDD_2749 This compound (4'-FlU) Cell Host Cell EIDD_2749->Cell RdRP Viral RdRP EIDD_2749->RdRP Incorporation into Nascent RNA Viral_RNA Viral Genomic RNA Cell->Viral_RNA Viral Entry & Uncoating Virus RNA Virus Virus->Cell Viral_RNA->RdRP Template Nascent_RNA Nascent Viral RNA RdRP->Nascent_RNA Replication Inhibition Transcriptional Stalling / Inhibition RdRP->Inhibition

Caption: Simplified signaling pathway for the mechanism of action of this compound.

References

Technical Support Center: Improving Oral Bioavailability of EIDD-2749 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of EIDD-2749 (also known as 4'-Fluorouridine or 4'-FlU).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against several RNA viruses.[1][2] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form (4'-FlU-TP), which is then incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to transcriptional stalling, thereby inhibiting viral replication.[2]

Q2: Is this compound orally bioavailable?

A2: Yes, preclinical studies in mice, ferrets, and guinea pigs have demonstrated that this compound is orally active and efficacious.[3][4][5] Pharmacokinetic studies in mice have shown good oral dose-proportionality.[6]

Q3: What are the known physicochemical properties of this compound?

A3: this compound has the following properties:

  • Molecular Formula: C₉H₁₁FN₂O₆[2]

  • Molecular Weight: 262.2 g/mol [2]

  • Solubility:

    • Water: 35 mg/mL (with sonication)

    • DMSO: 10-25 mg/mL

    • PBS (pH 7.2): 10 mg/mL[2]

Q4: What is the Biopharmaceutics Classification System (BCS) classification of this compound?

A4: The BCS classification for this compound has not been definitively reported in the available literature. Based on its high aqueous solubility, it is likely to be either a BCS Class I (high solubility, high permeability) or BCS Class III (high solubility, low permeability) compound.[7] To determine the definitive classification, an in vitro permeability assessment using a method such as the Caco-2 cell permeability assay is required.[8][9][10]

Q5: What are some general strategies to improve the oral bioavailability of nucleoside analogs like this compound?

A5: General strategies for improving the oral bioavailability of nucleoside analogs, which are often polar molecules, include:

  • Prodrug Approaches: Modifying the parent molecule to increase its lipophilicity and/or utilize intestinal transporters.

  • Use of Permeation Enhancers: Co-administering agents that transiently open tight junctions between intestinal epithelial cells.

  • Formulation Strategies:

    • Lipid-based formulations: To enhance absorption via the lymphatic pathway.

    • Nanoparticle formulations: To protect the drug from degradation and improve uptake.

  • Inhibition of Efflux Transporters: Co-administration with inhibitors of transporters like P-glycoprotein (P-gp) if the compound is identified as a substrate.

Troubleshooting Guide

Problem Potential Cause Suggested Action
Low or no detectable plasma concentration after oral dosing. Poor Permeability: this compound may have low intestinal permeability (potentially BCS Class III).1. Perform an in vitro Caco-2 permeability assay to assess its intrinsic permeability and determine if it is a substrate for efflux transporters. 2. If permeability is low, consider co-formulating with a permeation enhancer or exploring prodrug strategies.
Chemical Instability: The compound may be degrading in the gastrointestinal tract (e.g., due to pH or enzymatic activity).1. Assess the stability of this compound in simulated gastric and intestinal fluids. 2. If instability is observed, consider enteric-coated formulations to protect the drug in the stomach.
High variability in plasma concentrations between subjects. Inconsistent Gastric Emptying: Food effects or variability in GI transit times can lead to erratic absorption.1. Standardize feeding protocols for in vivo studies (e.g., fasted vs. fed state). 2. Consider formulations that are less susceptible to food effects, such as solutions or fine suspensions.
Formulation Inhomogeneity: If using a suspension, poor particle size distribution or inadequate suspension can lead to inconsistent dosing.1. Ensure the formulation is homogenous and that the particle size of the active pharmaceutical ingredient (API) is controlled and consistent. 2. Use a suitable suspending agent and ensure adequate mixing before each dose.
Precipitation of the drug in the formulation upon standing. Supersaturation and Poor Stability: The formulation may be a supersaturated solution that is not stable over time.1. Determine the equilibrium solubility of this compound in the chosen vehicle. 2. If a supersaturated system is desired, include a precipitation inhibitor (e.g., a polymer like HPMC) in the formulation. 3. Alternatively, formulate as a suspension if the required dose exceeds the solubility limit.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration [6]

Dose (mg/kg)Cmax (µM)AUC (h*nmol/mL)
1534.8154 ± 27.6
5063.3413.1 ± 78.1

Data presented as mean ± standard deviation.

Experimental Protocols

Preparation of an Oral Suspension Formulation (for preclinical studies)
  • Objective: To prepare a simple, homogenous suspension of this compound for oral gavage in rodents.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose in purified water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Graduated cylinder and beaker

  • Methodology:

    • Calculate the required amount of this compound and vehicle for the target concentration and batch size.

    • Weigh the this compound powder accurately.

    • In the mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps to break up any powder agglomerates.

    • Gradually add the remaining vehicle to the paste while continuously stirring.

    • Transfer the mixture to a beaker with a magnetic stir bar.

    • Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.

    • Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

In Vitro Caco-2 Permeability Assay
  • Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters, aiding in its BCS classification.[9][10][11]

  • Materials:

    • Caco-2 cells

    • Transwell® plates (e.g., 24-well)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound

    • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate)

    • Analytical instrumentation (LC-MS/MS)

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range for your laboratory.

    • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add this compound solution in HBSS (at a non-toxic concentration) to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

    • Efflux Assessment (Basolateral to Apical - B to A): a. Repeat the permeability experiment but add the this compound solution to the basolateral (donor) side and sample from the apical (receiver) side.

    • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

FormulationDevelopmentWorkflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Optimization PhysChem Physicochemical Characterization (Solubility, pKa, LogP) BCS_Class BCS Classification (Permeability Assay) PhysChem->BCS_Class Input Formulation_Screen Formulation Screening (e.g., Suspensions, Solutions, Lipid-based systems) BCS_Class->Formulation_Screen Guides Strategy Excipient_Compat Excipient Compatibility & Stability Studies Formulation_Screen->Excipient_Compat Select Leads PK_Study Pharmacokinetic Study in Animal Models (e.g., Mouse, Rat) Excipient_Compat->PK_Study Select Candidate Bioavailability_Calc Calculate Oral Bioavailability PK_Study->Bioavailability_Calc Generate Data Optimization Formulation Optimization Bioavailability_Calc->Optimization Low F%? Optimization->Formulation_Screen Iterate

Caption: Workflow for Oral Formulation Development.

MetabolicActivation EIDD_2749 This compound (4'-Fluorouridine) EIDD_2749_MP 4'-FlU-Monophosphate (4'-FlU-MP) EIDD_2749->EIDD_2749_MP Kinase EIDD_2749_DP 4'-FlU-Diphosphate (4'-FlU-DP) EIDD_2749_MP->EIDD_2749_DP Kinase EIDD_2749_TP Active 4'-FlU-Triphosphate (4'-FlU-TP) EIDD_2749_DP->EIDD_2749_TP Kinase Viral_RNA Viral RNA Synthesis EIDD_2749_TP->Viral_RNA Incorporated by RdRp Inhibition Inhibition of Viral Replication Viral_RNA->Inhibition

Caption: Intracellular Activation of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in EIDD-2749 Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro antiviral assays with EIDD-2749 (4′-Fluorouridine). Inconsistent results can arise from various factors, from compound handling to specific assay parameters. This guide is designed to help you identify and resolve these issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

1. How should I prepare and store this compound stock solutions?

  • Answer: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] For example, a 10 mM stock solution can be prepared. It is crucial to ensure the compound is fully dissolved. Gentle warming and vortexing may aid dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

2. My this compound solution appears to have precipitated. What should I do?

  • Answer: Precipitation can occur if the DMSO stock is not stored properly or if the working solution in aqueous cell culture media exceeds the compound's solubility. If you observe precipitation in your stock solution, gently warm it at 37°C and vortex until it redissolves. When preparing working solutions, ensure the final DMSO concentration is kept low (typically ≤0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.[2][3] Always add the this compound stock solution to the media with vigorous mixing.

3. Could the final DMSO concentration in my assay be affecting the results?

  • Answer: Yes, high concentrations of DMSO can be toxic to cells and may interfere with viral replication, leading to inconsistent or misleading results.[2][3][4] It is recommended to keep the final DMSO concentration in your assay below 0.5%.[2] Always include a "vehicle control" (media with the same final concentration of DMSO as your experimental wells) to assess the effect of the solvent on both the cells and the virus.

Assay-Specific Troubleshooting

4. I am seeing high variability in my Plaque Reduction Neutralization Test (PRNT) results. What are the common causes?

  • Answer: High variability in PRNT assays can stem from several factors:

    • Inconsistent cell monolayers: Ensure your cell monolayers are confluent and healthy at the time of infection. Uneven cell growth can lead to variable plaque sizes and numbers.

    • Virus titer variability: Use a consistent and accurately titered virus stock. Repeated freeze-thaw cycles of the virus stock should be avoided as they can reduce viral infectivity.

    • Improper overlay technique: The temperature and concentration of the agarose or methylcellulose overlay are critical. If the overlay is too hot, it can damage the cells. If it's not properly mixed or distributed, it can lead to uneven plaque development.

    • Subjective plaque counting: Manual plaque counting can be subjective. Ensure consistent training among personnel or use an automated plaque counter if available.

5. My Cytopathic Effect (CPE) assay is showing inconsistent results or high background.

  • Answer: Inconsistent CPE can be due to:

    • Cell health: Unhealthy or stressed cells may show signs of CPE even in the absence of viral infection. Regularly check your cell cultures for contamination and ensure they are in the logarithmic growth phase when seeded.

    • Virus inoculum: The amount of virus used should be optimized to cause a consistent and measurable CPE within the desired timeframe. Too much virus can cause rapid cell death, masking any protective effect of the compound. Too little virus may not produce a sufficient CPE.

    • Assay endpoint determination: The timing of the CPE reading is crucial. If read too early, the CPE may not be fully developed. If read too late, even the uninfected control cells may start to look unhealthy.

    • High background in viability assays: If using a colorimetric or fluorometric readout for cell viability (e.g., MTT, MTS, CellTiter-Glo), high background can be caused by contamination, issues with the reagents, or inherent fluorescence of the compound. Always include appropriate controls.

6. I am not seeing a clear dose-response in my virus yield reduction assay.

  • Answer: A lack of a clear dose-response in a virus yield reduction assay could be due to:

    • Compound stability: this compound may degrade in cell culture media over the course of the experiment. While its anabolites are reported to be stable, the stability of the parent compound in your specific media and conditions should be considered.[5]

    • Inappropriate timing of compound addition: The timing of this compound addition relative to infection can significantly impact its efficacy. As a nucleoside analog, it needs to be taken up by the cells and metabolized into its active triphosphate form.[6] Adding the compound too late after infection may result in reduced efficacy.

    • Suboptimal virus titration: The progeny virus needs to be accurately titered. Errors in the titration step will lead to inaccurate yield reduction calculations.

Understanding this compound's Mechanism of Action in Assays

7. How does the mechanism of action of this compound (transcriptional stalling) potentially affect assay results?

  • Answer: this compound is a ribonucleoside analog that, after being incorporated into the viral RNA, causes the RNA-dependent RNA polymerase (RdRp) to stall.[7] This mechanism may lead to:

    • Delayed effect: The antiviral effect might not be immediate and may require a certain number of replication cycles to become apparent. This could influence the optimal incubation time for your assays.

    • Incomplete inhibition at high viral loads: If the multiplicity of infection (MOI) is very high, the large number of initial viral genomes may overwhelm the inhibitory effect of the compound, leading to a less pronounced antiviral effect.

    • Variable plaque morphology: In plaque assays, the transcriptional stalling might not lead to a complete absence of viral protein expression initially, which could result in smaller or less distinct plaques rather than a complete absence of plaques at certain concentrations.

Troubleshooting Guides

Guide 1: Inconsistent EC50 Values
Potential Cause Troubleshooting Steps
Compound Instability/Degradation Prepare fresh working solutions for each experiment. Minimize the exposure of stock and working solutions to light and elevated temperatures. Consider performing a stability study of this compound in your specific cell culture medium.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination.
Virus Stock Variability Aliquot and store virus stocks at -80°C. Avoid repeated freeze-thaw cycles. Re-titer your virus stock regularly.
Assay Incubation Time Optimize the incubation time for your specific virus and cell line. For a compound that causes transcriptional stalling, a longer incubation time may be needed to observe the full antiviral effect.
Data Analysis Use a consistent and appropriate non-linear regression model to calculate EC50 values. Ensure that the top and bottom plateaus of your dose-response curve are well-defined.
Guide 2: High Cytotoxicity Observed
Potential Cause Troubleshooting Steps
High DMSO Concentration Ensure the final DMSO concentration is below 0.5%. Include a vehicle control to assess DMSO toxicity.
Compound-Induced Cytotoxicity Perform a separate cytotoxicity assay in the absence of virus to determine the CC50 (50% cytotoxic concentration) of this compound on your specific cell line. Published data suggests low cytotoxicity in several cell lines.[7]
Contaminated Compound Ensure the purity of your this compound. If possible, obtain a new lot of the compound.
Unhealthy Cells Use healthy, actively dividing cells for your assays. Stressed cells are more susceptible to compound-induced toxicity.

Experimental Protocols

General Protocol for this compound Stock Solution Preparation
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming at 37°C may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

General Protocol for a Plaque Reduction Neutralization Test (PRNT)
  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable cell line (e.g., Vero E6) to form a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Virus-Compound Incubation: Mix the diluted compound with a constant amount of virus (previously determined to produce a countable number of plaques) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and infect the cells with the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or 0.6% agarose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).

  • Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration and determine the EC50 value.

Data Presentation

Table 1: Reported EC50 Values for this compound against Various Viruses

VirusCell LineEC50 (µM)Reference
Respiratory Syncytial Virus (RSV)HEp-20.61 - 1.2[5]
SARS-CoV-2Vero E6~0.5 - 5.1[8]
Chikungunya Virus (CHIKV)U-2 OS~1.2[7]
Mayaro Virus (MAYV)U-2 OS~3.7[7]
O'nyong-nyong Virus (ONNV)U-2 OS~2.5[7]
Ross River Virus (RRV)U-2 OS~2.8[7]

Note: EC50 values can vary depending on the specific virus strain, cell line, and assay conditions used. This table should be used as a general guide.

Visualizations

This compound Mechanism of Action

EIDD2749_Mechanism cluster_cell Host Cell cluster_virus Viral Replication EIDD2749 This compound (4'-Fluorouridine) EIDD2749_TP This compound-TP (Active Triphosphate) EIDD2749->EIDD2749_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD2749_TP->RdRp Incorporation Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Viral_RNA Viral RNA Template Viral_RNA->RdRp Stalled_Complex Stalled Replication Nascent_RNA->Stalled_Complex Transcriptional Stalling Inhibition Inhibition Stalled_Complex->Inhibition Inhibition of Viral Replication

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent Antiviral Assay Results

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_assay Assay Parameters cluster_protocol Protocol Execution start Inconsistent Results (e.g., variable EC50) check_stock Check Stock Solution (Precipitation, Color Change) start->check_stock check_working Check Working Solution (Solubility, Dilution Accuracy) check_stock->check_working check_storage Verify Storage Conditions (-20°C/-80°C, Protected from Light) check_working->check_storage check_cells Verify Cell Health (Morphology, Confluency, Passage #) check_storage->check_cells check_virus Verify Virus Titer (Avoid multiple freeze-thaws) check_cells->check_virus check_controls Review Controls (Vehicle, Positive, Negative) check_virus->check_controls check_pipetting Review Pipetting Technique check_controls->check_pipetting check_incubation Verify Incubation Times and Conditions check_pipetting->check_incubation check_readout Validate Readout Method check_incubation->check_readout resolve Consistent Results check_readout->resolve

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: EIDD-2749 Animal Model Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral agent EIDD-2749. Our goal is to help address potential variability in animal model efficacy studies and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as 4'-Fluorouridine (4'-FlU), is a ribonucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV-2.[1][2][3][4][5] It functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. After administration, this compound is taken up by cells and intracellularly phosphorylated to its active triphosphate form, 4'-FlU-TP.[6][7][8] This active metabolite is then incorporated into the nascent viral RNA by the viral RdRp, leading to transcriptional stalling and inhibition of viral replication.[2][3][5][6][7]

Q2: What are the common animal models used to evaluate the efficacy of this compound?

A2: The most common animal models for evaluating this compound efficacy are mice for Respiratory Syncytial Virus (RSV) infections and ferrets for SARS-CoV-2 infections.[1][2][4][5][6] Roborovski dwarf hamsters have also been used as a model for severe COVID-19.

Q3: What are the key sources of variability in this compound animal model studies?

A3: Several factors can contribute to variability in the efficacy of this compound in animal models. These include:

  • Animal Model Selection: Different animal species and strains can exhibit varied disease characteristics and drug pharmacokinetics. For instance, some mouse strains may only develop mild clinical disease.

  • Drug Dosage: The administered dose of this compound significantly impacts its antiviral effect. Doses that are too low may not achieve therapeutic concentrations in the target tissue.

  • Timing of Treatment Initiation: Early initiation of treatment after viral inoculation is often crucial for observing significant efficacy.[1][2][4][5][6]

  • Duration of Treatment: The length of the treatment regimen can influence the overall reduction in viral load and disease pathology.

  • Route of Administration: Oral administration is common for this compound, and proper technique is necessary to ensure consistent dosing.

  • Biological Sex: Some studies with related compounds have shown that the biological sex of the animals can influence therapeutic benefit.

  • Viral Strain: Different viral strains or variants may exhibit varying sensitivity to the antiviral agent.

Troubleshooting Guide

Problem 1: I am not observing a significant reduction in viral titer in my this compound treated group compared to the vehicle control.

Potential Cause Troubleshooting Step
Suboptimal Drug Dosage Review the literature for effective dose ranges of this compound in your specific animal model and for the target virus. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.
Delayed Treatment Initiation Initiate treatment as early as possible after viral inoculation. For SARS-CoV-2 in ferrets, treatment is often initiated within 12 hours post-infection.[1][2][4][5][6] For RSV in mice, initiation up to 24 hours post-infection has shown efficacy.[1][2][4][5][6]
Inadequate Drug Exposure Verify your drug formulation and administration technique to ensure accurate and consistent dosing. For oral gavage, ensure the entire dose is delivered to the stomach. Consider pharmacokinetic studies to measure drug concentration in plasma or target tissues.
Viral Load Measurement Timing Ensure that you are measuring viral load at the peak of replication in your control group. Collecting samples too early or too late may mask the therapeutic effect.
Assay Sensitivity Confirm the sensitivity and reproducibility of your viral quantification assay (qRT-PCR or plaque assay). Use appropriate positive and negative controls.

Problem 2: I am seeing high variability in viral titers within my treatment and/or control groups.

Potential Cause Troubleshooting Step
Inconsistent Viral Inoculation Ensure a consistent volume and titer of the viral inoculum is administered to each animal. For intranasal inoculation, proper anesthesia and technique are critical to ensure the virus reaches the respiratory tract effectively.
Variable Drug Administration For oral administration, ensure each animal receives the full intended dose. Spitting of the medication can be a factor, especially with ferrets.[9] Consider techniques like scruffing or wrapping in a towel to restrain the animal during dosing.[9]
Differences in Animal Cohorts Ensure that animals within and between groups are age- and sex-matched. House animals under identical conditions to minimize environmental variables.
Sample Collection and Processing Standardize your sample collection (e.g., nasal wash, bronchoalveolar lavage fluid, lung tissue) and processing procedures to minimize technical variability.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

VirusCell Line/SystemEC50 (µM)
Respiratory Syncytial Virus (RSV)HEp-2 cells0.61 - 1.2
SARS-CoV-2Vero cells0.2 - 0.6
SARS-CoV-2Human Airway Epithelia (HAE) OrganoidsHigh selectivity index

Table 2: In Vivo Efficacy of this compound

Animal ModelVirusDose (mg/kg)Treatment Initiation (post-infection)Outcome
MiceRespiratory Syncytial Virus (RSV)5Up to 24 hoursSignificantly reduced viral burden
FerretsSARS-CoV-2 (various variants)20Up to 12 hoursSignificantly reduced viral burden

Experimental Protocols

Protocol 1: Oral Administration of this compound in Ferrets
  • Preparation: Prepare the this compound solution at the desired concentration in a suitable vehicle.

  • Restraint: Ferrets can be restrained by gently grasping the nape of the neck, which often calms them.[9] Alternatively, wrap the ferret snugly in a towel, leaving the head exposed.[9]

  • Administration: Using a calibrated oral syringe or eyedropper, slowly administer the liquid medication into the side of the mouth, just behind the canine teeth.[9]

  • Swallowing: Allow the ferret time to swallow the medication. Administer the liquid slowly to prevent aspiration.[9]

  • Observation: Briefly observe the animal to ensure the full dose was swallowed and to check for any immediate adverse reactions.

Protocol 2: RSV Infection and Viral Load Determination in Mice
  • Anesthesia: Anesthetize the mice using a method approved by your institution's animal care and use committee (e.g., isoflurane inhalation).

  • Intranasal Inoculation: While the mouse is anesthetized, hold it in a supine position and instill the RSV inoculum (typically 50-100 µL) dropwise into the nostrils.

  • Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss and changes in activity.

  • Sample Collection: At the desired time point post-infection, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Expose the trachea and insert a cannula. Flush the lungs with a fixed volume of sterile saline or PBS and collect the fluid.

    • Lung Tissue: Perfuse the lungs with sterile saline to remove blood and then harvest the lung tissue.

  • Viral Load Quantification:

    • Plaque Assay: Perform serial dilutions of the BAL fluid or lung homogenate and infect a monolayer of susceptible cells (e.g., HEp-2). After an incubation period, stain the cells to visualize and count the plaques.

    • qRT-PCR: Extract viral RNA from the samples and perform quantitative reverse transcription PCR to determine the number of viral genome copies.

Visualizations

G This compound Intracellular Activation and Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication This compound This compound EIDD-2749_in This compound This compound->EIDD-2749_in Cellular Uptake EIDD-2749_MP This compound Monophosphate EIDD-2749_in->EIDD-2749_MP Phosphorylation (Host Kinases) EIDD-2749_DP This compound Diphosphate EIDD-2749_MP->EIDD-2749_DP Phosphorylation EIDD-2749_TP 4'-FlU-TP (Active Form) EIDD-2749_DP->EIDD-2749_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD-2749_TP->Viral_RdRp Substrate for Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporates into Replication_Blocked Viral Replication Blocked Viral_RNA->Replication_Blocked Leads to

Caption: Intracellular activation pathway of this compound.

G General Experimental Workflow for this compound In Vivo Efficacy Study Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation (Treatment vs. Vehicle) Animal_Acclimation->Group_Allocation Viral_Inoculation Viral Inoculation (e.g., Intranasal) Group_Allocation->Viral_Inoculation Treatment_Initiation Treatment Initiation (e.g., Oral Gavage) Viral_Inoculation->Treatment_Initiation Daily_Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Initiation->Daily_Monitoring Sample_Collection Sample Collection (e.g., BAL, Lung Tissue) Daily_Monitoring->Sample_Collection Viral_Load_Quantification Viral Load Quantification (Plaque Assay or qRT-PCR) Sample_Collection->Viral_Load_Quantification Data_Analysis Data Analysis and Statistical Comparison Viral_Load_Quantification->Data_Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

G Troubleshooting Logic for Lack of Efficacy Start No Significant Viral Load Reduction Observed Check_Dose Is the Dose Optimal? Start->Check_Dose Check_Timing Was Treatment Initiated Early? Check_Dose->Check_Timing Yes Action_Dose Perform Dose-Response Study Check_Dose->Action_Dose No Check_Administration Was Drug Administration Consistent? Check_Timing->Check_Administration Yes Action_Timing Optimize Treatment Start Time Check_Timing->Action_Timing No Check_Assay Is the Viral Quantification Assay Validated? Check_Administration->Check_Assay Yes Action_Administration Refine Administration Technique Check_Administration->Action_Administration No Action_Assay Validate Assay with Controls Check_Assay->Action_Assay No

Caption: Troubleshooting flowchart for this compound efficacy studies.

References

Strategies to reduce EIDD-2749-induced side effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-2749 in vivo. The information provided is intended to help mitigate potential side effects and ensure the successful execution of preclinical studies.

Troubleshooting Guide: Managing Potential In Vivo Side Effects of this compound

While this compound has been noted for its high selectivity index in preclinical studies, researchers should be prepared to monitor for and manage potential side effects.[1][2][3] The following table summarizes potential adverse effects, monitoring protocols, and possible mitigation strategies based on observations from related nucleoside analogs like molnupiravir and general preclinical best practices.

Potential Side Effect Monitoring Parameters & Frequency Potential Mitigation Strategies
Gastrointestinal Distress Daily observation for changes in stool consistency (diarrhea), reduced food intake, and weight loss.[4][5][6]- Ensure adequate hydration. - Consider dividing the daily dose if using a twice-daily regimen. - Provide highly palatable and easily digestible food. - If severe, consider a dose reduction or temporary cessation of treatment.
Hematological Effects Complete Blood Count (CBC) with differential at baseline and at regular intervals (e.g., weekly) during the study. Pay close attention to red blood cell, white blood cell, and platelet counts.- Establish baseline hematological parameters before starting treatment. - If significant changes are observed, consider dose reduction. - In case of severe myelosuppression, discontinuation of the drug may be necessary.
General Malaise/Activity Level Daily cage-side observation of animal activity, posture, and grooming behavior.- Ensure a comfortable and stress-free housing environment. - Monitor for signs of pain or distress and provide appropriate supportive care. - If lethargy is severe, evaluate for other underlying causes.
Reproductive Toxicity Not typically monitored during short-term efficacy studies. For longer-term toxicology studies, assess reproductive organ weights and histology post-mortem.- For studies involving animals of reproductive age, adhere to institutional guidelines regarding the use of sexually mature animals and potential for breeding.[7][8] - Males of reproductive potential who are sexually active with females should use reliable contraception during and for at least 3 months after the last dose.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects for nucleoside analogs in the same class as this compound?

A1: Based on clinical data for the related compound molnupiravir, the most common side effects in humans include diarrhea, nausea, and dizziness.[4][6][8] In a preclinical research context, it is prudent to monitor for analogous signs such as gastrointestinal upset and changes in activity levels.

Q2: How should I establish the optimal dose of this compound to balance efficacy and potential toxicity in my animal model?

A2: A dose-ranging study is recommended. Efficacious doses in mice for respiratory syncytial virus (RSV) have been reported at 5 mg/kg once daily, and in ferrets for SARS-CoV-2 at 20 mg/kg.[1][2][3] It is advisable to start with a dose in this range and include lower and higher dose groups to assess the therapeutic window in your specific model and for your target virus.

Q3: What is the mechanism of action of this compound and how might this relate to potential side effects?

A3: this compound is a ribonucleoside analog that, after being metabolized to its triphosphate form, is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[3][9] This leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis. While it is designed to be a poor substrate for host polymerases, high doses or prolonged exposure could theoretically lead to off-target effects.

Q4: Are there any known drug-drug interactions with this compound?

A4: Currently, there is limited public information on specific drug-drug interaction studies for this compound. When designing experiments that involve co-administration of other compounds, it is important to consider the potential for overlapping toxicity profiles or metabolic pathway interactions.

Experimental Protocols

Protocol: In Vivo Toxicity Monitoring
  • Animal Model: Specify species, strain, age, and sex of the animals used.

  • Groups:

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (Mid Dose - anticipated therapeutic dose)

    • This compound (High Dose)

  • Acclimation: Allow animals to acclimate for a minimum of 72 hours before the start of the experiment.

  • Baseline Data Collection (Day 0):

    • Record the body weight of each animal.

    • Perform a detailed clinical observation for each animal (posture, activity, fur condition).

    • Collect blood samples for a baseline Complete Blood Count (CBC).

  • Drug Administration:

    • Administer this compound or vehicle via the specified route (e.g., oral gavage) and schedule (e.g., once daily).

  • Daily Monitoring:

    • Record body weights.

    • Perform clinical observations, noting any signs of gastrointestinal distress, lethargy, or other abnormalities.

    • Monitor food and water consumption.

  • Weekly Monitoring:

    • Collect blood samples for CBC analysis.

  • Endpoint:

    • At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis, focusing on organs with high cell turnover (e.g., bone marrow, gastrointestinal tract) and major organs (liver, kidney).

Visualizations

Signaling Pathway: Mechanism of this compound Action

EIDD2749_Mechanism cluster_Cell Host Cell cluster_Virus Viral Replication EIDD2749_ext This compound (Extracellular) EIDD2749_int This compound (Intracellular) EIDD2749_ext->EIDD2749_int Uptake EIDD2749_TP This compound-TP (Active Form) EIDD2749_int->EIDD2749_TP Phosphorylation RdRp Viral RdRp EIDD2749_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Replication NonViable Non-viable Virus Mutated_RNA->NonViable Lethal Mutagenesis

Caption: Mechanism of action for this compound leading to lethal viral mutagenesis.

Experimental Workflow: Toxicity Assessment

Toxicity_Workflow start Start: In Vivo Study Design acclimation Animal Acclimation (≥72 hours) start->acclimation baseline Baseline Data Collection (Body Weight, CBC, Clinical Signs) acclimation->baseline dosing Dosing Period (Vehicle & this compound Groups) baseline->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring weekly_monitoring Weekly Monitoring (CBC) monitoring->weekly_monitoring decision Adverse Effects Observed? weekly_monitoring->decision mitigation Implement Mitigation Strategy (e.g., Dose Reduction, Supportive Care) decision->mitigation Yes end_study End of Study decision->end_study No mitigation->monitoring necropsy Necropsy & Histopathology end_study->necropsy analysis Data Analysis & Reporting necropsy->analysis SideEffect_Management cluster_Monitoring Monitoring cluster_Action Action Dosing This compound Administration Clinical Clinical Observation (e.g., Diarrhea, Lethargy) Dosing->Clinical Hemo Hematology (CBC) Dosing->Hemo Supportive Supportive Care (e.g., Hydration) Clinical->Supportive Dose_Adj Dose Adjustment Hemo->Dose_Adj Outcome Reduced Side Effects & Valid Data Supportive->Outcome Dose_Adj->Outcome

References

Technical Support Center: Enhancing EIDD-2749 Efficacy Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhanced efficacy of EIDD-2749 through combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as 4'-Fluorouridine (4'-FlU), is a ribonucleoside analog that functions as a broad-spectrum antiviral agent. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] After being metabolized into its active triphosphate form, this compound is incorporated into the nascent viral RNA chain. This incorporation leads to transcriptional stalling, thereby inhibiting viral replication.[1]

Q2: What is the rationale for using this compound in combination therapy?

The primary goals of using this compound in combination with other antiviral agents are to enhance its antiviral potency, reduce the required therapeutic dose, and minimize the risk of developing drug-resistant viral variants. By targeting different stages of the viral life cycle or distinct viral or host-cell enzymes, combination therapies can achieve synergistic effects.

Q3: What classes of drugs have shown synergy with this compound or its analogs?

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: These compounds have demonstrated strong synergistic effects with this compound.[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] By inhibiting this enzyme, the intracellular pool of pyrimidines is depleted, which in turn enhances the incorporation of this compound into viral RNA.[2]

  • Viral Protease Inhibitors: As demonstrated with the close analog molnupiravir, combination with viral protease inhibitors like nirmatrelvir can lead to synergistic inhibition of viral replication.[5][6] This is because the two drugs target different essential viral enzymes.

  • Other Polymerase Inhibitors: Combination with other nucleoside or non-nucleoside polymerase inhibitors, such as favipiravir, has also been shown to be effective with molnupiravir, suggesting a similar potential for this compound.[7][8]

Q4: Is there a risk of increased cytotoxicity with this compound combination therapy?

As with any combination therapy, there is a potential for increased cytotoxicity. It is crucial to perform thorough cytotoxicity assays for each drug individually and in combination across a range of concentrations. The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), should be determined for the drug combination to ensure a favorable therapeutic window. In some cases, drug combinations can be antagonistic in terms of cytotoxicity, potentially reducing the overall toxicity compared to the individual agents.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound combination therapies.

Problem Possible Causes Troubleshooting Steps
High variability in plaque assay results - Inconsistent cell monolayer confluency.- Pipetting errors leading to inaccurate dilutions.- Incomplete removal of media before adding the virus.- Uneven distribution of the agarose overlay.- Ensure cell monolayers are 95-100% confluent at the time of infection.- Use calibrated pipettes and perform serial dilutions carefully.- Aspirate media completely but gently to avoid disturbing the cell monolayer.- Ensure the agarose overlay is at the correct temperature and evenly distributed to prevent detachment.
No clear synergistic effect observed in a checkerboard assay - Suboptimal concentration ranges for one or both drugs.- The chosen cell line may not be suitable for observing synergy.- The mechanism of action of the combined drugs may not be synergistic.- Incorrect calculation of synergy scores (e.g., Bliss, Loewe).- Expand the concentration range for both drugs to ensure the EC50 values are bracketed.- Test the combination in different relevant cell lines (e.g., Vero E6, Calu-3).- Re-evaluate the rationale for the drug combination.- Use validated software or established formulas to calculate synergy scores.
High cytotoxicity observed in combination assays - Overlapping toxicities of the combined drugs.- The chosen cell line is particularly sensitive to one or both compounds.- Lower the concentration range for both drugs.- Determine the CC50 for each drug individually in the chosen cell line before performing combination studies.- Test the combination in a different, less sensitive cell line if appropriate for the virus under study.
Inconsistent results in RT-qPCR for viral load quantification - Poor quality or degradation of extracted RNA.- Presence of PCR inhibitors in the RNA sample.- Suboptimal primer and probe design or concentration.- Inaccurate quantification of the RNA template.- Use a validated RNA extraction kit and handle RNA in an RNase-free environment.- Include an internal control in the RT-qPCR to check for inhibition.- Optimize primer and probe concentrations and ensure their specificity.- Use a reliable method for RNA quantification, such as a fluorometric assay.

Experimental Protocols

In Vitro Antiviral Synergy Assay (Checkerboard Method)

This protocol outlines a standard checkerboard assay to determine the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent.

Materials:

  • 96-well cell culture plates

  • Appropriate host cell line (e.g., Vero E6, A549)

  • Cell culture medium

  • This compound and the second antiviral agent

  • Virus stock of known titer

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Drug Dilution Preparation:

    • Prepare serial dilutions of this compound (Drug A) horizontally across the plate.

    • Prepare serial dilutions of the second antiviral agent (Drug B) vertically down the plate.

    • The final plate should contain a matrix of drug concentrations, with single-drug controls in the last row and column, and no-drug controls.

  • Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Drug Addition: Immediately after infection, add the prepared drug dilutions to the corresponding wells.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the no-drug, no-virus control.

    • Use a synergy analysis software (e.g., SynergyFinder) or a validated method (e.g., Bliss independence, Loewe additivity) to determine the synergy score.

Viral Load Quantification by RT-qPCR

This protocol describes the quantification of viral RNA from cell culture supernatants or tissue homogenates.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • One-step RT-qPCR master mix

  • Virus-specific primers and probe

  • RNase-free water, tubes, and pipette tips

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract viral RNA from the samples according to the manufacturer's protocol of the chosen kit.[10] Elute the RNA in RNase-free water or the provided elution buffer.

  • RT-qPCR Reaction Setup:

    • Prepare a master mix containing the RT-qPCR master mix, primers, probe, and RNase-free water.

    • Add the master mix to the PCR plate or tubes.

    • Add the extracted RNA to each reaction. Include a no-template control (NTC) and a positive control.

  • Real-Time PCR:

    • Perform the RT-qPCR using a validated cycling program on a real-time PCR instrument. A typical program includes a reverse transcription step, followed by PCR amplification cycles.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Quantify the viral RNA copies by comparing the Ct values to a standard curve generated from a serial dilution of a known quantity of viral RNA or a plasmid containing the target sequence.

Data Presentation

The following tables summarize quantitative data for this compound and its analog molnupiravir in monotherapy and combination therapy.

Table 1: In Vitro Efficacy of this compound (4'-FlU) Monotherapy

VirusCell LineEC50 (µM)Reference
Respiratory Syncytial Virus (RSV)HEp-20.61 - 1.2[11]
SARS-CoV-2Various0.2 - 0.6[11]
Chikungunya Virus (CHIKV)U-2 OS3.89[6]
Mayaro Virus (MAYV)U-2 OSSimilar to CHIKV[6]
O'nyong'nyong Virus (ONNV)U-2 OSSimilar to CHIKV[6]
Ross River Virus (RRV)U-2 OSSimilar to CHIKV[6]

Table 2: In Vitro Synergy of Molnupiravir (EIDD-2801) Combination Therapy

CombinationVirusCell LineSynergy Score (HSA)Incubation TimeReference
Molnupiravir + NirmatrelvirSARS-CoV-2Vero E614.248h[6][12]
Molnupiravir + NirmatrelvirSARS-CoV-2Vero E613.0872h[6][12]
Molnupiravir + GC376SARS-CoV-2Vero E619.3348h[6][12]

Table 3: In Vivo Efficacy of Molnupiravir Combination Therapy

CombinationAnimal ModelVirusKey FindingsReference
Molnupiravir + NirmatrelvirK18-hACE2 MiceSARS-CoV-2Synergistically improved survival rates up to 80%[13]
Molnupiravir + FavipiravirSyrian HamsterSARS-CoV-2Reduced infectious virus titers in the lungs by ~5 log10[8]

Visualizations

Signaling Pathways

EIDD2749_Mechanism cluster_cell Host Cell cluster_virus Viral Replication EIDD2749 This compound (4'-Fluorouridine) EIDD2749_MP This compound Monophosphate EIDD2749->EIDD2749_MP EIDD2749_DP This compound Diphosphate EIDD2749_MP->EIDD2749_DP EIDD2749_TP This compound Triphosphate (Active) EIDD2749_DP->EIDD2749_TP RdRp RNA-dependent RNA Polymerase (RdRp) EIDD2749_TP->RdRp Incorporation EIDD2749_TP->RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Transcriptional Stalling Replication_Blocked Viral Replication Blocked Nascent_RNA->Replication_Blocked caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

DHODH_Synergy cluster_pathway De Novo Pyrimidine Biosynthesis cluster_viral_rep Viral Replication Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP RdRp Viral RdRp UTP->RdRp Natural Substrate (Competition) DHODH->Orotate DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->DHODH Inhibition EIDD2749_TP This compound-TP (Active) EIDD2749_TP->RdRp Enhanced Incorporation Replication_Blocked Viral Replication Blocked RdRp->Replication_Blocked caption Synergistic Mechanism of this compound and DHODH Inhibitors

Caption: Synergistic Mechanism of this compound and DHODH Inhibitors.

Experimental Workflows

Checkerboard_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare serial dilutions of Drug A and Drug B Seed_Cells->Prepare_Dilutions Infect_Cells Infect cells with virus (MOI) Prepare_Dilutions->Infect_Cells Add_Drugs Add drug combinations to plate Infect_Cells->Add_Drugs Incubate Incubate for 48-72 hours Add_Drugs->Incubate Assess_Viability Assess cell viability (e.g., MTT, CTG) Incubate->Assess_Viability Analyze_Synergy Analyze data for synergy (Bliss, Loewe) Assess_Viability->Analyze_Synergy End End Analyze_Synergy->End caption Checkerboard Synergy Assay Workflow

Caption: Checkerboard Synergy Assay Workflow.

RTqPCR_Workflow Start Start Sample_Collection Collect sample (supernatant/tissue) Start->Sample_Collection RNA_Extraction Extract Viral RNA Sample_Collection->RNA_Extraction RTqPCR_Setup Set up RT-qPCR reaction RNA_Extraction->RTqPCR_Setup Run_PCR Run on Real-Time PCR instrument RTqPCR_Setup->Run_PCR Data_Analysis Analyze Ct values and quantify viral load Run_PCR->Data_Analysis End End Data_Analysis->End caption Viral Load Quantification by RT-qPCR Workflow

Caption: Viral Load Quantification by RT-qPCR Workflow.

References

Technical Support Center: EIDD-2749 and Host Cell RNA Polymerase Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EIDD-2749 (4′-Fluorouridine). The information focuses on the compound's interaction with host cell RNA polymerases and addresses potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a ribonucleoside analog prodrug. After entering the host cell, it is converted into its active triphosphate form, 4′-Fluorouridine triphosphate (4′-FlU-TP). This active metabolite is then incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to the stalling or pausing of the viral polymerase, thereby inhibiting viral replication.[1][2][3] This mechanism has been observed for a broad range of RNA viruses, including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and various enteroviruses.[1][4][5]

Q2: Does this compound inhibit host cell RNA polymerases, such as RNA Polymerase II?

Current research indicates that this compound exhibits a high degree of selectivity for viral RdRp over host cell RNA polymerases.[1][2] Studies have shown that global metabolic activity in various human and animal cell lines remains unaltered even at high concentrations of this compound, suggesting minimal impact on host cellular transcription.[1] The high selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50), further supports the specific targeting of the viral polymerase.[4] While off-target effects on host polymerases are a general concern for nucleoside analogs, the available data for this compound suggests a low potential for such interactions at therapeutic concentrations.[6]

Q3: Is there a risk of this compound affecting mitochondrial RNA polymerase (POLRMT)?

The potential for nucleoside analogs to interact with mitochondrial RNA polymerase (POLRMT) is a known consideration in antiviral drug development, as this can lead to mitochondrial toxicity.[7][8] However, for this compound, the high selectivity for viral RdRp and the low cytotoxicity observed in multiple cell lines suggest that the risk of significant POLRMT inhibition at effective antiviral concentrations is low.[1][4] For comparison, some other nucleoside inhibitors have been shown to be incorporated by POLRMT, leading to mitochondrial dysfunction.[8] Researchers should, however, remain vigilant for any signs of mitochondrial toxicity in their experimental systems.

Q4: How does the selectivity of this compound compare to that of Molnupiravir?

Both this compound (4′-FlU) and Molnupiravir (EIDD-2801) are nucleoside analogs that target viral RdRp. Molnupiravir's active form, β-D-N4-hydroxycytidine (NHC) triphosphate, is incorporated into the viral RNA and induces lethal mutagenesis.[9][10][11] While both compounds are effective antivirals, concerns have been raised about the potential for Molnupiravir's active metabolite to be incorporated by host polymerases.[6] this compound, on the other hand, primarily causes transcriptional stalling.[1][2][3] The high selectivity index reported for this compound across various studies underscores its specificity for the viral target.[4][12]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in cell-based assays.

  • Possible Cause 1: Compound Concentration: The concentration of this compound used may be excessively high.

    • Troubleshooting Step: Verify the calculations for your working concentrations. Perform a dose-response curve to determine the CC50 in your specific cell line and compare it to published values. Refer to the quantitative data tables below for typical CC50 values.

  • Possible Cause 2: Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

    • Troubleshooting Step: Test the cytotoxicity of this compound in a panel of different cell lines, including those with published CC50 data (e.g., HEp-2, MDCK, BHK-T7, BEAS-2B) to benchmark your results.[1]

  • Possible Cause 3: Contamination or Degradation: The this compound stock solution may be contaminated or have degraded.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions as recommended by the supplier.

Issue 2: Lack of antiviral activity at expected concentrations.

  • Possible Cause 1: Inefficient Conversion to Active Form: The host cell line may have inefficient kinase activity, leading to poor conversion of this compound to its active triphosphate form.

    • Troubleshooting Step: If possible, quantify the intracellular levels of 4′-FlU-TP using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the metabolic activation of the compound in your cell line.

  • Possible Cause 2: Viral Strain Resistance: The viral strain being tested may have reduced sensitivity to this compound.

    • Troubleshooting Step: Test the activity of this compound against a reference or wild-type viral strain with known sensitivity. If resistance is suspected, consider sequencing the viral polymerase gene to identify potential mutations.

  • Possible Cause 3: Experimental Assay Issues: The antiviral assay itself may not be optimized.

    • Troubleshooting Step: Review and optimize your assay protocol. Ensure that the multiplicity of infection (MOI), incubation times, and readout method (e.g., plaque assay, qPCR, reporter gene expression) are appropriate for your virus and cell system.

Quantitative Data Summary

Table 1: Antiviral Activity (EC50) of this compound against Various RNA Viruses

VirusCell LineEC50 (µM)Reference
Respiratory Syncytial Virus (RSV)HEp-20.61 - 1.2[1][12]
SARS-CoV-2Vero0.2 - 0.6[12]
Enteroviruses (CV-A10, EV-A71, etc.)RD, Vero0.43 - 1.08[4]
Alphaviruses (CHIKV, MAYV, etc.)U-2 OS~1.2 - 3.7[13]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)Reference
HEp-2> 500[1]
MDCK> 500[1]
BHK-T7> 500[1]
BEAS-2B> 500[1]
RD> 100[4]
Vero> 100[4]
U-2 OS> 2000[13]

Key Experimental Protocols

1. Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Materials: Confluent cell monolayers in 6-well plates, virus stock, this compound stock solution, cell culture medium, overlay medium (e.g., containing agar or methylcellulose), crystal violet staining solution.

  • Procedure:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Infect confluent cell monolayers with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour.

    • Remove the viral inoculum and wash the cells with PBS.

    • Add the medium containing the different concentrations of this compound.

    • Overlay the cells with an overlay medium containing the corresponding concentrations of this compound.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well and calculate the EC50 value.

2. Cytotoxicity Assay (MTT or similar)

This assay measures the metabolic activity of cells to determine the concentration of a compound that reduces cell viability by 50% (CC50).

  • Materials: Cells seeded in a 96-well plate, this compound stock solution, cell culture medium, MTT reagent, solubilization solution (e.g., DMSO or isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.

3. In Vitro RdRp Assay

This biochemical assay directly measures the inhibitory effect of the active form of a compound (4′-FlU-TP) on the activity of purified viral RdRp.

  • Materials: Purified viral RdRp, RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled one, e.g., [α-³²P]GTP), 4′-FlU-TP, reaction buffer.

  • Procedure:

    • Set up reactions containing the purified RdRp, RNA template-primer, and reaction buffer.

    • Add a mixture of rNTPs (including the labeled rNTP) and varying concentrations of 4′-FlU-TP.

    • Initiate the reaction and incubate at the optimal temperature for the polymerase.

    • Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the products by autoradiography and quantify the inhibition of RNA synthesis.

Visualizations

EIDD_2749_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication EIDD_2749_prodrug This compound (Prodrug) Host_Kinases Host Kinases EIDD_2749_prodrug->Host_Kinases Metabolic Activation FlU_TP 4'-FlU-TP (Active Form) Host_Kinases->FlU_TP Viral_RdRp Viral RdRp FlU_TP->Viral_RdRp Incorporation Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Stalling Inhibition Inhibition of Replication Viral_RNA_Synthesis->Inhibition EIDD_2749_prodrug_entry This compound EIDD_2749_prodrug_entry->EIDD_2749_prodrug Cellular Uptake

Caption: Mechanism of action of this compound.

Experimental_Workflow_Antiviral_Testing cluster_cell_culture Cell-Based Assays cluster_readout Readout cluster_results Results Start Prepare Cell Monolayers and Viral Inoculum Infection Infect Cells with Virus Start->Infection Treatment Treat with Serial Dilutions of this compound Infection->Treatment Incubation Incubate for Plaque Formation or Viral Replication Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Parallel Experiment Plaque_Assay Plaque Assay Incubation->Plaque_Assay EC50 Determine EC50 Plaque_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: Workflow for antiviral and cytotoxicity testing.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: EIDD-2749 vs. Molnupiravir

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Orally bioavailable ribonucleoside analogs represent a cornerstone in the development of broad-spectrum antiviral therapies. Among these, molnupiravir (EIDD-2801/MK-4482) and EIDD-2749 (4'-Fluorouridine) have emerged as significant candidates, particularly in the context of the SARS-CoV-2 pandemic. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses. However, despite this common target, their fundamental mechanisms of antiviral action diverge significantly. Molnupiravir functions through a process of lethal viral mutagenesis, while this compound acts by inducing polymerase stalling. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform further research and development.

Section 1: Overview of Divergent Mechanisms

Molnupiravir and this compound are both prodrugs that require intracellular conversion to their active triphosphate forms to exert their antiviral effects.[1][2] The active form of molnupiravir, N-hydroxycytidine (NHC) triphosphate, is incorporated into the nascent viral RNA strand by the RdRp.[3] Due to its ability to exist in two tautomeric forms, it can mimic both cytidine and uridine, leading to a catastrophic accumulation of mutations in the viral genome during subsequent replication cycles—a mechanism known as "error catastrophe".[1][4][5]

In contrast, this compound, once converted to its active triphosphate form, is also incorporated into the viral RNA. However, its primary mechanism of action is not mutagenesis but the induction of transcriptional stalling.[6][7] The presence of the 4'-fluorouridine modification causes the RdRp to pause or stall its activity shortly after incorporation, thereby preventing the synthesis of full-length viral RNA.[2]

G cluster_mol Molnupiravir (Lethal Mutagenesis) cluster_eidd This compound (Polymerase Stalling) M_drug Molnupiravir (Prodrug) M_active NHC-TP (Active Form) M_drug->M_active Intracellular Activation M_incorp Incorporation into Viral RNA by RdRp M_active->M_incorp M_tauto Tautomerism (Mimics C and U) M_incorp->M_tauto M_mut Mutated RNA Template M_tauto->M_mut M_err Viral Error Catastrophe M_mut->M_err E_drug This compound (Prodrug) E_active 4'-FlU-TP (Active Form) E_drug->E_active Intracellular Activation E_incorp Incorporation into Viral RNA by RdRp E_active->E_incorp E_stall Polymerase Stalling (Pauses at i or i+3/4) E_incorp->E_stall E_block Replication Blocked E_stall->E_block

Fig 1. High-level comparison of the antiviral mechanisms of Molnupiravir and this compound.

Section 2: Molnupiravir's Mechanism - Lethal Viral Mutagenesis

Molnupiravir is an orally administered 5′-isobutyrate prodrug of the ribonucleoside analog N-hydroxycytidine (NHC).[1][8] This prodrug formulation enhances its oral bioavailability.[8][9]

Activation Pathway

Once administered, molnupiravir is rapidly hydrolyzed in the plasma to its active metabolite, NHC.[1][10] NHC is then taken up by host cells and undergoes phosphorylation by host kinases to form its active 5'-triphosphate derivative, NHC-TP.[1][3][10] This active form serves as a competitive substrate for the viral RdRp.[1]

G Molnupiravir Molnupiravir (EIDD-2801) Oral Prodrug NHC NHC (EIDD-1931) Active Metabolite Molnupiravir->NHC Hydrolysis in Plasma NHC_TP NHC-TP Active Triphosphate NHC->NHC_TP Intracellular Kinases RdRp Viral RdRp Substrate NHC_TP->RdRp Incorp Incorporation into Viral RNA RdRp->Incorp Mutagenesis Lethal Mutagenesis Incorp->Mutagenesis

Fig 2. Bioactivation pathway of Molnupiravir leading to its antiviral action.
Induction of Error Catastrophe

The key to molnupiravir's action is the tautomeric nature of NHC.[1][4] It can exist in two forms: one that mimics cytidine and pairs with guanosine, and another that mimics uridine and pairs with adenosine.[1][5] When the viral RdRp incorporates NHC monophosphate into a new RNA strand, it does not terminate chain elongation.[1] This newly synthesized, mutated RNA strand then serves as a template for further replication. In the next round of synthesis, the incorporated NHC can be read as either a 'C' or a 'U', leading to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[11][12] This accumulation of errors exceeds the virus's ability to maintain viability, resulting in "error catastrophe" and the production of non-functional viruses.[4][11] A critical feature of this mechanism is its ability to evade the proofreading activity of the viral exonuclease.[13]

Section 3: this compound's Mechanism - Polymerase Stalling

This compound, or 4'-Fluorouridine (4'-FlU), is a ribonucleoside analog that also demonstrates broad-spectrum activity against RNA viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV-2.[2][7]

Activation and Interaction with RdRp

Similar to molnupiravir, this compound is a prodrug that is rapidly anabolized intracellularly to its active triphosphate form.[14] The antiviral activity of this compound can be competitively reversed by the addition of exogenous pyrimidines like cytidine and uridine, confirming its role as a competitive substrate for the RdRp.[15]

Induction of Transcriptional Stalling

The primary mechanism of this compound is fundamentally different from that of molnupiravir. Following its incorporation into the growing viral RNA chain, the 4'-fluoro modification on the ribose sugar interferes with the translocation of the RdRp enzyme.[2][6] This interference causes the polymerase to stall or pause, typically at the position of incorporation (i) or a few bases downstream (i+3/4).[2] This stalling prevents the successful synthesis of full-length viral genomes and messenger RNAs, effectively halting the replication cycle. This mechanism is distinct from lethal mutagenesis and represents a more direct inhibition of polymerase activity.[6][7]

Section 4: Comparative Data Summary

The following table summarizes key quantitative data for this compound and molnupiravir, highlighting the differences in their antiviral potency and primary mechanisms.

FeatureMolnupiravir (NHC)This compound (4'-FlU)
Primary Mechanism Lethal Viral Mutagenesis[4][8]RdRp Transcriptional Stalling[2][6][7]
Active Form N-hydroxycytidine-triphosphate (NHC-TP)[1][3]4'-Fluorouridine-triphosphate (4'-FlU-TP)
Key Molecular Event Tautomerism leads to G>A and C>U transitions[11][12]4'-fluoro group causes polymerase to pause post-incorporation[2]
SARS-CoV-2 Activity (EC₅₀) 0.3 µM (Vero cells), 0.08 µM (Calu-3 cells)[16]0.2 - 0.6 µM (across different lineages)[14]
RSV Activity (EC₅₀) Data not prominent in search results0.61 - 1.2 µM[14]
Key Experimental Proof Increased mutation frequency in patient viral RNA[12]In vitro RdRp assays show transcriptional pauses[2][6]
Oral Bioavailability Formulated as a prodrug (EIDD-2801) for good oral bioavailability[9]Demonstrated oral efficacy in animal models[2][7]

Section 5: Experimental Protocols

The distinct mechanisms of these two agents are elucidated through different experimental approaches. Below are representative methodologies for characterizing their actions.

Protocol 1: Viral Genome Sequencing for Mutational Analysis (Molnupiravir)

This protocol is designed to identify and quantify mutations in the viral genome after treatment with a mutagenic agent like molnupiravir.

Objective: To determine the rate and type of mutations induced by molnupiravir in SARS-CoV-2.

Methodology:

  • Sample Collection: Nasopharyngeal swabs are collected from placebo- and molnupiravir-treated subjects at baseline and subsequent time points (e.g., Day 3, Day 5).[12]

  • RNA Extraction and Quantification: Viral RNA is extracted from the swabs. The viral load is quantified using reverse transcription-polymerase chain reaction (RT-PCR).[12]

  • Next-Generation Sequencing (NGS): Samples with sufficient viral RNA (e.g., >22,000 copies/mL) are selected for whole-genome sequencing.[12] An amplicon-based approach, such as the Ion AmpliSeq SARS-CoV-2 research panel, is used to generate a library for sequencing on a platform like the Ion Torrent.[12]

  • Bioinformatic Analysis: Sequencing reads are aligned to a reference SARS-CoV-2 genome. Nucleotide changes compared to the baseline sequence are identified. The frequency and type of mutations (e.g., transitions vs. transversions) are calculated for both treatment and placebo groups.[12]

  • Endpoint: A significant increase in the rate of transition mutations (specifically C-to-U and G-to-A) in the molnupiravir group compared to the placebo group confirms the drug's mutagenic mechanism of action.[12]

G s1 1. Patient Sample (Nasal Swab) s2 2. Viral RNA Extraction s1->s2 s3 3. RT-PCR Quantification s2->s3 s4 4. NGS Library Prep (Amplicon-Based) s3->s4 s5 5. Whole Genome Sequencing s4->s5 s6 6. Bioinformatic Analysis (Alignment & Variant Calling) s5->s6 s7 7. Calculation of Mutation Rate & Type s6->s7

References

Efficacy of EIDD-2749 and Remdesivir Against SARS-CoV-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of two prominent nucleoside analogue inhibitors, EIDD-2749 (4′-Fluorouridine) and remdesivir, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The information presented is collated from preclinical studies to support research and development efforts in the field of antiviral therapeutics.

Executive Summary

Both this compound and remdesivir are potent inhibitors of SARS-CoV-2 replication, functioning as nucleoside analogues that target the viral RNA-dependent RNA polymerase (RdRp). Remdesivir, administered intravenously, was one of the first antiviral agents to receive emergency use authorization for the treatment of COVID-19. This compound, an oral ribonucleoside analog, has demonstrated broad-spectrum activity against several RNA viruses, including SARS-CoV-2 and its variants of concern. Preclinical data suggests that both compounds exhibit significant antiviral effects in vitro and in relevant animal models.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and remdesivir against SARS-CoV-2. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, virus strains, and assay methodologies.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

SARS-CoV-2 LineageCell LineEC50 (µM)Reference
Various IsolatesNot Specified0.2 - 0.6[1]

Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2

SARS-CoV-2 StrainCell LineEC50 (µM)Reference
USA-WA1/2020Vero E60.77
Not SpecifiedhESC-CMs0.6
Not SpecifiedhiPSC-CMs0.2
Not SpecifiedVero E62
Not SpecifiedVero E623.15
Not SpecifiedVero E66.6[2]

Mechanism of Action

Both this compound and remdesivir are prodrugs that are metabolized intracellularly to their active triphosphate forms. These active metabolites mimic natural nucleotides and are incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.

This compound (4′-Fluorouridine): Once converted to its triphosphate form (4′-FlU-TP), it is incorporated into the viral RNA. This incorporation can lead to transcriptional stalling, effectively halting the replication process.

Remdesivir: As a prodrug, remdesivir is metabolized to its active triphosphate form, remdesivir triphosphate (RDV-TP). RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the growing RNA strand. The incorporation of RDV-TP causes delayed chain termination, preventing the synthesis of the full-length viral RNA genome.

cluster_EIDD This compound Mechanism cluster_Remdesivir Remdesivir Mechanism EIDD_prodrug This compound (Prodrug) EIDD_active 4'-FlU-TP (Active) EIDD_prodrug->EIDD_active Intracellular Metabolism EIDD_incorp Incorporation into viral RNA EIDD_active->EIDD_incorp Substrate for RdRp EIDD_stall Transcriptional Stalling EIDD_incorp->EIDD_stall Inhibits Polymerase Rem_prodrug Remdesivir (Prodrug) Rem_active RDV-TP (Active) Rem_prodrug->Rem_active Intracellular Metabolism Rem_incorp Incorporation into viral RNA Rem_active->Rem_incorp Competes with ATP Rem_term Delayed Chain Termination Rem_incorp->Rem_term Halts RNA Synthesis

Figure 1. Mechanism of action for this compound and remdesivir.

Experimental Protocols

Antiviral Activity Assay for Remdesivir in Vero E6 Cells (Representative Protocol)

This protocol outlines a common method for determining the in vitro antiviral activity of remdesivir against SARS-CoV-2 using a cytopathic effect (CPE) reduction assay or a plaque reduction assay.

1. Cell Culture and Seeding:

  • Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed Vero E6 cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2 to form a monolayer.

2. Compound Preparation:

  • Prepare a stock solution of remdesivir in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the remdesivir stock solution in DMEM with 2% FBS to achieve the desired test concentrations.

3. Infection and Treatment:

  • Infect the Vero E6 cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

  • Immediately after infection, remove the virus inoculum and add 100 µL of the prepared remdesivir dilutions to the respective wells.

  • Include a "virus control" (cells infected with virus but no drug) and a "cell control" (cells with no virus and no drug).

4. Incubation:

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

5. Assessment of Antiviral Activity:

  • CPE Reduction Assay:

    • After incubation, visually inspect the wells for cytopathic effects under a microscope.

    • Quantify cell viability using a colorimetric assay such as the MTS assay. The absorbance is read using a plate reader.

    • The 50% effective concentration (EC50) is calculated by determining the drug concentration that results in a 50% reduction of the cytopathic effect.

  • Plaque Reduction Assay:

    • After the initial 1-hour infection, the virus inoculum is removed, and the cells are overlaid with a mixture of DMEM containing 0.75% agarose and the respective drug concentrations.

    • After 72 hours of incubation, the cells are fixed and stained with crystal violet to visualize plaques.

    • The number of plaques in the treated wells is compared to the virus control to determine the percentage of inhibition. The EC50 is the concentration that reduces the plaque number by 50%.

  • Quantitative RT-PCR (qRT-PCR):

    • At 48-72 hours post-infection, viral RNA is extracted from the cell culture supernatant.

    • The amount of viral RNA is quantified using qRT-PCR targeting a specific viral gene.

    • The reduction in viral RNA levels in treated cells compared to the virus control is used to determine the EC50.

A Seed Vero E6 cells in 96-well plate B Incubate overnight A->B D Infect cells with SARS-CoV-2 (MOI=0.1) B->D C Prepare serial dilutions of antiviral compound E Add compound dilutions to infected cells C->E D->E F Incubate for 72 hours E->F G Assess antiviral activity F->G H CPE Reduction Assay G->H I Plaque Reduction Assay G->I J qRT-PCR G->J

Figure 2. General workflow for in vitro antiviral activity assays.
Antiviral Activity Assay for this compound (Representative Protocol)

The protocol for assessing the antiviral activity of this compound is similar to that of remdesivir and can be adapted for various cell lines, including HEp-2 cells for Respiratory Syncytial Virus (RSV) or other suitable cell lines for SARS-CoV-2. A common method is the virus yield reduction assay.

1. Cell Culture and Seeding:

  • Culture the appropriate cell line (e.g., HEp-2) in a suitable growth medium.

  • Seed the cells in multi-well plates and grow to confluency.

2. Compound Preparation:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

3. Infection and Treatment:

  • Infect the cells with the virus at a defined MOI.

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the different concentrations of this compound.

4. Incubation:

  • Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

5. Virus Yield Quantification:

  • Harvest the cell culture supernatants.

  • Determine the viral titer in the supernatants using a plaque assay or TCID50 assay on fresh cell monolayers.

  • The EC50 is calculated as the concentration of this compound that causes a 50% reduction in the virus yield.

In Vivo Efficacy

Preclinical studies in animal models have provided insights into the in vivo efficacy of both this compound and remdesivir.

This compound: In a ferret model of SARS-CoV-2 infection, once-daily oral administration of this compound at 20 mg/kg, initiated 12 hours after infection, significantly reduced the viral load. In RSV-infected mice, a 5 mg/kg oral dose was highly efficacious.

Remdesivir: While direct in vivo comparative data with this compound is limited in the provided search results, studies in rhesus macaques infected with SARS-CoV-2 have shown that intravenous remdesivir treatment initiated early in the infection can reduce clinical signs of disease and lung pathology.

Conclusion

Both this compound and remdesivir are potent inhibitors of SARS-CoV-2 in preclinical models. Remdesivir has the advantage of being an approved therapeutic, though its intravenous administration limits its use to hospitalized patients. This compound shows promise as an orally bioavailable antiviral, which could allow for earlier treatment in an outpatient setting. Further head-to-head comparative studies under standardized conditions are necessary to definitively determine the relative efficacy of these two compounds. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers working on the development of novel antiviral therapies for COVID-19 and future viral threats.

References

Head-to-head comparison of EIDD-2749 and favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Head-to-Head Comparison of EIDD-2749 and Favipiravir for Antiviral Therapy

Introduction

In the landscape of antiviral drug development, broad-spectrum agents capable of targeting multiple RNA viruses are of paramount importance for both seasonal epidemics and pandemic preparedness. Among the promising candidates are this compound, also known as 4′-Fluorouridine (4′-FlU), and favipiravir (T-705). Both are nucleoside analogs designed to disrupt viral replication, yet they exhibit distinct profiles in terms of their mechanism, potency, and pharmacokinetic properties. This guide provides a detailed, data-driven comparison of these two antiviral compounds to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and favipiravir are prodrugs that must be metabolized into their active triphosphate forms within the host cell to exert their antiviral effects. Their primary target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.

This compound (4′-Fluorouridine): As a ribonucleoside analog, this compound is converted into 4′-FlU-triphosphate (4′-FlU-TP).[1] This active metabolite is then incorporated into the nascent viral RNA strand by the RdRp. The presence of the fluorine atom at the 4′ position interferes with the polymerase's function, leading to a halt in RNA transcription, a mechanism described as transcriptional stalling or delayed chain termination.[2][3][4]

Favipiravir (T-705): Favipiravir is a purine nucleic acid analog that is metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6][7] Favipiravir-RTP acts as a substrate for the viral RdRp and is incorporated into the growing RNA chain.[8] Its mechanism of action is thought to involve two main pathways: lethal mutagenesis, where the incorporated analog induces a high rate of fatal mutations in the viral genome, and chain termination, which prematurely stops RNA synthesis.[7][8]

Antiviral Mechanism of Action cluster_EIDD This compound Pathway cluster_Favi Favipiravir Pathway EIDD_ext This compound (4'-Fluorouridine) EIDD_int This compound (intracellular) EIDD_ext->EIDD_int Cellular Uptake EIDD_TP 4'-FlU-TP (Active Form) EIDD_int->EIDD_TP Host Kinases (Phosphorylation) EIDD_inc Incorporation into viral RNA EIDD_TP->EIDD_inc Viral RdRp EIDD_eff Transcriptional Stalling & Delayed Chain Termination EIDD_inc->EIDD_eff Favi_ext Favipiravir (T-705) Favi_int Favipiravir (intracellular) Favi_ext->Favi_int Cellular Uptake Favi_RTP Favipiravir-RTP (Active Form) Favi_int->Favi_RTP Host Enzymes (Phosphoribosylation) Favi_inc Incorporation into viral RNA Favi_RTP->Favi_inc Viral RdRp Favi_eff1 Lethal Mutagenesis Favi_inc->Favi_eff1 Favi_eff2 Chain Termination Favi_inc->Favi_eff2 In Vivo Experimental Workflow start Animal Acclimatization (Ferrets) inoculation Intranasal Inoculation with SARS-CoV-2 start->inoculation grouping Randomization into Groups (Vehicle vs. This compound) inoculation->grouping treatment Oral Gavage Treatment (e.g., 20 mg/kg this compound) Initiated 12h post-infection grouping->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring sampling Nasal Wash Collection (Twice Daily) monitoring->sampling endpoint Endpoint Analysis (Viral load in respiratory tissues) monitoring->endpoint analysis Viral Titer Quantification (Plaque Assay on Vero cells) sampling->analysis

References

EIDD-2749: A Comparative Analysis of its Efficacy Against SARS-CoV-2 Variants of Concern

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of SARS-CoV-2 variants of concern has underscored the urgent need for broad-spectrum antiviral therapeutics. This guide provides a comparative analysis of the efficacy of EIDD-2749, a ribonucleoside analog, against various SARS-CoV-2 variants. The information is compiled from preclinical studies and is intended to inform research and development efforts in the field of antiviral drug discovery.

Quantitative Comparison of Antiviral Activity

This compound has demonstrated potent antiviral activity against multiple SARS-CoV-2 variants of concern. The following table summarizes the half-maximal effective concentration (EC50) values of this compound against different viral lineages in cell culture-based assays. For comparison, data for Molnupiravir (EIDD-2801), a related and clinically used antiviral, is also included where available.

SARS-CoV-2 VariantLineageThis compound EC50 (µM)Molnupiravir (EIDD-1931) IC50 (µM)
Washington IsolateWA1/20200.2 - 0.6[1][2]~0.3 (in Vero cells)
AlphaB.1.1.7Data included in 0.2-0.6 µM range[3]Not explicitly stated
BetaB.1.351Not explicitly statedNot explicitly stated
GammaP.1Data included in 0.2-0.6 µM range[3]Not explicitly stated
DeltaB.1.617.2Data included in 0.2-0.6 µM range[3]Not explicitly stated
OmicronB.1.1.529Not explicitly statedNot explicitly stated

Note: IC50 and EC50 values are comparable measures of drug potency. The provided range for this compound is based on dose-response inhibition of various isolates, including Alpha, Gamma, and Delta variants of concern[3].

In Vivo Efficacy in Animal Models

Preclinical studies in ferret models have demonstrated the in vivo efficacy of orally administered this compound in reducing viral loads of SARS-CoV-2 variants of concern.

Animal ModelSARS-CoV-2 Variant(s)This compound DosageTreatment RegimenOutcome
FerretWA1/2020, CA/2020 (Alpha)20 mg/kgOnce-daily, initiated 12 hours post-infectionSignificant reduction in viral burden[4][5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

In Vitro Antiviral Activity Assay (Virus Yield Reduction)
  • Cells and Viruses: Vero E6 cells were used for the propagation and titration of SARS-CoV-2 isolates, including the Washington isolate (WA1/2020) and variants of concern (Alpha, Gamma, Delta).

  • Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in the cell culture medium.

  • Infection and Treatment: Confluent monolayers of Vero E6 cells in 96-well plates were infected with a specific multiplicity of infection (MOI) of the respective SARS-CoV-2 variant. After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed. Fresh medium containing the serially diluted this compound was then added to the wells.

  • Quantification of Viral Yield: After a 48- to 72-hour incubation period, the cell culture supernatant was collected. The amount of infectious virus in the supernatant was quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh Vero E6 cell monolayers.

  • Data Analysis: The EC50 value, which is the concentration of the compound that reduces the viral yield by 50%, was calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Ferret Model of SARS-CoV-2 Infection
  • Animal Model: Young adult male and female ferrets were used as they recapitulate many aspects of mild-to-moderate human COVID-19.

  • Virus Challenge: Ferrets were intranasally inoculated with a high titer of the respective SARS-CoV-2 variant (e.g., WA1/2020 or Alpha variant).

  • Drug Administration: this compound was formulated for oral administration. Treatment was initiated 12 hours after the virus challenge with a once-daily oral dose of 20 mg/kg. A control group received a placebo (vehicle).

  • Monitoring and Sample Collection: Animals were monitored daily for clinical signs of disease (e.g., weight loss, temperature changes). Nasal washes were collected at specified time points to measure viral loads in the upper respiratory tract.

  • Viral Load Quantification: Viral RNA was extracted from the nasal wash samples and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene (e.g., N gene). The results were expressed as viral genome copies per milliliter.

  • Data Analysis: The reduction in viral load in the treated group was compared to the placebo group to determine the in vivo antiviral efficacy of this compound.

Visualizations

Experimental Workflow for In Vitro Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Culture Culture Vero E6 Cells Infect_Cells Infect Cells with Virus (MOI) Cell_Culture->Infect_Cells Virus_Stock Prepare SARS-CoV-2 Variant Stocks Virus_Stock->Infect_Cells Compound_Dilution Serially Dilute this compound Add_Compound Add Diluted this compound Compound_Dilution->Add_Compound Adsorption 1-hour Adsorption Infect_Cells->Adsorption Wash_Cells Wash to Remove Inoculum Adsorption->Wash_Cells Wash_Cells->Add_Compound Incubation Incubate for 48-72 hours Add_Compound->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Quantify_Virus Quantify Viral Yield (Plaque Assay/TCID50) Collect_Supernatant->Quantify_Virus Calculate_EC50 Calculate EC50 Value Quantify_Virus->Calculate_EC50 mechanism_of_action cluster_host_cell Host Cell cluster_viral_replication Viral RNA Replication EIDD_2749 This compound (Prodrug) Host_Kinases Host Kinases EIDD_2749->Host_Kinases Phosphorylation EIDD_2749_TP This compound Triphosphate (Active Form) Viral_RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) EIDD_2749_TP->Viral_RdRp Incorporation into Host_Kinases->EIDD_2749_TP Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Synthesizes Stalled_Replication Transcriptional Stalling Viral_RdRp->Stalled_Replication Leads to Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp

References

EIDD-2749 Demonstrates Potent Antiviral Activity in Primary Human Airway Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the potent antiviral activity of EIDD-2749, a ribonucleoside analog, in primary human airway epithelial (HAE) cells, a highly relevant model for respiratory virus infections. The studies highlight the compound's efficacy against significant respiratory pathogens, including Respiratory Syncytial Virus (RSV) and SARS-CoV-2, positioning it as a promising broad-spectrum antiviral candidate.

This compound has been shown to effectively inhibit viral replication in well-differentiated HAE cultures, which mimic the structure and function of the human respiratory tract.[1] This comparison guide provides an objective overview of this compound's performance, supported by experimental data, and compares it with other key antiviral agents.

Comparative Antiviral Efficacy in Primary Human Airway Epithelial (HAE) Cells

Data from preclinical studies demonstrate the dose-dependent antiviral activity of this compound and other nucleoside analogs against SARS-CoV-2 and RSV in primary human airway epithelial cells. The tables below summarize the half-maximal effective concentrations (EC50), half-maximal cytotoxic concentrations (CC50), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.

Table 1: Antiviral Activity against SARS-CoV-2 in Primary Human Airway Epithelial (HAE) Cells

CompoundVirus Isolate(s)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (4'-FlU) Various lineages0.2 - 0.6169≥1877[1][2][3]
EIDD-1931 (NHC) Not Specified~0.1>10>100[4]
Remdesivir Not Specified~0.01>10>1000[4]
GS-441524 Not Specified~0.1>10>100[4]

Table 2: Antiviral Activity against Respiratory Syncytial Virus (RSV) in Primary Human Airway Epithelial (HAE) Cells

CompoundVirus Strain(s)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (4'-FlU) Recombinant and clinical isolates0.09169≥1877[2][3]
EIDD-1931 (NHC) Not SpecifiedOn par with this compoundNot SpecifiedNot Specified[2]

Mechanism of Action: Targeting the Viral Engine

This compound, also known as 4'-fluorouridine (4'-FlU), is a ribonucleoside analog that, once inside the cell, is converted into its active triphosphate form.[2] This active form mimics a natural building block of RNA and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. The incorporation of the modified nucleoside stalls the polymerase, effectively halting the replication of the viral genome.[2][5]

G cluster_cell Primary Human Airway Epithelial Cell EIDD2749_in This compound (4'-FlU) EIDD2749_TP This compound-TP (Active Form) EIDD2749_in->EIDD2749_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD2749_TP->RdRp Incorporation Inhibition Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Elongation Inhibition->Viral_RNA Virus Virus Virus->RdRp Provides Template

Mechanism of Action of this compound.

Experimental Protocols

The validation of this compound's antiviral activity in primary human cells relies on robust and well-defined experimental methodologies.

Culture of Primary Human Airway Epithelial (HAE) Cells

Primary human bronchial or tracheal epithelial cells are seeded on permeable supports and cultured at an air-liquid interface (ALI).[4][6] This culture method allows the cells to differentiate into a pseudostratified epithelium that closely resembles the in vivo airway, complete with mucus production and ciliary function.

Antiviral Activity Assay
  • Infection: Differentiated HAE cultures are infected apically with the virus (e.g., SARS-CoV-2 or RSV) at a specific multiplicity of infection (MOI).

  • Treatment: The antiviral compound, such as this compound, is added to the basolateral medium to mimic systemic drug delivery.[4]

  • Incubation: The cultures are incubated for a defined period, with apical washes collected at various time points to measure viral shedding.

  • Quantification: Viral load in the apical washes is quantified using methods like RT-qPCR to measure viral RNA copies or a 50% tissue culture infectious dose (TCID50) assay to determine the amount of infectious virus.[4]

  • Data Analysis: The EC50 value is calculated by determining the compound concentration that reduces the viral load by 50% compared to untreated controls.

Cytotoxicity Assay

To assess the safety profile of the antiviral compounds, cytotoxicity assays are performed on uninfected HAE cultures. The CC50 value, the concentration at which 50% of the cells are no longer viable, is determined using assays that measure cell metabolism, such as those utilizing MTS reagent.[4]

G cluster_workflow Antiviral Testing Workflow in Primary Human Airway Epithelial Cells start Start culture Culture Primary HAE Cells at Air-Liquid Interface start->culture infection Apical Viral Infection (e.g., SARS-CoV-2, RSV) culture->infection cytotoxicity Cytotoxicity Assay (Uninfected Cells) culture->cytotoxicity treatment Basolateral Antiviral Treatment (e.g., this compound) infection->treatment incubation Incubation and Apical Wash Collection treatment->incubation quantification Quantify Viral Load (RT-qPCR, TCID50) incubation->quantification analysis Calculate EC50 quantification->analysis si Determine Selectivity Index (CC50 / EC50) analysis->si cc50 Calculate CC50 cytotoxicity->cc50 cc50->si end End si->end

Experimental Workflow for Antiviral Validation.

Conclusion

The available data strongly support the potent and broad-spectrum antiviral activity of this compound in primary human airway epithelial cells. Its high selectivity index against both SARS-CoV-2 and RSV underscores its potential as a valuable therapeutic candidate for treating respiratory viral infections. Further clinical evaluation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

Comparative Analysis of Cross-Resistance Between EIDD-2749 and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the in vitro efficacy and resistance profiles of emerging antiviral compounds.

This guide provides a detailed comparison of the nucleoside analog EIDD-2749 (4'-Fluorouridine) with other key nucleoside analogs, including remdesivir, molnupiravir, and favipiravir. The focus is on their relative in vitro efficacy against respiratory syncytial virus (RSV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and an exploration of cross-resistance patterns based on available experimental data. This information is intended to assist researchers and drug development professionals in understanding the potential advantages and limitations of these antiviral agents.

In Vitro Efficacy: A Comparative Overview

The in vitro antiviral activity of this compound and other nucleoside analogs is typically determined by measuring their half-maximal effective concentration (EC50) in cell culture-based assays. Lower EC50 values indicate higher potency. The following table summarizes the reported EC50 values for this compound, remdesivir, molnupiravir (or its active metabolite EIDD-1931/NHC), and favipiravir against various strains of RSV and SARS-CoV-2.

Antiviral Agent Virus Virus Strain/Variant Cell Line EC50 (µM) Reference
This compound SARS-CoV-2WA1Vero E60.2 - 0.6[1]
Alpha, Gamma, DeltaVero E60.2 - 0.6[1]
RSVClinical Isolates (A & B)HEp-20.61 - 1.2[1]
Remdesivir SARS-CoV-2AncestralVeroE6-GFP~0.01[2]
Alpha, Beta, Gamma, Delta, OmicronVeroE6-GFPEquipotent to ancestral[2]
HCoV-NL63Caco-20.3806[3]
RSVHEp-20.015[4]
Molnupiravir (EIDD-1931/NHC) SARS-CoV-2AncestralVeroE6-GFP~1.0[2]
Alpha, Beta, Gamma, Delta, OmicronVeroE6-GFPEquipotent to ancestral[2]
MERS-CoVVero0.5 - 0.7[5]
Influenza A & BhAEC0.06 - 0.08[5]
Favipiravir HCoV-NL63Caco-2>100[3]
Influenza AMDCK11 - 17[6]

Cross-Resistance Studies

Understanding the potential for cross-resistance between different nucleoside analogs is critical for developing effective treatment strategies, especially in the context of emerging viral variants.

A key study investigated the resistance profile of influenza A virus against this compound.[7][8][9][10][11] Through in vitro serial passaging, researchers identified three distinct clusters of mutations in the viral RNA-dependent RNA polymerase (RdRp) that conferred moderate resistance to this compound.[11] When these resistant variants were tested against other nucleoside analogs, one cluster exhibited cross-resistance to favipiravir.[7] However, none of the this compound-resistant influenza virus variants showed cross-resistance to molnupiravir, suggesting that the mechanisms of resistance to this compound and molnupiravir are distinct.[7]

While direct cross-resistance studies between this compound and remdesivir for SARS-CoV-2 have not been extensively reported, their similar mechanisms of action provide some insight. Both this compound and the active metabolite of remdesivir act as delayed chain terminators of the viral RdRp.[12][13] This similarity could imply a potential for cross-resistance, although differences in the specific interactions with the polymerase could lead to retained activity. Notably, remdesivir and its parent nucleoside, GS-441524, have been shown to retain activity against various SARS-CoV-2 variants of concern, including Omicron.[2] Similarly, molnupiravir has demonstrated consistent potency across different SARS-CoV-2 variants.[2][14]

Mechanism of Action of Nucleoside Analogs

The antiviral activity of nucleoside analogs like this compound stems from their ability to be incorporated into the growing viral RNA chain by the viral RdRp. Once incorporated, they disrupt the replication process.

MechanismOfAction cluster_outcome Outcome EIDD_2749 This compound (Prodrug) Active_Metabolite Active Triphosphate Metabolite EIDD_2749->Active_Metabolite Phosphorylation RdRp Viral RdRp Active_Metabolite->RdRp Incorporation Viral_RNA Viral RNA Replication RdRp->Viral_RNA Elongation Termination Delayed Chain Termination Viral_RNA->Termination Disruption

Caption: Mechanism of action for nucleoside analog antivirals.

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Culture: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) in 12-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock to achieve a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the different concentrations of the test compound. The overlay medium typically contains a substance like carboxymethylcellulose or agar to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-4 days for SARS-CoV-2).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Selection of Drug-Resistant Viruses

This method involves serially passaging a virus in the presence of increasing concentrations of an antiviral drug to select for resistant variants.

ResistanceSelectionWorkflow cluster_workflow Resistance Selection Workflow Start Start with Wild-Type Virus Passage1 Passage 1 (Low Drug Conc.) Start->Passage1 Harvest Harvest Virus from Supernatant Passage1->Harvest PassageN Passage 'n' (Increasing Drug Conc.) PassageN->Harvest Repeat Harvest->PassageN Infect fresh cells Analysis Phenotypic & Genotypic Analysis Harvest->Analysis

Caption: Experimental workflow for in vitro resistance selection.

  • Initial Infection: Infect a confluent monolayer of susceptible cells with the wild-type virus at a specific multiplicity of infection (MOI).

  • Drug Exposure: Add the antiviral compound at a sub-inhibitory concentration (e.g., at or slightly above the EC50).

  • Incubation and Observation: Incubate the culture and monitor for the development of viral-induced cytopathic effect (CPE).

  • Virus Harvest: Once CPE is observed, harvest the virus-containing supernatant.

  • Serial Passaging: Use the harvested virus to infect fresh cell monolayers in the presence of the same or a slightly increased concentration of the antiviral drug.

  • Repeat Passaging: Repeat this process for multiple passages. The concentration of the antiviral drug can be gradually increased as the virus adapts and shows signs of replication at higher concentrations.

  • Resistance Confirmation: After a predetermined number of passages, or when the virus can replicate at significantly higher drug concentrations, the resistance of the viral population is confirmed by determining its EC50 value and comparing it to that of the wild-type virus.

  • Genotypic Analysis: Sequence the genome of the resistant virus to identify mutations that may be responsible for the resistance phenotype.

This guide provides a snapshot of the current understanding of the cross-resistance profiles of this compound and other nucleoside analogs. As new research emerges, this information will be crucial for the continued development of effective antiviral therapies against respiratory viruses.

References

In Vivo Comparative Analysis of EIDD-2749 and Other Oral Antivirals for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of EIDD-2749 against other leading oral antiviral candidates, supported by experimental data.

This guide provides a detailed comparison of the in vivo efficacy, mechanism of action, and pharmacokinetic profiles of three prominent oral antiviral compounds: this compound (4'-Fluorouridine), Molnupiravir (EIDD-2801), and Nirmatrelvir (a component of Paxlovid). The data presented is compiled from preclinical studies in relevant animal models to offer an objective assessment for the scientific community.

Executive Summary

This compound, a ribonucleoside analog, demonstrates potent in vivo antiviral activity against SARS-CoV-2 by causing delayed chain termination of the viral RNA-dependent RNA polymerase (RdRp). This mechanism is distinct from that of Molnupiravir, which induces error catastrophe in the viral genome. Nirmatrelvir, a protease inhibitor, acts on a different viral target altogether. In vivo studies in the ferret model, a key model for SARS-CoV-2 transmission, show that this compound effectively reduces viral load in the upper respiratory tract. While direct head-to-head comparative studies are limited, indirect comparisons with Molnupiravir and Nirmatrelvir in the same animal model provide valuable insights into their relative performance.

In Vivo Efficacy Against SARS-CoV-2

The ferret model is widely used to evaluate the efficacy of antiviral candidates against SARS-CoV-2, as it mimics aspects of viral transmission in humans. The following tables summarize the in vivo efficacy of this compound, Molnupiravir, and Nirmatrelvir in this model.

Table 1: In Vivo Efficacy of this compound in SARS-CoV-2 Infected Ferrets

Treatment GroupDosageTime of Treatment Initiation (post-infection)Viral Titer Reduction in Nasal Wash (log10 PFU/mL)Reference
This compound20 mg/kg, once daily12 hoursApprox. 3-log reduction within 12 hours of treatment[1]

Table 2: Comparative In Vivo Efficacy of Molnupiravir and Nirmatrelvir in SARS-CoV-2 Infected Ferrets

Treatment GroupDosageTime of Treatment Initiation (post-infection)Viral Titer Reduction in Nasal Wash (log10 TCID50/mL)Impact on TransmissionReference
Molnupiravir1.25 mg/kg, twice daily12 hours>2-log reduction in infectious titersTransmission stopped[2]
Nirmatrelvir/Ritonavir20 mg/kg / 6 mg/kg, twice daily12 hours1-2 log reduction in infectious titersTransmission occurred[2]
Nirmatrelvir/Ritonavir100 mg/kg / 6 mg/kg, twice daily12 hours1-2 log reduction in infectious titersPartial transmission[2]

Mechanism of Action

The antiviral mechanisms of this compound and Molnupiravir both target the viral RdRp but through different modalities. Nirmatrelvir inhibits the viral main protease (Mpro or 3CLpro).

This compound (4'-Fluorouridine): This ribonucleoside analog is intracellularly phosphorylated to its active triphosphate form (4'-FlU-TP).[1][3] 4'-FlU-TP is then incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to transcriptional stalling and delayed chain termination, thereby inhibiting viral replication.[1][4]

Molnupiravir (EIDD-2801): As a prodrug of a cytidine analog, Molnupiravir is also converted to its active triphosphate form. It is then incorporated into the viral RNA, but instead of causing immediate chain termination, it leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately renders the virus non-viable.[4]

Nirmatrelvir: This antiviral is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro).[5] Mpro is essential for cleaving viral polyproteins into functional proteins required for viral replication. By blocking Mpro, Nirmatrelvir prevents the virus from producing these essential components.[5]

Pharmacokinetics

A summary of the available pharmacokinetic parameters for the three antivirals in ferrets is provided below. It is important to note that these values are from separate studies and direct comparisons should be made with caution.

Table 3: Pharmacokinetic Parameters of Oral Antivirals in Ferrets

AntiviralDosageCmaxTmaxAUCReference
This compound (4'-FlU)15 mg/kg34.8 µMNot Specified154 ± 27.6 hnmol/mL[3]
This compound (4'-FlU)50 mg/kg63.3 µMNot Specified413.1 ± 78.1 hnmol/mL[3]
Nirmatrelvir (with Ritonavir)20 mg/kg (6 mg/kg)Not SpecifiedNot Specified32,700 hng/mL[2]
Nirmatrelvir (with Ritonavir)100 mg/kg (6 mg/kg)Not SpecifiedNot Specified49,500 hng/mL[2]
MolnupiravirNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Pharmacokinetic data for Molnupiravir in ferrets was not explicitly detailed in the reviewed sources in a comparable format.

Experimental Protocols

In Vivo Ferret Model for SARS-CoV-2 Infection and Treatment

Animal Model: Young adult female ferrets are commonly used as they are susceptible to SARS-CoV-2 infection and can transmit the virus.[2]

Virus Inoculation: Ferrets are intranasally inoculated with a specified dose of a SARS-CoV-2 isolate (e.g., 1 x 10^5 PFU).[2]

Antiviral Administration:

  • This compound: Administered once daily by oral gavage.[1]

  • Molnupiravir and Nirmatrelvir/Ritonavir: Typically administered twice daily via oral gavage.[2] The use of a sugar solution can improve palatability for direct feeding.[6]

Sample Collection and Analysis:

  • Nasal washes are collected at specified time points to measure viral titers (PFU/mL or TCID50/mL) and viral RNA levels (RT-qPCR).[2]

  • At the end of the study, tissues such as nasal turbinates and lungs are collected for virological and histopathological analysis.[2]

  • Blood samples are collected to determine the pharmacokinetic profiles of the antiviral compounds.[2]

Transmission Studies: To assess the impact on viral spread, treated infected ferrets are co-housed with naive (uninfected) ferrets, and the transmission of the virus to the naive animals is monitored.[2]

Visualizations

EIDD_2749_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Complex This compound This compound EIDD-2749_in This compound This compound->EIDD-2749_in Cellular Uptake 4-FlU-MP 4'-FlU-Monophosphate EIDD-2749_in->4-FlU-MP Phosphorylation (Host Kinases) 4-FlU-DP 4'-FlU-Diphosphate 4-FlU-MP->4-FlU-DP Phosphorylation 4-FlU-TP 4'-FlU-Triphosphate (Active Form) 4-FlU-DP->4-FlU-TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) 4-FlU-TP->RdRp Incorporation into Nascent RNA Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Stalled_Replication Transcriptional Stalling & Delayed Chain Termination RdRp->Stalled_Replication Inhibition of RNA Synthesis RNA_template Viral RNA Template RNA_template->RdRp

Caption: Intracellular activation and mechanism of action of this compound.

Experimental_Workflow Start Start: Animal Acclimatization Infection Day 0: Intranasal Inoculation with SARS-CoV-2 Start->Infection Treatment Initiate Oral Antiviral Treatment (e.g., 12h post-infection) Infection->Treatment Monitoring Daily Monitoring: - Clinical Signs - Body Weight - Temperature Treatment->Monitoring Sampling Regular Sampling: - Nasal Washes (Viral Load) - Blood (Pharmacokinetics) Monitoring->Sampling Transmission Co-housing with Naive Animals (Transmission Assessment) Monitoring->Transmission Endpoint End of Study: - Tissue Collection - Virological & Histopathological Analysis Sampling->Endpoint Transmission->Endpoint

Caption: General experimental workflow for in vivo antiviral efficacy studies in ferrets.

References

Synergistic Antiviral Effects of EIDD-2749 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence reveals that the investigational antiviral agent EIDD-2749 (4′-Fluorouridine), a ribonucleoside analog, exhibits potent synergistic effects when combined with other antiviral compounds, particularly against a broad spectrum of RNA viruses. These findings suggest that combination therapies involving this compound could offer a promising strategy to enhance antiviral efficacy, potentially lower therapeutic doses to reduce toxicity, and combat the emergence of drug-resistant viral strains.

The most well-documented synergistic interaction of this compound is with inhibitors of the host enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for viral RNA replication. By inhibiting DHODH, drugs such as brequinar and teriflunomide deplete the intracellular pool of pyrimidines. This depletion is believed to enhance the incorporation of this compound, a pyrimidine analog, into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to a more potent inhibition of viral replication.

This comparison guide provides a detailed overview of the synergistic effects of this compound with other antiviral agents, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of Synergistic Antiviral Activity

The synergistic activity of this compound in combination with DHODH inhibitors has been evaluated against several RNA viruses. The following table summarizes the quantitative data from these preclinical studies. Synergy is often quantified using scoring models such as the Zero Interaction Potency (ZIP), Bliss independence, Loewe additivity, and Highest Single Agent (HSA). A synergy score greater than 10 in these models is typically indicative of a synergistic interaction.

Virus Combination Agents Cell Line Synergy Score Model Reported Synergy Score Key Findings
Influenza A VirusThis compound + BrequinarA549ZIP, Bliss, Loewe, HSA>10Strong synergistic antiviral effect. The combination re-sensitized an this compound-resistant influenza A virus mutant to the drug.
SARS-CoV-2This compound + BrequinarCalu-3ZIP, Bliss, Loewe, HSA>10Potent synergistic inhibition of SARS-CoV-2 replication.
HenipavirusesThis compound + TeriflunomideVero76ZIP, Bliss, Loewe, HSA>10Significant synergistic activity against pathogenic henipaviruses.
Ebola VirusThis compound + BrequinarHuh7ZIP, Bliss, Loewe, HSA>10Marked synergistic antiviral effect against Ebola virus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the generalized experimental protocols for assessing the synergistic antiviral activity of this compound.

In Vitro Synergy Assay
  • Cell Culture and Viral Infection:

    • Appropriate host cell lines (e.g., A549 for influenza, Calu-3 for SARS-CoV-2) are seeded in 96-well plates and incubated to form a confluent monolayer.

    • Cells are then infected with the target virus at a predetermined multiplicity of infection (MOI).

  • Drug Combination Treatment:

    • A checkerboard titration matrix is prepared with serial dilutions of this compound and the combination agent (e.g., a DHODH inhibitor) both alone and in combination.

    • The drug combinations are added to the infected cells.

  • Quantification of Antiviral Activity:

    • After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified. Common methods include:

      • Cytopathic Effect (CPE) Reduction Assay: The ability of the drug combination to protect cells from virus-induced cell death is measured, often using a cell viability reagent like CellTiter-Glo®.

      • Plaque Reduction Assay: The number and size of viral plaques are quantified to determine the reduction in infectious virus particles.

      • Reporter Virus Assay: Viruses engineered to express a reporter gene (e.g., luciferase or fluorescent protein) are used, and the signal intensity is measured as a proxy for viral replication.

      • Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA levels in the cell supernatant or cell lysate are quantified.

  • Data Analysis and Synergy Scoring:

    • The dose-response data for each drug alone and in combination are analyzed using software such as SynergyFinder.

    • Synergy scores are calculated based on established models (ZIP, Bliss, Loewe, HSA) to determine if the interaction is synergistic, additive, or antagonistic.

Mechanism of Action and Signaling Pathways

The synergistic interaction between this compound and DHODH inhibitors is rooted in the modulation of the host cell's nucleotide metabolism to potentiate the antiviral activity of this compound.

Synergy_Mechanism cluster_host Host Cell cluster_virus Viral Replication DHODH DHODH Pyrimidine_Pool Intracellular Pyrimidine Pool DHODH->Pyrimidine_Pool De novo synthesis Viral_RdRp Viral RdRp Pyrimidine_Pool->Viral_RdRp Utilized for replication Viral_RNA Viral RNA Synthesis Viral_RdRp->Viral_RNA EIDD_2749 This compound (4'-Fluorouridine) EIDD_2749->Viral_RdRp Incorporated into viral RNA (chain termination/mutagenesis) DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->DHODH Inhibits

Caption: Mechanism of synergy between this compound and DHODH inhibitors.

The diagram above illustrates that by inhibiting DHODH, the cellular pyrimidine pool is reduced, which in turn enhances the uptake and incorporation of the this compound analog by the viral RdRp, leading to a more effective termination of viral RNA synthesis.

Experimental Workflow

The general workflow for identifying and validating synergistic antiviral drug combinations is a multi-step process.

Experimental_Workflow A 1. Single Agent Dose-Response Screening B 2. Combination Screening (Checkerboard Assay) A->B C 3. Synergy Analysis (e.g., SynergyFinder) B->C D 4. Confirmation Assays (e.g., Plaque Reduction) C->D E 5. In Vivo Efficacy Studies (Animal Models) D->E

Caption: A generalized workflow for evaluating synergistic antiviral combinations.

Conclusion

The synergistic combination of this compound with DHODH inhibitors represents a promising avenue for the development of more effective and safer antiviral therapies. The clear mechanism of action, supported by robust preclinical data, provides a strong rationale for further investigation of these and other potential this compound-based combination regimens. Future studies should focus on expanding the scope of combination partners to include other classes of antiviral agents and on evaluating the in vivo efficacy and safety of these synergistic combinations in relevant animal models. This approach will be critical in developing next-generation antiviral strategies to address the challenges of both existing and emerging viral threats.

Preclinical Profile of EIDD-2749: A Comparative Meta-Analysis with Molnupiravir and Remdesivir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical data for the antiviral candidate EIDD-2749 reveals a promising broad-spectrum activity against a range of RNA viruses, positioning it as a notable alternative to existing antiviral therapies such as Molnupiravir and Remdesivir. This guide provides a detailed comparison of the preclinical efficacy, mechanism of action, and pharmacokinetic profiles of these three ribonucleoside analogs, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound, a ribonucleoside analog also known as 4'-fluorouridine (4'-FlU), has demonstrated potent antiviral activity against several respiratory viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] Its mechanism of action, like its counterparts Molnupiravir (EIDD-2801) and Remdesivir (GS-5734), involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3] However, the nuances of their interaction with the RdRp and their subsequent effects on viral RNA synthesis differ, leading to distinct efficacy and resistance profiles.

In Vitro Antiviral Activity and Cytotoxicity

A comparative summary of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound, Molnupiravir, and Remdesivir against various RNA viruses is presented below. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (4'-FlU) SARS-CoV-2Vero E60.2 - 0.6[1]>10 (in various cell lines)>17 - >50
RSV (various strains)HEp-20.61 - 1.2[1]>10 (in various cell lines)>8 - >16
SARS-CoV-2Human Airway Epithelia (HAE)-169[4][5]≥1877[4][5]
Molnupiravir (NHC) SARS-CoV-2Vero E6---
Influenza A VirusMDCK---
Remdesivir (GS-441524) SARS-CoVHAE0.074[6]>10>135
MERS-CoVHAE0.074[6]>10>135
Ebola Virus (EBOV)HeLa, Huh7, Vero0.06 - 0.14[6]>10>71 - >167
Murine Hepatitis VirusDelayed brain tumor cells0.03[6]--

Mechanism of Action: Targeting the Viral RdRp

All three antiviral agents are prodrugs that are metabolized intracellularly to their active triphosphate forms. These active metabolites then act as substrates for the viral RdRp, leading to the inhibition of viral RNA synthesis. However, the precise mechanisms of inhibition differ.

This compound: Transcriptional Stalling

This compound's active form, 4'-fluorouridine triphosphate, is incorporated into the nascent viral RNA chain. This incorporation leads to transcriptional stalling after the addition of a few more nucleotides, effectively halting further elongation of the viral genome.[3]

EIDD2749_Mechanism cluster_cell Host Cell This compound This compound This compound-TP This compound-TP This compound->this compound-TP Host Kinases Viral RdRp Viral RdRp This compound-TP->Viral RdRp Incorporation Viral RNA Viral RNA Viral RNA->Viral RdRp Stalled RNA Synthesis Stalled RNA Synthesis Viral RdRp->Stalled RNA Synthesis Transcriptional Stalling

Mechanism of action for this compound.
Molnupiravir: Viral Mutagenesis

Molnupiravir is converted to its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP).[7][8] NHC-TP can be incorporated into the viral RNA in place of either cytidine or uridine.[7][8] The incorporated NHC can then pair with either adenine or guanine during subsequent replication rounds, leading to an accumulation of mutations throughout the viral genome, a process known as "error catastrophe" or lethal mutagenesis.[7][8][9]

Molnupiravir_Mechanism cluster_cell Host Cell Molnupiravir Molnupiravir NHC-TP NHC-TP Molnupiravir->NHC-TP Host Kinases Viral RdRp Viral RdRp NHC-TP->Viral RdRp Incorporation (replaces C or U) Viral RNA Viral RNA Viral RNA->Viral RdRp Mutated Viral RNA Mutated Viral RNA Error Catastrophe Error Catastrophe Mutated Viral RNA->Error Catastrophe Accumulation of Mutations Viral RdRp->Mutated Viral RNA Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir Remdesivir-TP Remdesivir-TP Remdesivir->Remdesivir-TP Host Kinases Viral RdRp Viral RdRp Remdesivir-TP->Viral RdRp Incorporation Viral RNA Viral RNA Viral RNA->Viral RdRp Delayed Chain Termination Delayed Chain Termination Viral RdRp->Delayed Chain Termination Steric Clash after 3-5 nucleotides Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Line Seeding Infection Virus Infection Cell_Culture->Infection Treatment Compound Treatment Infection->Treatment Incubation Incubation Treatment->Incubation EC50 EC50 Determination (Plaque/Yield Reduction) Incubation->EC50 CC50 CC50 Determination (MTT/XTT Assay) Incubation->CC50 SI Selectivity Index (CC50/EC50) EC50->SI CC50->SI Animal_Model Animal Model Selection (Mice, Ferrets) Infection_InVivo Virus Challenge Animal_Model->Infection_InVivo Treatment_InVivo Compound Administration Infection_InVivo->Treatment_InVivo Monitoring Monitoring (Viral Load, Clinical Signs) Treatment_InVivo->Monitoring Efficacy Efficacy Assessment Monitoring->Efficacy PK Pharmacokinetic Analysis Monitoring->PK

References

A Comparative Analysis of EIDD-2749 and Ribavirin Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) properties of the investigational broad-spectrum antiviral agent EIDD-2749 and the established drug ribavirin. The analysis is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a ribonucleoside analog, and its derivatives have demonstrated potent antiviral activity against a range of RNA viruses. While direct data on this compound against HCV is limited in publicly available literature, a closely related 4'-fluorouridine analogue, AL-335, has shown potent inhibition of HCV replication in subgenomic replicon assays. Ribavirin, a guanosine analog, has been a cornerstone of HCV combination therapy for decades, exerting its antiviral effect through multiple mechanisms. This guide synthesizes the current understanding of both compounds to offer a comparative perspective for research and development professionals.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the available in vitro data for a derivative of the this compound class of molecules and ribavirin against HCV. It is crucial to note that the data for the this compound analogue (AL-335) is from a specific study and may not be directly comparable to the varied results for ribavirin due to differences in experimental conditions and HCV genotypes tested.

CompoundAssay SystemTargetEC50CC50Selectivity Index (SI)Reference
AL-335 (4'-fluoro-2'-C-methyluridine 5'-phosphoramidate prodrug) HCV Subgenomic RepliconHCV Replication20 nM>10 µM (in Huh-7 cells)>500[1][2]
Ribavirin HCV Subgenomic Replicon / Infectious Cell CultureHCV Replication12.8 µM - 214 µM>200 µg/mL (in Vero E6 cells)Varies[3][4]
AL-335 Triphosphate HCV NS5B Polymerase AssayHCV NS5B Polymerase27 nM--[1][2]

Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

Mechanisms of Action

This compound and its Analogues

This compound is a ribonucleoside analog that, once inside the cell, is metabolized into its active triphosphate form. This active form is then incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRP), such as HCV's NS5B polymerase. The incorporation of the analogue can lead to transcriptional stalling, effectively terminating RNA chain elongation and preventing the replication of the viral genome. The 4'-fluoro substitution in related compounds has been shown to be a key feature for potent polymerase inhibition.[1][2]

Ribavirin

Ribavirin exerts its anti-HCV effect through a multi-pronged approach:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. GTP is essential for the synthesis of viral RNA, and its depletion hampers HCV replication.[5]

  • Direct Inhibition of HCV RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the NS5B polymerase, although it is a weak inhibitor in this regard compared to other nucleoside analogs.[5]

  • Induction of Error Catastrophe: The incorporation of ribavirin triphosphate into the HCV genome can lead to an increased mutation rate, driving the virus beyond its error threshold for replication, a phenomenon known as "error catastrophe."[5]

  • Immunomodulation: Ribavirin can also modulate the host immune response, promoting a T-helper 1 (Th1) cell response, which is more effective at clearing viral infections.[6]

Mandatory Visualizations

Signaling Pathway Diagrams

EIDD2749_Mechanism

Caption: Mechanism of action of this compound analogues against HCV.

Ribavirin_Mechanism

Caption: Multifaceted mechanism of action of Ribavirin against HCV.

Experimental Workflow Diagram

HCV_Replicon_Assay start Start: Huh-7 cells transfection Transfect with HCV Subgenomic Replicon RNA start->transfection drug_treatment Treat with Serial Dilutions of Antiviral Compound transfection->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation luciferase_assay Measure Luciferase Activity (HCV Replication) incubation->luciferase_assay cytotoxicity_assay Measure Cell Viability (e.g., MTS/MTT assay) incubation->cytotoxicity_assay data_analysis Calculate EC50 and CC50 luciferase_assay->data_analysis cytotoxicity_assay->data_analysis end End: Determine Selectivity Index data_analysis->end

Caption: Generalized workflow of an HCV subgenomic replicon assay.

Experimental Protocols

HCV Subgenomic Replicon Assay

This in vitro assay is a cornerstone for evaluating the efficacy of anti-HCV compounds.

  • Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives, that are permissive to HCV replication are used.[7]

  • Replicon Construct: A subgenomic HCV RNA that lacks the structural protein-coding regions but contains the non-structural proteins (NS3 to NS5B) necessary for replication is used. Often, a reporter gene, such as luciferase, is included in the construct to facilitate the quantification of replication.[7]

  • Transfection: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells, typically via electroporation.[7]

  • Drug Treatment: Following transfection, the cells are seeded in microplates and treated with a range of concentrations of the test compound (e.g., this compound analogue or ribavirin).

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and for the compound to exert its effect.

  • Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay). The light output is proportional to the amount of replicon RNA.

  • Cytotoxicity Assessment: In parallel, the viability of the cells treated with the compound is assessed using assays like MTS or MTT to determine the CC50.

  • Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves to determine the compound's potency and therapeutic window.

Conclusion

The available preclinical data suggests that the 4'-fluorouridine class of compounds, represented here by AL-335, holds significant promise as a potent inhibitor of HCV replication, primarily through the direct inhibition of the viral polymerase. This mechanism is distinct from the multifaceted, though less potent on a molar basis, antiviral activity of ribavirin. While ribavirin has been a valuable component of combination therapies, its clinical utility is often limited by side effects. The high in vitro potency and selectivity of the this compound analogue suggest that this class of compounds warrants further investigation as a potential component of future anti-HCV regimens. Further direct comparative studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound for the treatment of Hepatitis C.

References

Navigating the Gauntlet of Viral Evolution: A Comparative Analysis of Resistance Barriers for EIDD-2749 and Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the scientific community continues to build its arsenal against viral pathogens, a critical aspect of antiviral drug development lies in understanding and overcoming the challenge of drug resistance. This guide provides a comparative assessment of the barrier to resistance for the investigational antiviral EIDD-2749 against other prominent antivirals, namely remdesivir and molnupiravir. This analysis is supported by available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Fork in the Road to Viral Demise

The barrier to resistance of an antiviral is intrinsically linked to its mechanism of action. This compound (4’-Fluorouridine), a ribonucleoside analog, functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), leading to a halt in viral RNA synthesis.[1][2] Its proposed mechanism involves transcriptional stalling after incorporation into the viral RNA.[1][3]

In contrast, molnupiravir, another nucleoside analog, acts through a process known as lethal mutagenesis.[4] It is incorporated into the viral genome and can exist in two forms (tautomers), leading to errors in the subsequent replication cycles and ultimately causing a catastrophic accumulation of mutations that the virus cannot survive.

Remdesivir, a nucleotide analog prodrug, also targets the viral RdRp. It acts as a delayed chain terminator, causing a cessation of RNA synthesis after a few more nucleotides have been added.

Quantitative Assessment of Resistance Barrier

The propensity of a virus to develop resistance to an antiviral is quantified through in vitro resistance selection studies. In these experiments, the virus is repeatedly passaged in the presence of increasing concentrations of the drug, and the resulting changes in drug susceptibility (EC50 or IC50 values) and the emergence of specific mutations are monitored.

AntiviralVirusKey Resistance Mutations (in RdRp/NSP12)Fold-Change in EC50/IC50/EC99Key Findings
This compound (4’-Fluorouridine) Influenza A VirusClusters of mutations affecting the RdRp active site geometry2 to 25-fold increase in EC99Resistance is achievable but may come at a fitness cost to the virus, leading to attenuation.[5]
Remdesivir SARS-CoV-2V166A, N198S, S759A, V792I, C799F, E802D1.5 to 12.6-foldLow to moderate levels of resistance have been observed in vitro. The development of resistance can be a slow process.
Molnupiravir SARS-CoV-2No specific, recurring resistance mutations identifiedNo significant changeExhibits a high barrier to resistance. A random pattern of mutations is observed, consistent with its mechanism of lethal mutagenesis.[4][6]

Experimental Protocols

In Vitro Resistance Selection Protocol

A detailed understanding of the methodologies employed in resistance studies is crucial for interpreting the data. Below is a generalized protocol for in vitro selection of antiviral resistance in cell culture.

  • Cell and Virus Preparation :

    • Select a suitable cell line that supports robust viral replication (e.g., Vero E6 cells for SARS-CoV-2).

    • Prepare a high-titer stock of the wild-type virus.

  • Initiation of Serial Passage :

    • Seed the selected cell line in multi-well plates.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Introduce the antiviral drug at a starting concentration typically around the EC50 value.

    • Incubate the plates until cytopathic effect (CPE) is observed.

  • Subsequent Passages :

    • Harvest the supernatant from the wells showing CPE.

    • Use this supernatant to infect fresh cells.

    • Gradually increase the concentration of the antiviral drug in subsequent passages. This is typically done in a stepwise manner (e.g., 2-fold, 5-fold, or 10-fold increases).

    • Continue this process for a predetermined number of passages or until a significant decrease in drug susceptibility is observed.

  • Monitoring and Analysis :

    • At various passages, determine the EC50 value of the passaged virus population to quantify the level of resistance.

    • Perform viral sequencing (e.g., next-generation sequencing) to identify the emergence of specific mutations in the viral genome, particularly in the gene encoding the drug's target protein.

    • Characterize the fitness of the resistant variants by comparing their replication kinetics to the wild-type virus in the absence of the drug.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Antiviral_MoA cluster_EIDD2749 This compound (4'-Fluorouridine) cluster_Molnupiravir Molnupiravir cluster_Remdesivir Remdesivir EIDD2749 This compound EIDD2749_TP This compound Triphosphate EIDD2749->EIDD2749_TP Cellular Kinases RdRp_Inhibition RdRp Inhibition EIDD2749_TP->RdRp_Inhibition Incorporation into viral RNA Stalling Transcriptional Stalling RdRp_Inhibition->Stalling Viral_Replication Viral Replication Stalling->Viral_Replication Inhibits Molnupiravir Molnupiravir NHC NHC (Metabolite) Molnupiravir->NHC NHC_TP NHC Triphosphate NHC->NHC_TP Cellular Kinases Lethal_Mutagenesis Lethal Mutagenesis NHC_TP->Lethal_Mutagenesis Incorporation & Tautomerization Lethal_Mutagenesis->Viral_Replication Inhibits Remdesivir Remdesivir Rem_TP Remdesivir Triphosphate Remdesivir->Rem_TP Metabolism Delayed_Termination Delayed Chain Termination Rem_TP->Delayed_Termination Incorporation into viral RNA Delayed_Termination->Viral_Replication Inhibits

Caption: Mechanisms of action for this compound, Molnupiravir, and Remdesivir.

Resistance_Workflow start Start: Wild-type virus passage Serial Passage in Cell Culture with Increasing Antiviral Concentration start->passage observe_cpe Observe Cytopathic Effect (CPE) passage->observe_cpe harvest Harvest Viral Supernatant observe_cpe->harvest harvest->passage Next Passage quantify Quantify Resistance (EC50 Assay) harvest->quantify sequence Sequence Viral Genome harvest->sequence analyze Analyze Mutations and Fitness quantify->analyze sequence->analyze end End: Characterized Resistant Variant analyze->end

Caption: Experimental workflow for in vitro antiviral resistance selection.

Conclusion

The assessment of the barrier to resistance is a multifaceted process that is crucial for the long-term viability of any antiviral therapeutic. Molnupiravir's mechanism of lethal mutagenesis appears to confer a very high barrier to the development of clinically significant resistance. Remdesivir, while effective, can select for resistance mutations that confer low to moderate levels of resistance.

For this compound, the available data from influenza A virus suggests that while resistance can be induced in vitro, it may be associated with a fitness cost to the virus.[5] This attenuation of resistant strains is a promising characteristic that could limit their clinical impact. However, a comprehensive understanding of the resistance profile of this compound against SARS-CoV-2 and other coronaviruses will require further dedicated in vitro selection studies. The distinct mechanism of transcriptional stalling employed by this compound may present a unique and high barrier to resistance, a hypothesis that warrants rigorous experimental validation. As research progresses, a clearer picture of this compound's standing in the landscape of antiviral resistance will undoubtedly emerge.

References

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